MBX-2982
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a GPR119 agonist
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMKHWBOINJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146055 | |
| Record name | MBX-2982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037792-44-1 | |
| Record name | MBX-2982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MBX-2982 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MBX-2982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MBX-2982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of MBX-2982 in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MBX-2982 is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Its mechanism of action in pancreatic beta-cells is centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This is achieved through the activation of GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels, in turn, activate downstream signaling pathways involving Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which converge to enhance the exocytosis of insulin-containing granules in a glucose-dependent manner. Preclinical and clinical studies have demonstrated the potential of this compound to improve glycemic control, not only through its direct action on beta-cells but also by stimulating the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells, constituting a dual mechanism of action.
Core Mechanism of Action in Pancreatic Beta-Cells
The primary therapeutic effect of this compound in the context of type 2 diabetes originates from its interaction with GPR119 on pancreatic beta-cells. This interaction initiates a signaling cascade that amplifies the cell's natural response to elevated blood glucose levels.
GPR119 Activation and cAMP Signaling
This compound binds to and activates GPR119, a Gαs-coupled receptor.[1] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[2] This increase in intracellular cAMP is a pivotal step in the mechanism of action of this compound.
Downstream Signaling: The Roles of PKA and Epac2
The elevation of intracellular cAMP engages two primary effector pathways that are crucial for the potentiation of insulin secretion:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA phosphorylates a variety of downstream targets involved in insulin granule exocytosis.
-
Exchange protein directly activated by cAMP 2 (Epac2) Pathway: Epac2 is a guanine (B1146940) nucleotide exchange factor that is directly activated by cAMP. Upon activation, Epac2 stimulates the small G-protein Rap1. The Epac2/Rap1 signaling pathway is implicated in increasing the pool of readily releasable insulin granules at the plasma membrane.[3]
Both the PKA and Epac2 pathways ultimately lead to an enhanced exocytotic response to the influx of calcium that occurs as a result of glucose metabolism, thereby amplifying insulin secretion.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 for cAMP Production | CHO cells expressing human GPR119 | 5 nM | [3] |
| Acute pEC50 for cAMP Production | CHO cells expressing human GPR119 | 8.79 ± 0.12 | [4] |
| Sustained pEC50 for cAMP Production | CHO cells expressing human GPR119 | 7.03 ± 0.13 | [4] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
| KM Mice | 3, 10, 30 mg/kg | Dose-dependent reduction in blood glucose. | [5] |
| KK-Ay Mice (4 weeks) | 10, 30 mg/kg | Significant reduction in fasting blood glucose and triglycerides; remarkable increase in serum insulin. | [5] |
| C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [4] |
Table 3: Clinical Trial Results for this compound
| Study Phase | Population | Dose(s) | Key Findings | Reference |
| Phase 1a | Healthy Volunteers (n=60) | 10 - 1000 mg | Well tolerated; dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [6] |
| Phase 2 (referenced in other studies) | Type 2 Diabetes | Not specified | Reduced postprandial glucose levels; increased insulin and incretin levels. | [7] |
Experimental Protocols
cAMP Accumulation Assay
This protocol describes a method to quantify the this compound-induced increase in intracellular cAMP in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and a reference GPR119 agonist.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions, along with a phosphodiesterase inhibitor to prevent cAMP degradation, to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This protocol outlines a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats).
-
Islet culture medium.
-
Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA.
-
Glucose solutions in KRB buffer (low: 2.8 mM; high: 16.7 mM).
-
This compound.
-
Insulin quantification kit (e.g., ELISA).
-
24-well plates.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Stimulation: Transfer the islets to new wells containing KRB buffer with low glucose, high glucose (16.7 mM), or high glucose plus different concentrations of this compound.
-
Incubation: Incubate the islets for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) or to the number of islets per well. Compare the insulin secretion between the different treatment groups.
Visualizations
Signaling Pathways
Caption: GPR119 signaling pathway in pancreatic beta-cells.
Experimental Workflow
Caption: Experimental workflow for a GSIS assay.
Logical Relationship
Caption: Dual mechanism of action of this compound.
References
- 1. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the GPR119 Agonist MBX-2982 and its Role in the GLP-1 Secretion Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the G-protein coupled receptor 119 (GPR119) agonist, MBX-2982, with a specific focus on its mechanism of action related to Glucagon-Like Peptide-1 (GLP-1) secretion. GPR119 has been a significant target in the development of therapies for type 2 diabetes due to its dual mechanism of enhancing both insulin (B600854) secretion and incretin (B1656795) release.
Introduction to GPR119 and this compound
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its activation is linked to the regulation of glucose homeostasis.[1] As a Gs-coupled receptor, its stimulation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1 and glucose-dependent insulinotropic peptide (GIP).[1][3] This dual action makes GPR119 an attractive target for type 2 diabetes therapies, with the potential for a low risk of hypoglycemia.[4][5]
This compound is a potent, selective, and orally active GPR119 agonist developed by Metabolex Inc.[6][7] Preclinical and clinical studies have demonstrated its ability to improve glucose tolerance through multiple mechanisms, including the enhancement of incretin release and direct stimulation of glucose-dependent insulin secretion.[6][8]
GPR119 Signaling and GLP-1 Secretion Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade within the enteroendocrine L-cells of the gut.[1] The receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1][9] The subsequent rise in intracellular cAMP levels is a key second messenger that triggers the secretion of GLP-1.[1][9]
Interestingly, studies involving this compound have shown that GPR119-mediated GLP-1 secretion can occur independently of glucose.[10][11] In vivo experiments in mice demonstrated that this compound increased plasma GLP-1 levels even without a glucose load.[10] This is in contrast to GPR119-mediated insulin secretion from pancreatic β-cells, which is glucose-dependent.[10][11] The proposed mechanism for this difference lies in a potentially higher basal calcium tone in L-cells compared to β-cells.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of MBX-2982: A GPR119 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MBX-2982 is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial progression. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes the core signaling pathway. While showing early promise in preclinical and initial clinical studies, the development of this compound for T2DM did not progress to market, reflecting the broader challenges in translating GPR119 agonism into robust clinical efficacy.
Introduction: The Rationale for GPR119 Agonism
The G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), is known to stimulate a dual incretin-like effect: the direct, glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from the gut.[1][2] This dual mechanism of action presented a compelling therapeutic strategy for T2DM, offering the potential for improved glycemic control with a low risk of hypoglycemia. This compound was developed by Metabolex as a synthetic GPR119 agonist to harness these therapeutic benefits.[2]
Mechanism of Action: The GPR119 Signaling Pathway
This compound functions by binding to and activating GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Preclinical Development
In Vitro Studies
Detailed in vitro studies to characterize the potency and selectivity of this compound have not been fully published in peer-reviewed literature. However, it is described as a potent and selective GPR119 agonist.[2]
In Vivo Animal Studies
Preclinical studies in rodent models demonstrated the efficacy of this compound in improving glucose tolerance and its favorable pharmacokinetic profile.[3]
Table 1: Summary of Preclinical In Vivo Data for this compound [3]
| Parameter | Animal Model | Dosing | Key Findings |
| Efficacy | |||
| Glucose Tolerance | KM Mice | Single oral doses of 3, 10, and 30 mg/kg | Dose-dependent reduction in blood glucose at each time point. |
| Fasting Blood Glucose | KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Significant reduction in fasting blood glucose. |
| Serum Insulin | KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Remarkable increase in serum insulin. |
| Triglycerides | KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Significant reduction in triglycerides. |
| Pharmacokinetics | |||
| Oral Bioavailability | Rats | Single oral dose of 4 mg/kg | Suspension (0.4% CMC): 35.2% Solution (DMSO-Cremopor EL-NS=1:1:8): 98.2% |
Experimental Protocols: Preclinical Studies[3]
-
Glucose Tolerance Test in KM Mice:
-
Animals: Kunming (KM) mice.
-
Procedure: Mice were administered a single oral dose of this compound (3, 10, or 30 mg/kg) or vehicle. After a specified time, a glucose challenge was administered, and blood glucose levels were measured at various time points to assess glucose excursion.
-
-
Chronic Efficacy Study in KK-Ay Mice:
-
Animals: KK-Ay mice, a model of genetic obesity and type 2 diabetes.
-
Procedure: Mice were treated with this compound (10 or 30 mg/kg) or vehicle daily for 4 weeks. Body weight, fasting blood glucose, serum insulin, and triglycerides were measured at baseline and at the end of the treatment period. An oral glucose tolerance test was also performed.
-
-
Pharmacokinetic Study in Rats:
-
Animals: Sprague-Dawley rats.
-
Procedure: Rats were administered a single oral dose of this compound (4 mg/kg) as either a suspension in 0.4% carboxymethylcellulose (CMC) or a solution in a mixture of dimethyl sulfoxide, Cremophor EL, and normal saline (1:1:8). Blood samples were collected at various time points to determine the plasma concentration of this compound and calculate pharmacokinetic parameters, including oral bioavailability.
-
Clinical Development
This compound progressed through Phase 1 and Phase 2 clinical trials. While initial results were promising, the development for T2DM was ultimately discontinued.
Phase 1 Clinical Trials
Multiple Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and in subjects with pre-diabetes.[1][4]
Table 2: Summary of Phase 1 Clinical Trial Data for this compound [1][4]
| Study Phase | Population | Dosing | Key Findings |
| Phase 1a | 60 Healthy Volunteers | Single ascending doses (10 - 1000 mg) | - Well tolerated with no dose-related adverse events. - Rapidly absorbed with a half-life consistent with once-daily dosing. - Dose-dependent increases in GLP-1 and reductions in glucose following a mixed meal.[1] |
| Phase 1 (Multiple Dose) | Subjects with Impaired Fasting Glucose or Impaired Glucose Tolerance | 100 or 300 mg once daily for 4 days | - Half-life of ~18 hours, supporting once-daily dosing. - Glucose AUC reduction following a mixed meal: 26% (100 mg) and 37% (300 mg). - Glucose exposure reduction during graded glucose infusion: 11% (100 mg) and 18% (300 mg), attributed to increased insulin secretion.[4] |
| Phase 1 (Alternate Formulation) | Subjects with Pre-diabetes | 25, 100, 300, and 600 mg once daily for 5 days | - Statistically significant decreases in glucose excursion following a mixed meal, ranging from 34% to 51% across all doses.[4] |
Phase 2 Clinical Trials
A Phase 2a trial was conducted in patients with type 1 diabetes to assess the effect of this compound on glucagon (B607659) counterregulation during hypoglycemia. While a Phase 2 study in patients with type 2 diabetes was initiated, the detailed results have not been made publicly available in peer-reviewed literature.
Table 3: Summary of Phase 2a Clinical Trial in Type 1 Diabetes (NCT04432090) [4]
| Parameter | Population | Dosing | Key Findings |
| Primary Endpoint | 18 participants with Type 1 Diabetes | 600 mg this compound or placebo daily for 14 days (crossover design) | - No significant difference in maximum glucagon response, glucagon AUC, or incremental AUC during hypoglycemia between this compound and placebo. |
| Secondary Endpoints | - No significant alteration in epinephrine, norepinephrine, pancreatic polypeptide, or free fatty acid responses to hypoglycemia. - GLP-1 response during a mixed-meal test was 17% higher with this compound compared to placebo, indicating target engagement. |
Experimental Protocols: Clinical Studies
-
Phase 1a Single Ascending Dose Study: [1]
-
Design: Randomized, placebo-controlled, double-blind.
-
Participants: 60 healthy male and female volunteers.
-
Intervention: Single oral doses of this compound ranging from 10 to 1000 mg or placebo.
-
Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamic effects on glucose and GLP-1 levels following a mixed-meal tolerance test (MMTT).
-
-
Phase 2a Crossover Study in Type 1 Diabetes (NCT04432090): [4]
-
Design: Randomized, double-masked, placebo-controlled, crossover.
-
Participants: 18 adults with type 1 diabetes.
-
Intervention: 600 mg of this compound or placebo administered daily for 14 consecutive days, with a 2-week washout period between treatments.
-
Assessments: Counterregulatory hormone responses (glucagon, epinephrine, norepinephrine) during a hyperinsulinemic euglycemic-hypoglycemic clamp. Hormonal responses (GLP-1, GIP) during a mixed-meal test.
-
Conclusion and Future Directions
This compound demonstrated a promising preclinical profile and favorable safety and pharmacokinetic characteristics in early clinical trials, consistent with its mechanism as a GPR119 agonist. The observed increases in GLP-1 and glucose-dependent insulin secretion supported the therapeutic rationale. However, the lack of a published, robust demonstration of efficacy in a Phase 2 trial for type 2 diabetes, and the findings from the Phase 2a trial in type 1 diabetes showing no improvement in glucagon counterregulation, likely contributed to the discontinuation of its development for these indications. The development history of this compound underscores the challenges of translating the promising biology of GPR119 agonism into clinically meaningful outcomes for patients with diabetes. Future research in this area may focus on developing GPR119 agonists with different pharmacological properties or exploring their potential in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 4. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
MBX-2982 and its Role in Glucose-Stimulated Insulin Secretion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 by this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) through a unique dual mechanism of action. It acts directly on pancreatic β-cells to promote insulin release and stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut. This dual action offers the potential for improved glycemic control. This technical guide provides a comprehensive overview of the role of this compound in GSIS, including its signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Introduction to this compound and GPR119
GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation is a key process in the regulation of glucose homeostasis.[2] this compound is a novel, orally available small-molecule GPR119 agonist that has been investigated for its therapeutic potential in type 2 diabetes.[1][3] Preclinical and clinical studies have demonstrated that this compound can effectively lower blood glucose levels by enhancing GSIS.[1][4]
The therapeutic appeal of GPR119 agonists like this compound lies in their glucose-dependent mechanism, which minimizes the risk of hypoglycemia.[5] They stimulate insulin secretion only in the presence of elevated blood glucose levels, mimicking the physiological response to a meal.[5]
Mechanism of Action: A Dual Approach to Glycemic Control
This compound's efficacy in enhancing GSIS stems from its ability to activate GPR119 in two key locations: pancreatic β-cells and intestinal L-cells.[6]
-
Direct Action on Pancreatic β-Cells: In pancreatic β-cells, GPR119 activation by this compound couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][5] Elevated cAMP enhances the glucose-dependent signaling cascade that triggers the exocytosis of insulin-containing granules.[7]
-
Incretin Hormone Release from Intestinal L-Cells: In the gastrointestinal tract, this compound stimulates GPR119 on enteroendocrine L-cells, promoting the release of incretin hormones, most notably GLP-1.[3][6] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, which also couples to Gαs and amplifies cAMP production, further potentiating insulin secretion in a glucose-dependent manner.[8]
This dual mechanism of directly stimulating insulin release and augmenting the incretin effect provides a multi-faceted approach to improving glycemic control.[6]
Signaling Pathway Diagram
Caption: Dual mechanism of this compound on GSIS.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Dose | Outcome | Reference |
| Normal KM Mice | 3, 10, 30 mg/kg (single oral dose) | Reduced blood glucose at all tested time points. | [4] |
| KK-Ay Mice | 10, 30 mg/kg (4 weeks) | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [4] |
| KK-Ay Mice | 30 mg/kg (4 weeks) | Significantly reduced area under the glucose curve. | [4] |
| C57BL/6 Mice | 10 mg/kg (oral gavage) | Increased plasma GLP-1 levels without a glucose load. | [9] |
| Rats | 4 mg/kg (oral administration) | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | [4] |
Table 2: Clinical Efficacy of this compound in Humans
| Study Population | Dose | Outcome | Reference |
| Healthy Volunteers (Phase 1a) | 10 - 1000 mg (single ascending dose) | Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [3][6] |
| Male Patients with Impaired Fasting Glucose (Phase 1b) | 100 or 300 mg (3-4 days) | Significant reductions in glucose excursion (26-37%) and glucagon (B607659) (17% with 300 mg dose) in a mixed meal tolerance test. | [3] |
| Male Patients with Impaired Fasting Glucose (Phase 1b) | 100 or 300 mg (3-4 days) | Evidence of enhanced GSIS during a graded glucose infusion (p=0.07). | [3] |
| Participants with Type 1 Diabetes | 600 mg daily (14 days) | 17% higher GLP-1 response during a mixed-meal test compared to placebo. | [10] |
| Participants with Type 1 Diabetes | 600 mg daily (14 days) | No significant difference in maximum glucagon response to hypoglycemia vs. placebo. | [11] |
Detailed Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by this compound in response to glucose in an insulin-secreting cell line.
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
This compound (or other test compounds)
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[12]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[12]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.[12]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[12]
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[12]
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of this compound on glucose disposal in mice.[12]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage.[12]
-
Glucose Administration: After a set time post-compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage.[9]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose load (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
Logical Relationships in this compound's Mechanism
The efficacy of this compound is contingent on a series of cause-and-effect relationships that culminate in enhanced GSIS.
Caption: Logical flow of this compound's mechanism.
Conclusion
This compound represents a significant development in the pursuit of novel oral therapies for type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of pancreatic β-cells and indirect enhancement of insulin secretion via incretin release, provides a robust and glucose-dependent means of improving glycemic control. The data from preclinical and clinical studies support its potential as an effective agent for lowering blood glucose. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other GPR119 agonists. Further research will continue to elucidate the full therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. benchchem.com [benchchem.com]
Investigating the Therapeutic Potential of MBX-2982 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX-2982, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist, has emerged as a promising therapeutic candidate for the treatment of metabolic diseases, particularly type 2 diabetes. This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to this compound. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to assess its efficacy and mechanism of action, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other GPR119 agonists.
Introduction
Metabolic diseases, including type 2 diabetes, represent a significant global health challenge. The G protein-coupled receptor 119 (GPR119) has been identified as a promising therapeutic target due to its expression in key metabolic tissues, including pancreatic β-cells and intestinal L-cells.[1] Agonism of GPR119 offers a unique dual mechanism for improving glycemic control: direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) release from the gut.[1][2][3][4][5]
This compound is a potent and selective GPR119 agonist that has been investigated in both preclinical and clinical settings.[2][3][4] This guide will delve into the technical details of the research surrounding this compound, providing a foundation for further investigation and development.
Mechanism of Action: GPR119 Signaling Pathway
This compound exerts its therapeutic effects by activating the GPR119 receptor, a Gαs-coupled receptor.[1] Upon binding of this compound, GPR119 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP is a key second messenger that mediates the downstream effects on insulin and incretin (B1656795) secretion. In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, it triggers the release of GLP-1 and GIP.[1][6]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in Animal Models
| Animal Model | Treatment | Dose | Key Findings | Reference(s) |
| KM Mice | Single oral dose | 3, 10, 30 mg/kg | Dose-dependent reduction in blood glucose. | |
| KK-Ay Mice | 4-week treatment | 10, 30 mg/kg | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin. | |
| C57BL/6 Mice | Single oral dose | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [7][8] |
| C57BL/6J Mice | Co-administration | Not specified | Improved glycemic control when co-administered with sitagliptin (B1680988) in an oGTT. | [1] |
| Rats | Oral administration | 4 mg/kg | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | |
| Rats | Hyperglycemic clamp | Not specified | Enhanced insulin secretion. | [1] |
Table 2: Clinical Trial Data in Humans
| Study Phase | Population | Treatment | Dose | Key Findings | Reference(s) |
| Phase 1a | Healthy Volunteers (n=60) | Single ascending dose | 10 - 1000 mg | Well tolerated with no dose-related adverse events; dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [2] |
| Phase 2a | Type 1 Diabetes (n=18) | Daily for 14 days | 600 mg | Did not improve glucagon (B607659) counterregulatory responses to hypoglycemia; GLP-1 response during a mixed-meal test was 17% higher with this compound. | [6][9] |
| Phase 2 | Type 2 Diabetes | 28-day treatment | Not specified | Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP; reduced hyperglycemia. | [6] |
| Not Specified | Men with impaired fasting glucose | Not specified | Significantly reduced glucose excursions and glucagon concentrations in mixed meal tolerance tests; enhanced glucose-dependent insulin secretion in graded glucose infusion tests. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in mice.
Experimental Workflow:
Methodology:
-
Animal Model: C57BL/6J mice or KM mice.[1]
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Fasting: Mice are fasted overnight to ensure a baseline glucose level.[8]
-
Dosing: A single oral dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered via oral gavage. In some studies, a DPP-IV inhibitor like sitagliptin may be co-administered.[1]
-
Glucose Challenge: After a specific time interval following drug administration (e.g., 30 minutes), an oral glucose load (e.g., 3 g/kg) is administered.[8]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp in Humans
Objective: To assess the effect of this compound on glucagon counterregulation during hypoglycemia in humans with Type 1 Diabetes.[6][9]
Experimental Workflow:
Methodology:
-
Study Design: A randomized, double-masked, crossover study design is employed.[6][9]
-
Treatment Periods: Participants receive daily doses of this compound (e.g., 600 mg) or a placebo for a specified duration (e.g., 14 days).[6][9]
-
Washout: A washout period of at least two weeks separates the treatment periods.[6][9]
-
Clamp Procedure: A hyperinsulinemic-euglycemic-hypoglycemic clamp is performed at the end of each treatment period.
-
Euglycemic Phase: A continuous insulin infusion is started, and glucose is infused intravenously to maintain euglycemia.
-
Hypoglycemic Phase: The glucose infusion is reduced to induce and maintain a state of hypoglycemia.
-
-
Measurements: Blood samples are collected throughout the clamp procedure to measure:
-
Analysis: The primary outcome is the comparison of the glucagon response to hypoglycemia between the this compound and placebo treatments.[6][9]
In Vitro cAMP Accumulation Assay
Objective: To determine the in vitro potency of this compound as a GPR119 agonist.
Methodology:
-
Cell Line: A cell line engineered to express human GPR119, such as CHO cells, is used.[1]
-
Cell Culture: Cells are cultured under standard conditions.
-
Assay Procedure:
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a luminescence-based assay.[7]
-
Data Analysis: The concentration-response curve is plotted, and the pEC50 value is calculated to determine the potency of this compound.[7]
Discussion and Future Directions
The collective data from preclinical and clinical studies demonstrate that this compound is a potent GPR119 agonist with a favorable safety profile.[2] Its dual mechanism of action, involving both direct stimulation of insulin secretion and enhancement of incretin release, positions it as a potentially valuable therapeutic agent for type 2 diabetes.[2][3][4] The observed increase in GLP-1 secretion is a particularly noteworthy effect.[2][6]
While this compound has shown promise in improving glycemic control in the context of type 2 diabetes, its utility in type 1 diabetes for mitigating hypoglycemia appears limited, as it did not enhance the glucagon counterregulatory response.[6][9]
Future research should focus on several key areas. Further elucidation of the downstream signaling pathways activated by this compound in different cell types could reveal additional therapeutic applications. Long-term efficacy and safety studies in larger patient populations with type 2 diabetes are warranted. Additionally, the potential for combination therapies, for example with DPP-IV inhibitors, to achieve synergistic effects on glycemic control should be further explored.[1] The recent cryo-electron microscopy structures of the GPR119-G protein complex bound to this compound will undoubtedly facilitate the design of next-generation GPR119 agonists with improved pharmacological properties.[10]
Conclusion
This compound represents a significant step forward in the exploration of GPR119 as a therapeutic target for metabolic diseases. The data presented in this technical guide underscore its potential to improve glycemic control through a unique dual mechanism of action. The detailed experimental protocols and data summaries provided herein are intended to equip researchers and drug development professionals with the necessary information to build upon the existing knowledge and further investigate the therapeutic utility of this compound and the broader class of GPR119 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. tandfonline.com [tandfonline.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
MBX-2982 as a potential treatment for type 2 diabetes
An In-depth Technical Guide to MBX-2982: A GPR119 Agonist for Type 2 Diabetes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, selective, and orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Developed as a potential first-in-class treatment for type 2 diabetes (T2D), this compound leverages a unique dual mechanism of action to improve glycemic control.[1][4] It acts directly on pancreatic β-cells to stimulate glucose-dependent insulin (B600854) secretion and indirectly by promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from enteroendocrine cells in the gut.[1][5][6] Preclinical and clinical studies have demonstrated its efficacy in reducing blood glucose, enhancing incretin levels, and its favorable safety profile, suggesting its potential as a novel therapeutic agent for metabolic diseases.[1][5][7]
Introduction: The Role of GPR119 in Glucose Homeostasis
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][8] Its activation is linked to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling.[9][10] In β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[6][11] In intestinal L-cells, GPR119 activation stimulates the release of incretin hormones GLP-1 and GIP.[2][6] These incretins, in turn, act on the pancreas to further potentiate insulin release in a glucose-dependent manner, while GLP-1 also suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[12][13][14] The targeted expression and glucose-dependent nature of its downstream effects make GPR119 an attractive therapeutic target for T2D, promising effective glycemic control with a low risk of hypoglycemia.[10][15]
Mechanism of Action of this compound
This compound functions as a potent GPR119 agonist. Its therapeutic effect is derived from a dual-pronged mechanism that enhances the body's natural glucose disposal pathways.
-
Direct Pancreatic β-Cell Stimulation: this compound binds to GPR119 receptors on pancreatic β-cells, initiating a signaling cascade that elevates intracellular cAMP. This sensitizes the β-cell to ambient glucose levels, resulting in more robust glucose-dependent insulin secretion.[1][3][4]
-
Incretin Hormone Release: By activating GPR119 on intestinal L-cells, this compound stimulates the secretion of GLP-1 and GIP into circulation.[1][6] This indirect mechanism complements the direct pancreatic effect, contributing significantly to overall glycemic control. Preclinical studies have shown that this GLP-1 release can occur independently of a glucose stimulus.[2]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Therapeutic Approaches for Preserving or Restoring Pancreatic β-Cell Function and Mass [e-dmj.org]
- 12. adipogen.com [adipogen.com]
- 13. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 14. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MBX-2982: A GPR119 Agonist in Rodent Models of Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MBX-2982 is a potent and selective, orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes.[3] Activation of GPR119 has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This dual mechanism of action offers the potential for improved glycemic control and preservation of β-cell health.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various rodent models of diabetes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: GPR119 Signaling
This compound exerts its therapeutic effects by activating the GPR119 receptor, a Gαs-coupled receptor.[3] Upon binding of this compound, GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, this signaling pathway promotes the secretion of GLP-1.
Figure 1: this compound signaling pathway via GPR119 activation.
Efficacy in Rodent Models of Diabetes
Preclinical studies in various rodent models have demonstrated the therapeutic potential of this compound in improving glycemic control. These studies have consistently shown its ability to lower blood glucose levels, enhance insulin secretion, and increase incretin hormone levels.
Oral Glucose Tolerance Tests (OGTT)
Oral glucose tolerance tests are a standard method to assess the body's ability to handle a glucose load. In these studies, this compound has been shown to significantly reduce glucose excursion.
Table 1: Summary of OGTT Data in Rodent Models
| Animal Model | Dose of this compound (mg/kg) | Key Findings | Reference |
| Normal KM Mice | 3, 10, 30 | Dose-dependent reduction in blood glucose at each time point of the OGTT. | [5] |
| C57BL/6J Mice | Not Specified | Improved glycemic control, especially when co-administered with sitagliptin (B1680988) (a DPP-IV inhibitor). | [3] |
| Rats | Not Specified | Acutely lowered glucose excursion and increased plasma GLP-1 and GIP. | [3] |
Studies in Diabetic Rodent Models
The efficacy of this compound has also been evaluated in genetic and diet-induced models of type 2 diabetes.
Table 2: Effects of this compound in Diabetic Rodent Models
| Animal Model | Treatment Duration | Dose of this compound (mg/kg) | Key Findings | Reference |
| KK-Ay Mice | 4 weeks | 10, 30 | - Significantly reduced fasting blood glucose and triglycerides.- Remarkably increased serum insulin.- Significant reduction in the area under the glucose curve at 30 mg/kg. | [5] |
| High Fat Fed Mice | Chronic Treatment | Not Specified | Delayed onset of diabetes. | [3] |
Incretin Hormone Secretion
A key mechanism of this compound is its ability to stimulate the release of incretin hormones.
Table 3: Effects of this compound on Incretin Hormones in Rodents
| Animal Model | Dose of this compound (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | 10 | Increased plasma GLP-1 levels without a glucose load, indicating glucose-independent GLP-1 secretion. |[2][6] | | Rats | Not Specified | Acutely increased plasma GLP-1 and GIP during an OGTT. |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound in rodent models.
Animal Models
-
Normal Mice: Kunming (KM) mice and C57BL/6 mice are commonly used to assess the acute effects of this compound on glucose tolerance and incretin secretion.[5][6]
-
Diabetic Mice:
Oral Glucose Tolerance Test (OGTT) Protocol
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CymaBay Announces Study to Evaluate the Potential for [globenewswire.com]
- 5. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MBX-2982 in Regulating Incretin Hormone Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in stimulating the release of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and GPR119
GPR119 is a Class A G protein-coupled receptor predominantly expressed on pancreatic beta cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its activation is linked to improved glucose homeostasis through a dual mechanism: the direct stimulation of glucose-dependent insulin (B600854) secretion from beta cells and the indirect stimulation of insulin secretion via the release of incretin hormones from the gut.[2][3]
This compound, also known as SAR-260093, is a potent and selective GPR119 agonist that has been investigated in both preclinical models and human clinical trials for the treatment of type 2 diabetes.[3][4] Its ability to modulate incretin release forms a cornerstone of its therapeutic potential.
Mechanism of Action: The GPR119 Signaling Pathway
This compound activates GPR119, which is primarily coupled to the stimulatory G protein (Gs). This initiates a signaling cascade that plays a crucial role in cellular responses.
Upon binding of this compound, GPR119 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][7] Active PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the transcription of genes such as proglucagon (the precursor to GLP-1).[5][6][7] PKA also directly promotes the exocytosis of vesicles containing incretin hormones, leading to their release.
Quantitative Data on Incretin Hormone Release
The following tables summarize the available quantitative data on the effect of this compound on GLP-1 and GIP release from preclinical and clinical studies. It is important to note that detailed quantitative data from dedicated dose-response studies with this compound are not widely available in the public domain.
Table 1: Preclinical Data - Incretin Hormone Release
| Species | Model | Treatment | Outcome | Quantitative Effect | Reference |
| Mouse | C57BL/6 | This compound (10 mg/kg, oral gavage) | Plasma GLP-1 (Active) | Significant increase without glucose load. | [4] |
| Mouse/Rat | - | This compound | Plasma GLP-1 and GIP (during OGTT) | Acutely increased levels. | [3] |
| Mouse | - | This compound (in combination with sitagliptin) | Active GLP-1 (during OGTT) | Enhanced increase compared to either agent alone. | [3] |
Note: Specific plasma concentrations (e.g., pmol/L) were not reported in the available sources.
Table 2: Clinical Data - Incretin Hormone Release
| Study Phase | Population | Treatment | Test | Outcome | Quantitative Effect | Reference |
| Phase 1a | Healthy Volunteers | This compound (10-1000 mg) | Mixed Meal Tolerance Test (MMTT) | Plasma GLP-1 | Dose-dependent increases. | [8] |
| Phase 1b | Males with Impaired Fasting Glucose | This compound (100 or 300 mg) | MMTT | - | - | [3] |
| Phase 2a | Adults with Type 1 Diabetes | This compound (600 mg daily for 14 days) | MMTT | GLP-1 Response | 17% higher compared to placebo. | [9][10] |
Note: Absolute plasma concentrations for GLP-1 and GIP from these clinical trials are not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the effect of this compound on incretin hormone release.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is based on methodologies used in preclinical studies of GPR119 agonists.
1. Animals: 8- to 10-week-old male C57BL/6 mice. 2. Acclimation: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment. 3. Fasting: Fast mice overnight for 16 hours with free access to water. 4. Baseline Blood Sampling: At t = -30 minutes, obtain a baseline blood sample from the tail vein. 5. Drug Administration: At t = -30 minutes, administer this compound or vehicle via oral gavage.
- This compound Formulation: A typical vehicle is 0.5% carboxymethyl cellulose (B213188) (CMC) in water or a solution of 15% polyethylene (B3416737) glycol 400 and 85% of 23.5% hydroxypropyl-β-cyclodextrin.[4][11]
- Dose: A common dose used in studies is 10 mg/kg.[4] 6. Glucose Challenge: At t = 0 minutes, administer a 2 g/kg bolus of glucose solution via oral gavage. 7. Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration. Blood should be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and other protease inhibitors to prevent incretin degradation. 8. Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze plasma for glucose, insulin, active GLP-1, and total GIP concentrations using commercially available ELISA kits. 9. Data Analysis: Calculate the area under the curve (AUC) for glucose, insulin, GLP-1, and GIP to assess the overall effect of this compound.
In Vitro GLP-1 Secretion Assay using GLUTag Cells
This protocol describes a general method for assessing GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.
1. Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. 2. Seeding: Seed cells into 24-well plates and grow to approximately 80% confluency. 3. Washing and Pre-incubation: Wash the cells twice with Krebs-Ringer buffer (KRB) supplemented with 0.1% BSA. Pre-incubate the cells in KRB for 30 minutes at 37°C. 4. Stimulation: Aspirate the pre-incubation buffer and add fresh KRB containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) with or without other stimuli (e.g., glucose, forskolin). Incubate for a defined period (e.g., 2 hours) at 37°C. 5. Sample Collection: Collect the supernatant, which contains the secreted GLP-1. Add a DPP-4 inhibitor to the collected supernatant. 6. Cell Lysis: Lyse the cells with a lysis buffer to determine the total cellular GLP-1 content. 7. GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant and cell lysates using a specific GLP-1 ELISA kit. 8. Data Normalization: Express the secreted GLP-1 as a percentage of the total cellular GLP-1 content to account for variations in cell number.
Discussion and Future Directions
The available data strongly support the role of this compound as a stimulator of incretin hormone release through the activation of GPR119. Preclinical studies demonstrate its ability to increase plasma GLP-1 and GIP levels, which contributes to its glucose-lowering effects. Clinical data, although limited in publicly available quantitative detail, confirm the translation of this mechanism to humans, with evidence of enhanced GLP-1 secretion following this compound administration.
Despite the promising mechanism of action, the clinical development of several GPR119 agonists, including this compound, has not progressed as rapidly as initially anticipated. This may be due to modest efficacy in improving glycemic control in larger patient populations compared to other available diabetes therapies.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of this compound with other antidiabetic agents, such as DPP-4 inhibitors, to potentially enhance its therapeutic efficacy.
-
Patient Stratification: Identifying patient populations that may derive the most significant benefit from GPR119 agonism.
-
Long-term Effects: Investigating the long-term impact of GPR119 activation on beta-cell health and function.
Conclusion
This compound effectively stimulates the release of the incretin hormones GLP-1 and GIP through the activation of the GPR119 receptor and its downstream signaling pathway. This mechanism, combined with its direct effects on pancreatic beta cells, underscores its potential as a therapeutic agent for type 2 diabetes. While further clinical investigation is needed to fully elucidate its therapeutic utility, the data presented in this guide provide a solid foundation for understanding the fundamental role of this compound in the regulation of incretin hormone secretion.
References
- 1. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of MBX-2982: A Technical Guide for Drug Development Professionals
An in-depth examination of the molecular architecture and functional activity of the GPR119 agonist, MBX-2982, for researchers in metabolic drug discovery.
Introduction
This compound is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with GPR119 and its subsequent biological activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing exploration of GPR119 agonists for the treatment of metabolic diseases.
Core Structure of this compound
The chemical structure of this compound, systematically named 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, reveals a modular architecture amenable to SAR studies.[7] The molecule can be conceptually divided into three key components:
-
A piperidine-pyrimidine core: This central heterocyclic system serves as the scaffold of the molecule.
-
A thiazole-phenoxymethyl linker: This unit connects the core to the terminal aromatic system.
-
A tetrazolyl-phenyl headgroup: This terminal moiety plays a crucial role in receptor interaction.
The strategic arrangement of these components and their specific substitutions are critical for the potent agonistic activity of this compound.
Quantitative Analysis of this compound and Analogs
The potency of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) in in-vitro functional assays, most commonly cAMP accumulation assays in cells expressing the human GPR119 receptor. A lower EC50 value indicates a higher potency. The pEC50, which is the negative logarithm of the EC50 in molar concentration, is also frequently used.
| Compound | Chemical Class | pEC50 | EC50 (nM) | Reference |
| This compound | Pyrimidine (B1678525) | 8.33 | ~4.7 | [3] |
| AR231453 | Pyrimidine | 8.67 ± 0.11 | ~2.1 | [2] |
| GSK1292263 | Pyridine | 6.9 | ~126 | [1] |
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry efforts have elucidated the importance of each molecular component of this compound for its activity. The following sections detail the key SAR findings.
The Piperidine-Pyrimidine Core
The 1-(5-ethylpyrimidin-2-yl)piperidine core is a critical determinant of the agonist's potency and pharmacokinetic properties. Modifications to this scaffold have revealed several key insights:
-
Piperidine (B6355638) as a Central Scaffold: The piperidine ring provides a rigid three-dimensional framework that correctly orients the other functional groups for optimal interaction with the GPR119 binding pocket.
-
The Pyrimidine Cap: The 5-ethylpyrimidine (B1285229) group is a crucial "capping" moiety. The ethyl substitution at the 5-position of the pyrimidine ring has been shown to be favorable for potency.
-
Nitrogen Atoms in Pyrimidine: The nitrogen atoms in the pyrimidine ring are likely involved in hydrogen bonding interactions with the receptor.
The Thiazole-Phenoxymethyl Linker
The linker region, comprising a thiazole (B1198619) ring and a phenoxymethyl (B101242) group, plays a vital role in positioning the headgroup for effective receptor activation.
-
Thiazole Ring: The thiazole ring is a bioisostere of other five-membered heterocycles and contributes to the overall conformational rigidity of the molecule. Its heteroatoms may also participate in interactions with the receptor.
-
Phenoxymethyl Linker: The ether linkage in the phenoxymethyl group provides a degree of flexibility while maintaining a defined distance and geometry between the core and the headgroup.
The Tetrazolyl-Phenyl Headgroup
The terminal 4-(1H-tetrazol-1-yl)phenyl moiety is a key pharmacophore that is essential for high-affinity binding and agonist activity.
-
Tetrazole Ring: The tetrazole ring is a well-established bioisostere of a carboxylic acid. Its acidic nature and ability to participate in hydrogen bonding and other electrostatic interactions are critical for anchoring the ligand in the receptor's binding site.
-
Phenyl Ring: The phenyl ring acts as a spacer, positioning the tetrazole for optimal interaction. Substitutions on the phenyl ring can modulate potency and selectivity. The para-substitution pattern seen in this compound is generally preferred.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor. An increase in cAMP is a direct downstream consequence of GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., this compound).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents as per the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot it against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response curve fit.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.
Materials:
-
Insulin-secreting cell line (e.g., MIN6) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Glucose solutions (low concentration: ~3 mM; high concentration: ~17 mM).
-
Test compounds.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture the insulin-secreting cells or islets under appropriate conditions.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH containing low glucose for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low or high glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: GPR119 signaling pathway activated by this compound.
Caption: Workflow for an in-vitro cAMP HTRF assay.
Caption: Logical relationship of this compound's structural components to its activity.
Conclusion
The structure-activity relationship of this compound is well-defined, with distinct roles for each of its molecular components. The piperidine-pyrimidine core acts as a central scaffold, the thiazole-phenoxymethyl group serves as a rigid linker, and the tetrazolyl-phenyl headgroup is crucial for receptor binding and activation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers engaged in the design and development of novel GPR119 agonists. Continued exploration of the SAR of this and related chemical series will be instrumental in advancing the next generation of therapeutics for type 2 diabetes and other metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 7. How to run a cAMP HTRF assay | Revvity [revvity.com]
MBX-2982: A GPR119 Agonist and its Potentiation of Glucagon-Like Peptide-1 Secretion
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MBX-2982, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist. It details the mechanism of action, summarizes key experimental findings related to its effects on glucagon-like peptide-1 (GLP-1), and provides methodologies for the pivotal experiments cited.
Introduction
This compound is an investigational small molecule drug candidate developed for the treatment of type 2 diabetes mellitus (T2DM).[1] It functions as a potent agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The therapeutic rationale for GPR119 agonism is based on its dual mechanism of improving glucose homeostasis: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2] This guide focuses specifically on the latter mechanism, exploring the effects of this compound on GLP-1.
Core Mechanism of Action: GPR119-Mediated GLP-1 Secretion
GPR119 activation is a key pathway for incretin release. As a GPR119 agonist, this compound mimics the effects of endogenous ligands to initiate a signaling cascade within intestinal L-cells, the primary producers of GLP-1.
Signaling Pathway:
-
Binding and Activation: this compound binds to the GPR119 receptor on the surface of enteroendocrine L-cells.
-
G-Protein Coupling: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
cAMP Accumulation: The resulting increase in intracellular cAMP levels activates downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).
-
GLP-1 Exocytosis: These downstream signaling events culminate in the exocytosis of GLP-1-containing granules from the L-cell, releasing the hormone into circulation.
Preclinical studies have demonstrated that this GPR119-mediated GLP-1 secretion stimulated by this compound can occur independently of ambient glucose levels.[3][4]
Quantitative Data on GLP-1 Secretion
This compound has been shown to significantly increase plasma GLP-1 levels in both preclinical and clinical settings.
Preclinical In Vivo Data
In a study using C57BL/6 mice, a single oral dose of this compound increased plasma GLP-1 levels even without a glucose challenge, highlighting its glucose-independent effect on GLP-1 secretion.[3]
| Study Group | Treatment | Plasma GLP-1 (pM) (Mean ± SEM) | Statistical Significance |
| No Glucose Load | Vehicle | ~2.5 | - |
| This compound (10 mg/kg) | ~7.5 | P < 0.05 vs. Vehicle | |
| With Glucose Load | Vehicle + Glucose | ~8.0 | - |
| This compound (10 mg/kg) + Glucose | ~18.0 | P < 0.01 vs. Vehicle + Glucose | |
| Data adapted from a study on GPR119-mediated GLP-1 secretion.[3] |
Clinical Trial Data
In a Phase 2a clinical trial involving participants with Type 1 Diabetes (T1D), daily administration of this compound for 14 days demonstrated clear target engagement by augmenting GLP-1 levels.[2][5]
| Study Group | Measurement | Result |
| Placebo | GLP-1 Response during Mixed-Meal Test (MMT) | Baseline |
| This compound (600 mg daily) | GLP-1 Response during Mixed-Meal Test (MMT) | 17% higher than placebo |
| Data from a randomized, double-masked, crossover study in T1D patients.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments that have evaluated the effect of this compound on GLP-1.
In Vivo GPR119-Mediated GLP-1 Secretion in Mice
This experiment was designed to determine if this compound could stimulate GLP-1 secretion in vivo and to assess the glucose dependency of this effect.[3]
Protocol:
-
Animal Model: 10-week-old male C57BL/6 mice were used.
-
Acclimation and Fasting: Animals were acclimated and then fasted overnight.
-
Grouping: Mice were divided into four groups (n=10-20 per group): Vehicle, this compound, Vehicle + Glucose, this compound + Glucose.
-
Dosing:
-
Vehicle (15% PEG 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin) or this compound (10 mg/kg) was administered via oral gavage.
-
-
Blood Collection (No Glucose Load):
-
30 minutes after dosing, half of the animals in the vehicle and this compound groups were euthanized.
-
Blood was collected via cardiac puncture into tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation. Syringes were also rinsed with a DPP-IV inhibitor.[3]
-
-
Glucose Challenge and Blood Collection:
-
The remaining animals received an oral glucose load (3 g/kg) 30 minutes after the initial dosing.
-
10 minutes after the glucose load, these animals were euthanized and blood was collected as described above.
-
-
Analysis: Plasma was separated, and active GLP-1 levels were quantified using a specific ELISA or similar immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of the GPR119 Agonist MBX-2982: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive exploration of the potential off-target effects of MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist. While this compound has been primarily investigated for its therapeutic potential in type 2 diabetes through its on-target actions, a thorough understanding of its interactions with other cellular targets is critical for a complete pharmacological profile. This document synthesizes available data and provides detailed experimental methodologies to facilitate further research in this area.
Introduction to this compound and GPR119
This compound is a potent, orally available agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] On-target activation of GPR119 by this compound stimulates the release of insulin (B600854) in a glucose-dependent manner and promotes the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action has positioned GPR119 agonists as a promising therapeutic class for metabolic disorders. However, the potential for off-target activities, which could lead to unforeseen side effects or even present new therapeutic opportunities, necessitates a deeper investigation. While this compound is generally described as a selective agonist, a comprehensive public off-target profile remains limited. This guide will, therefore, explore a representative off-target interaction to illustrate the methodologies used in such an assessment.
Pharmacological Profile: On-Target and Potential Off-Target Activities
A thorough characterization of a drug candidate involves screening against a panel of receptors and enzymes to identify potential off-target interactions. For the purpose of this guide, we will present the well-established on-target activity of this compound and a representative, plausible off-target interaction with GPR55, another G protein-coupled receptor that is often included in screening panels.
Data Presentation
The following table summarizes the pharmacological activities of this compound at its primary target, GPR119, and a hypothetical off-target, GPR55.
| Target Receptor | Coupling | Assay Type | This compound Activity | Potency (EC₅₀/IC₅₀) |
| GPR119 (On-Target) | Gαs | cAMP Accumulation | Agonist | ~5-20 nM |
| GPR55 (Illustrative Off-Target) | Gαq | Calcium Mobilization | Antagonist | ~1-5 µM |
Note: The off-target data for GPR55 is illustrative to provide a framework for analysis, as specific public data for this compound is limited. Some GPR119 agonists have been noted to have off-target effects, though the specific targets are not always fully disclosed.
Signaling Pathways
Understanding the signaling pathways associated with both on-target and off-target effects is crucial for predicting the physiological consequences of drug administration.
On-Target GPR119 Signaling
Activation of the Gs-coupled GPR119 receptor by this compound leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This cascade results in the activation of Protein Kinase A (PKA) and subsequent downstream effects, including insulin and GLP-1 secretion.[2]
References
The Impact of MBX-2982 on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] Preclinical and clinical studies have demonstrated that this compound exerts its glucose-lowering effects through a dual mechanism of action: directly stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal enteroendocrine L-cells.[3] This guide provides an in-depth analysis of the cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular pharmacology.
Core Signaling Pathways Activated by this compound
This compound's primary mechanism of action is the activation of GPR119, which is predominantly coupled to the Gαs subunit of heterotrimeric G proteins.[3] This initiates a signaling cascade centered around the production of cyclic adenosine (B11128) monophosphate (cAMP).
GPR119 Signaling in Pancreatic β-Cells
In pancreatic β-cells, the binding of this compound to GPR119 triggers the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] Elevated cAMP then activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The synergistic action of these proteins enhances glucose-stimulated insulin secretion (GSIS). This signaling pathway is glucose-dependent, meaning that this compound potentiates insulin secretion primarily in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.
GPR119 Signaling in Intestinal L-Cells
Similarly, in intestinal L-cells, this compound-mediated GPR119 activation leads to increased intracellular cAMP.[4] This rise in cAMP stimulates the secretion of incretin hormones, most notably GLP-1.[5] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, further potentiating glucose-dependent insulin secretion. This indirect mechanism contributes significantly to the overall glucose-lowering effect of this compound. Interestingly, studies have shown that GPR119-mediated GLP-1 secretion is not dependent on glucose.[5] Some evidence also suggests that GPR119 agonism in intestinal L-cells can lead to an influx of intracellular calcium, a key trigger for hormone secretion.[5]
References
- 1. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of MBX-2982: A Technical Guide to its Non-Diabetic Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982, a selective and orally available agonist of the G protein-coupled receptor 119 (GPR119), has primarily been investigated for its therapeutic potential in type 2 diabetes due to its ability to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). However, emerging preclinical evidence suggests that the therapeutic reach of this compound extends beyond glycemic control into significant non-diabetic areas. This technical guide synthesizes the current preclinical data on the utility of this compound in Non-alcoholic Steatohepatitis (NASH) and as a potential treatment for rare genetic disorders involving mitochondrial dysfunction, such as Charcot-Marie-Tooth disease type 2A (CMT2A).
This document provides an in-depth overview of the molecular mechanisms, experimental evidence, and detailed protocols for key experiments, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and advance the non-diabetic applications of this compound.
Core Mechanism of Action in Non-Diabetic Indications
The therapeutic potential of this compound in non-diabetic conditions stems from its ability to modulate key cellular pathways involved in metabolic regulation and stress responses.
Regulation of Hepatic Lipogenesis in NASH
In the context of Non-alcoholic Steatohepatitis (NASH), this compound has been shown to alleviate hepatic steatosis. Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits the sterol regulatory element-binding protein 1 (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By suppressing SREBP-1c activity, this compound effectively downregulates the expression of lipogenic enzymes, leading to a reduction in hepatic lipid accumulation.[1]
Activation of the Integrated Stress Response (ISR) in Mitochondrial Dysfunction
Recent groundbreaking research has identified this compound as a potent and selective activator of the Integrated Stress Response (ISR). This occurs through the OMA1-DELE1-HRI signaling axis. In response to mitochondrial stress, the protease OMA1 cleaves DELE1, which then translocates to the cytosol and activates the heme-regulated inhibitor (HRI) kinase. Activated HRI phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR that leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive proteins like ATF4. This pathway is particularly relevant for diseases associated with mitochondrial dysfunction, such as Charcot-Marie-Tooth disease type 2A (CMT2A), which is caused by mutations in the mitofusin-2 (MFN2) gene. Pharmacological activation of the ISR by this compound has been shown to restore mitochondrial morphology and function in MFN2-deficient cells.[2]
Preclinical Evidence in Non-Diabetic Therapeutic Areas
Non-alcoholic Steatohepatitis (NASH)
Preclinical studies have demonstrated the efficacy of this compound in a mouse model of diet-induced hepatic steatosis. Oral administration of this compound to mice on a high-fat diet resulted in a significant reduction in hepatic lipid accumulation. This effect was dependent on the presence of GPR119, as it was absent in GPR119 knockout mice.[1]
Key Findings:
-
This compound inhibits the expression of SREBP-1 and downstream lipogenic genes in hepatocytes.
-
The anti-lipogenic effects are mediated through the activation of AMPK.
-
This compound reduces hepatic triglyceride and total cholesterol levels in vivo.
Table 1: Effect of this compound on Hepatic Lipogenic Gene Expression in High-Fat Diet-Fed Mice
| Gene | Function | Fold Change with this compound Treatment |
| Srebp-1c | Master regulator of lipogenesis | ↓ |
| Fasn | Fatty acid synthase | ↓ |
| Scd-1 | Stearoyl-CoA desaturase-1 | ↓ |
| Acc | Acetyl-CoA carboxylase | ↓ |
(Data synthesized from preclinical studies)
Mitochondrial Dysfunction and Charcot-Marie-Tooth Disease (CMT)
A drug repurposing screen identified this compound as a potent activator of the OMA1-DELE1-HRI-mediated Integrated Stress Response (ISR). This finding has significant implications for the treatment of diseases caused by mitochondrial dysfunction, particularly those linked to mutations in the MFN2 gene, such as CMT2A.[2]
Key Findings:
-
This compound selectively activates the HRI branch of the ISR.
-
Pharmacological activation of the ISR by this compound restores mitochondrial tubular morphology in MFN2-deficient cells.
-
This compound promotes mitochondrial motility and enhances mitochondrial respiration in cellular models of CMT2A.[2]
Table 2: Effect of this compound on Mitochondrial Function in MFN2-Deficient Fibroblasts
| Parameter | Description | Effect of this compound Treatment |
| Mitochondrial Morphology | Elongation vs. fragmentation | Increased elongation |
| Mitochondrial Motility | Movement of mitochondria within the cell | Increased |
| Mitochondrial Respiration | Oxygen consumption rate | Enhanced |
(Data synthesized from preclinical studies)
Signaling Pathway and Experimental Workflow Diagrams
References
MBX-2982: A GPR119 Agonist's Role in Appetite and Food Intake Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, has emerged as a therapeutic candidate for metabolic disorders, primarily type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin (B600854) secretion, also implicates a significant role in the regulation of appetite and food intake. This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical evidence, and experimental methodologies related to the effects of this compound on appetite and food intake. Through a detailed examination of its signaling pathways and a summary of available data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in the management of obesity and related metabolic conditions.
Introduction: The GPR119 Target
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Its activation is a key physiological process in the control of postprandial glycemia. GPR119 activation stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and enhances glucose-sensitive insulin secretion.[1] The stimulation of GLP-1 release is of particular interest in the context of appetite regulation, as GLP-1 is known to slow gastric emptying and promote satiety.[2] this compound is a potent and selective oral agonist of GPR119, and its unique dual mechanism of acting directly on β-cells and stimulating incretin release suggests a potential for not only glycemic control but also for inducing weight loss.[3][4]
Signaling Pathways in Appetite Regulation
The activation of GPR119 by this compound initiates a cascade of intracellular events that ultimately influence appetite and food intake. The primary signaling pathway involves the coupling of GPR119 to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]
Incretin-Mediated Pathway
In intestinal L-cells, the rise in cAMP triggers the secretion of GLP-1.[3] GLP-1, in turn, acts on its own receptors (GLP-1R) located in various tissues, including the hypothalamus, the brain's primary appetite control center. Activation of GLP-1R in the hypothalamus is associated with a reduction in food intake and an increase in satiety.
Figure 1: GPR119-mediated GLP-1 secretion pathway influencing appetite.
Potential Direct Neuronal Pathways
Research suggests that GPR119 is also expressed in nodose ganglia, which contain the cell bodies of vagal afferent neurons.[5] Activation of these receptors could potentially signal satiety directly to the brainstem, complementing the hormonal pathway. Oral administration of GPR119 ligands has been shown to increase neuronal activation in the dorsal vagal complex of the brainstem and the hypothalamus.[5]
Preclinical Evidence
Animal studies have provided foundational evidence for the effects of GPR119 agonists on food intake and body weight. While specific data for this compound is limited in publicly available literature, studies on other GPR119 agonists offer valuable insights.
Studies with GPR119 Agonists in Rodents
A study investigating the GPR119 agonist GSK2041706 in diet-induced obese (DIO) mice demonstrated significant effects on body weight and food intake.[6]
Table 1: Effect of GPR119 Agonist GSK2041706 on Body Weight and Food Intake in DIO Mice (14-day treatment) [6]
| Treatment Group | Dose | Body Weight Loss (%) | Cumulative Food Intake Reduction (%) |
| GSK2041706 | 30 mg/kg b.i.d. | 7.4% (p < 0.05) | 17.1% |
| Metformin | 30 mg/kg b.i.d. | 3.5% (p < 0.05) | 6.6% |
| Metformin | 100 mg/kg b.i.d. | 4.4% (p < 0.05) | 8.7% |
| GSK2041706 + Metformin | 30 mg/kg + 30 mg/kg | 9.5% | 22.2% |
| GSK2041706 + Metformin | 30 mg/kg + 100 mg/kg | 16.7% | 37.5% |
These findings highlight the potential for GPR119 agonists to induce weight loss, an effect that is at least partially attributable to a reduction in food intake.[6]
Experimental Protocols in Preclinical Studies
The following outlines a general experimental workflow for assessing the effects of an oral compound like this compound on food intake in a rodent model.
Figure 2: General experimental workflow for preclinical food intake studies.
Methodology for Food Intake Measurement in Mice:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model.
-
Acclimation: Animals are individually housed and acclimated to the specific diet (e.g., high-fat diet) for a designated period before the study begins.
-
Treatment Administration: this compound is typically formulated in a vehicle solution and administered via oral gavage at specified doses and frequencies. A vehicle-only group serves as the control.
-
Food and Water: Pre-weighed food and water are provided, and consumption is measured daily by re-weighing the remaining amounts. Spillage is accounted for by placing a collection tray beneath the food hopper.
-
Body Weight: Body weight is recorded daily at the same time each day.
-
Data Analysis: Cumulative food intake and changes in body weight are calculated and statistically analyzed to compare treatment groups with the control group.
Clinical Evidence
Clinical trials with this compound have primarily focused on its glycemic control effects in patients with type 2 diabetes. While direct and extensive data on appetite and food intake are not widely published, the observed effects on GLP-1 and the potential for weight loss are key indicators.
Phase 1 and 2 Clinical Trial Observations
A Phase 2a clinical trial in participants with type 1 diabetes, while not focused on appetite, demonstrated that treatment with 600 mg of this compound daily for 14 days resulted in a 17% higher GLP-1 response during a mixed-meal test compared to placebo.[7] This increase in GLP-1 is a strong indicator of target engagement and suggests a potential for effects on satiety.[7]
Earlier Phase 1 studies in subjects with pre-diabetes also reported that this compound was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing.[8] While these studies focused on glucose excursions, the consistent stimulation of GLP-1 provides a mechanistic basis for potential effects on appetite.
Assessment of Appetite in Clinical Trials
Visual Analog Scales (VAS) are a standard tool for assessing subjective feelings of appetite, hunger, satiety, and prospective food consumption in clinical trials.
Table 2: Example of a Visual Analog Scale for Appetite Assessment
| Question | Scale |
| How hungry do you feel? | Not hungry at all (0 mm) ------------------- As hungry as I have ever felt (100 mm) |
| How full do you feel? | Not full at all (0 mm) ------------------- Completely full (100 mm) |
| How satisfied do you feel? | Not at all satisfied (0 mm) ------------------- Completely satisfied (100 mm) |
| How much do you think you could eat? | Nothing at all (0 mm) ------------------- A large amount (100 mm) |
Participants mark their feelings on a 100 mm line, and the distance from the beginning of the line is measured to provide a quantitative score.
The Role of Other Gut Hormones: Peptide YY
Conclusion and Future Directions
This compound, through its action as a GPR119 agonist, presents a promising therapeutic avenue for not only managing type 2 diabetes but also for addressing obesity through the regulation of appetite and food intake. The primary mechanism involves the stimulation of GLP-1 secretion, a well-established satiety signal. Preclinical data from other GPR119 agonists strongly support the potential for weight loss and reduced food consumption.
Future research should focus on generating and publishing more specific quantitative data from both preclinical and clinical studies with this compound to clearly delineate its effects on food intake, body weight, and subjective measures of appetite. A deeper investigation into its influence on other appetite-regulating hormones, such as PYY, and its potential direct neuronal effects via the vagus nerve will further elucidate its comprehensive mechanism of action. Such data will be critical for positioning this compound as a viable treatment for obesity and advancing its development for broader metabolic indications.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the role of GPR119 in glucose and appetite regulation [spiral.imperial.ac.uk]
- 6. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP-1 Analog Modulates Appetite, Taste Preference, Gut Hormones, and Regional Body Fat Stores in Adults with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MBX-2982
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX-2982 is a selective, orally-available agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings. Detailed experimental protocols for pivotal assays and visualizations of the core signaling pathway and experimental workflows are included to support further research and development.
Introduction
GPR119 has emerged as an attractive target for the development of novel anti-diabetic agents due to its role in glucose homeostasis. This compound was developed as a potent and selective GPR119 agonist.[1] Preclinical studies have demonstrated its ability to improve glucose tolerance through multiple mechanisms, including enhanced incretin release and both direct and indirect stimulation of glucose-dependent insulin secretion.[1] This has been further investigated in a series of Phase 1 and Phase 2 clinical trials. This document collates and presents the key pharmacokinetic and pharmacodynamic data from these studies.
Pharmacokinetics
This compound has been evaluated in both preclinical and clinical studies to determine its pharmacokinetic profile.
Preclinical Pharmacokinetics
In preclinical studies, this compound demonstrated good oral bioavailability. A study in rats showed a significant difference in bioavailability depending on the formulation.
| Species | Formulation | Dose | Bioavailability (%) | Reference |
| Rat | Suspension (0.4% CMC) | 4 mg/kg | 35.2 | [2] |
| Rat | Solution (DMSO-Cremopor EL-NS=1:1:8) | 4 mg/kg | 98.2 | [2] |
Clinical Pharmacokinetics
Phase 1 clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and individuals with impaired glucose tolerance.
A Phase 1a single ascending dose study in healthy volunteers, with doses ranging from 10 mg to 1000 mg, showed that this compound was rapidly absorbed and had a half-life consistent with once-daily dosing.[3] Another Phase 1 study in subjects with impaired fasting glucose or impaired glucose tolerance, using doses of 100 mg and 300 mg, found that the exposure (area under the curve) approximately doubled on day four compared to day one, with a terminal half-life of about 18 hours, supporting a once-daily dosing regimen.[4]
A Phase 2a study in participants with Type 1 Diabetes utilized a 600 mg daily dose for 14 days. The mean plasma concentrations of this compound were measured during a hyperinsulinemic euglycemic-hypoglycemic clamp.[5]
| Population | Dose | Time Point | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Type 1 Diabetes | 600 mg daily | Baseline | 2,049.9 | 891.4 | [5] |
| Type 1 Diabetes | 600 mg daily | Euglycemic Steady State | 1,572.2 | 633.9 | [5] |
| Type 1 Diabetes | 600 mg daily | Hypoglycemic Steady State | 1,527.8 | 668.4 | [5] |
| Type 1 Diabetes | 600 mg daily | 60 min into Recovery | 2,043.8 | 1,021.1 | [5] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct result of its agonist activity at the GPR119 receptor.
Mechanism of Action
This compound binds to and activates GPR119, a Gαs-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the release of GLP-1 and GIP.
Preclinical Pharmacodynamics
In preclinical models, this compound demonstrated significant effects on glucose metabolism. In KK-Ay mice, a model of type 2 diabetes, treatment with this compound at doses of 10 and 30 mg/kg for four weeks resulted in reduced fasting blood glucose and triglycerides, and a notable increase in serum insulin.[2] In normal KM mice, single oral doses of 3, 10, and 30 mg/kg of this compound reduced blood glucose levels at all measured time points.[2]
Clinical Pharmacodynamics
Clinical studies have confirmed the glucose-lowering and incretin-stimulating effects of this compound in humans.
A Phase 1b study in male patients with impaired fasting glucose showed that after four days of treatment, this compound at doses of 100 mg and 300 mg produced significant reductions in glucose excursion following a mixed-meal tolerance test (26-37%).[1] The 300 mg dose also led to a 17% reduction in glucagon (B607659).[1]
In a Phase 2a study involving participants with Type 1 Diabetes, 14 days of treatment with 600 mg of this compound resulted in a 17% higher GLP-1 response during a mixed-meal tolerance test compared to placebo.[5] However, in this study, this compound did not significantly alter the glucagon response to insulin-induced hypoglycemia.[5]
| Population | Dose | Duration | Pharmacodynamic Effect | Reference |
| Impaired Fasting Glucose | 100 mg & 300 mg | 4 days | 26-37% reduction in glucose excursion (MMTT) | [1] |
| Impaired Fasting Glucose | 300 mg | 4 days | 17% reduction in glucagon (MMTT) | [1] |
| Type 1 Diabetes | 600 mg | 14 days | 17% higher GLP-1 response (MMTT) | [5] |
| Type 1 Diabetes | 600 mg | 14 days | No significant change in glucagon response to hypoglycemia | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro cAMP Assay
This protocol describes a common method for assessing the agonist activity of compounds like this compound at the GPR119 receptor by measuring intracellular cAMP levels.
Objective: To quantify the this compound-induced increase in intracellular cAMP in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM) with supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
This compound
-
384-well white-bottom plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Culture: Culture HEK293-GPR119 cells under standard conditions (37°C, 5% CO2).
-
Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Plate the cells into a 384-well plate at a predetermined density.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a compatible plate reader to measure the signal (e.g., fluorescence or luminescence).
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the dose-response curve for this compound and calculate the EC50 value.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a clinical procedure used to assess postprandial glucose and hormone responses.
Objective: To evaluate the effect of this compound on glucose, insulin, C-peptide, glucagon, and incretin levels following a standardized meal.
Procedure:
-
Patient Preparation: Patients fast overnight for at least 8 hours.
-
Baseline Sampling: A baseline blood sample is collected.
-
Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost® or Ensure®) within a short timeframe (e.g., 5-10 minutes).
-
Post-Meal Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 150, 180 minutes) after the meal.
-
Sample Processing: Blood samples are processed to separate plasma or serum, which is then stored frozen until analysis.
-
Biochemical Analysis: Samples are analyzed for glucose, insulin, C-peptide, glucagon, GLP-1, and GIP using validated assays (e.g., ELISA or RIA).
-
Data Analysis: The area under the curve (AUC) for each analyte is calculated to assess the overall response.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate required to maintain euglycemia during a constant insulin infusion.
Procedure:
-
Catheterization: Two intravenous catheters are placed, one for infusions (insulin, glucose) and one for blood sampling.
-
Basal Period: A tracer (e.g., [3-³H]glucose) is infused to measure basal glucose turnover.
-
Clamp Initiation: A primed-continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic state.
-
Glucose Monitoring and Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is adjusted to maintain the blood glucose concentration at a constant euglycemic level.
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), blood samples are taken to measure glucose turnover and other metabolites.
-
Data Calculation: The glucose infusion rate during the steady-state period is a measure of whole-body insulin sensitivity.
Conclusion
This compound has demonstrated a promising pharmacokinetic and pharmacodynamic profile as a GPR119 agonist. Its oral availability, once-daily dosing potential, and dual mechanism of action involving both direct stimulation of insulin secretion and enhancement of incretin release, position it as a potentially valuable therapeutic agent for type 2 diabetes. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the clinical utility of this compound and other GPR119 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of this compound - BioSpace [biospace.com]
- 5. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro cAMP Measurement of MBX-2982
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[4] As a Gs-coupled receptor, its activation by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and promoting the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2][3][6]
These application notes provide a detailed protocol for an in vitro homogeneous time-resolved fluorescence (HTRF) cAMP assay to determine the potency and efficacy of this compound.
GPR119 Signaling Pathway
The binding of this compound to GPR119 initiates a signaling cascade that results in the production of cAMP. This pathway is a key mechanism through which this compound exerts its therapeutic effects.
Caption: GPR119 signaling pathway upon activation by this compound.
In Vitro cAMP Measurement: HTRF Assay Protocol
This protocol outlines a robust method for quantifying this compound-induced cAMP accumulation in a cell-based assay using HTRF technology.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| HEK293 cells stably expressing human GPR119 | In-house or commercial |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific |
| Trypsin-EDTA | Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich |
| This compound | MedchemExpress |
| Forskolin (B1673556) (positive control) | Sigma-Aldrich |
| HTRF cAMP Assay Kit | Cisbio Bioassays |
| 384-well white, low-volume plates | Greiner Bio-One |
Experimental Workflow
The experimental workflow for the cAMP HTRF assay is a multi-step process from cell preparation to data analysis.
Caption: Experimental workflow for the this compound cAMP HTRF assay.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in assay buffer.
-
Seed the cells into a 384-well white, low-volume plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer containing the phosphodiesterase inhibitor IBMX (final concentration typically 500 µM) to achieve the desired final concentrations for the dose-response curve.
-
Prepare a solution of forskolin (e.g., 10 µM final concentration) as a positive control and assay buffer with IBMX as a vehicle (negative) control.
3. Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add the serially diluted this compound, forskolin, or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the incubation, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[4]
-
Incubate for 1 hour at room temperature, protected from light.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the 665/620 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Expected Results and Data Presentation
The in vitro potency of this compound and other GPR119 agonists is typically determined by their EC50 values in a cAMP accumulation assay. The following table summarizes representative data for various GPR119 agonists.
| Compound | Chemical Class | EC50 (nM) for human GPR119 |
| This compound | Pyrimidine | ~5-20 |
| AR231453 | Pyrimidine | 4.7 - 9 |
| APD597 | Pyrimidine | 46 |
| GSK1292263 | Pyridine | ~126 |
Note: The EC50 values can vary depending on the specific cell line and assay conditions used.
Conclusion
This application note provides a comprehensive protocol for the in vitro measurement of cAMP in response to the GPR119 agonist this compound. The detailed methodology and expected data will enable researchers to accurately assess the potency and efficacy of this compound and other GPR119 agonists, facilitating further research and drug development in the field of metabolic diseases. The sustained signaling properties of this compound, potentially involving membrane deposition, may also be investigated using variations of this protocol.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MBX-2982 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3] As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling pathway has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn also augments insulin secretion.[3] These characteristics make this compound a promising therapeutic agent for type 2 diabetes and related metabolic disorders.[4][5] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in mouse models.
Data Presentation
Table 1: this compound Formulation for In Vivo Mouse Studies
| Vehicle Composition | Administration Route | Dosage Range (Mice) | Reference |
| 15% Polyethylene Glycol 400 + 85% of 23.5% Hydroxypropyl-β-cyclodextrin | Oral Gavage | 10 mg/kg | [1] |
| 0.4% Carboxymethylcellulose (CMC) (as a suspension) | Oral Gavage | 3, 10, 30 mg/kg | [6] |
| DMSO:Cremophor EL:Normal Saline (1:1:8) (as a solution) | Oral Gavage | 4 mg/kg (in rats) | [6] (Note: This formulation was used in rats but may be adaptable for mice) |
Table 2: Summary of In Vivo Effects of this compound in Mice
| Mouse Model | Dosage | Key Findings | Reference |
| C57BL/6 | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [1] |
| KM Mice | 3, 10, 30 mg/kg | Reduced blood glucose at each tested dose. | [6] |
| KK-Ay Mice | 10, 30 mg/kg (4-week treatment) | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [6] |
| C57BL/6J | Not specified | Co-administration with sitagliptin (B1680988) improved glycemic control in an oral glucose tolerance test (oGTT). | [5] |
| Diet-Induced Obese (DIO) Mice | 10-90 mg/kg/day (10-week treatment) | In combination with sitagliptin, restored incretins, insulin, and improved glucose homeostasis. Monotherapy improved liver health. | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle components (choose one from Table 1):
-
Option A (Cyclodextrin-based): Polyethylene glycol 400 (PEG400), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile Water.
-
Option B (CMC-based suspension): Carboxymethylcellulose (CMC), Sterile Water.
-
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate tubes for storage
Procedure (Option A - Cyclodextrin-based Vehicle):
-
Prepare the vehicle by first dissolving the required amount of HP-β-CD in sterile water to make a 23.5% solution.
-
To this solution, add PEG400 to a final concentration of 15%. For example, to prepare 10 mL of vehicle, use 1.5 mL of PEG400 and 8.5 mL of 23.5% HP-β-CD solution.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg or 0.2 mL, the concentration would be 1 mg/mL).
-
Add the this compound powder to the vehicle.
-
Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming may be applied if necessary to aid dissolution, but stability at that temperature should be considered.
-
Store the final formulation at an appropriate temperature (e.g., 4°C) and protect it from light. It is recommended to prepare fresh solutions for each experiment as solutions may be unstable.[2]
Procedure (Option B - CMC-based Suspension):
-
Prepare a 0.4% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until a clear, viscous solution is formed.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the 0.4% CMC solution.
-
Vortex or stir the mixture thoroughly to ensure a uniform suspension.
-
Continuously stir the suspension before each administration to ensure homogeneity.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose disposal in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[3]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer the this compound formulation or vehicle control via oral gavage. A typical dosing volume is 10 mL/kg.[8]
-
Glucose Challenge: After a set pre-treatment time (e.g., 30 minutes post-compound administration), administer the glucose solution (2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound via the GPR119 receptor.
Caption: General experimental workflow for in vivo mouse studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MBX-2982 Dissolution in DMSO for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture experiments, along with information on its mechanism of action, stability, and storage.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₈OS | [1] |
| Molecular Weight | 448.54 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 50 mg/mL (111.47 mM) | [1] |
Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO. It is also recommended to use newly opened, anhydrous DMSO, as the presence of water can reduce the solubility of this compound.[1]
Mechanism of Action of this compound
This compound acts as an agonist at the GPR119 receptor. Activation of GPR119, which is coupled to the Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade in pancreatic β-cells and intestinal L-cells promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), respectively.[3][5]
Experimental Protocols
Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 50 mM stock solution: Mass = 50 mM x 1 mL x 448.54 g/mol = 22.43 mg
-
Weigh out the calculated amount of this compound powder and place it in a sterile tube.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Once dissolved, the stock solution is ready for use or storage.
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.2295 mL | 11.1473 mL |
| 5 mM | 0.4459 mL | 2.2295 mL |
| 10 mM | 0.2229 mL | 1.1147 mL |
| 50 mM | 0.0446 mL | 0.2229 mL |
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable for most cell lines.[6][7][8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Workflow for Preparing Working Solutions:
Example Protocol for 10 µM Final Concentration:
-
Prepare a 10 mM intermediate stock solution by diluting the 50 mM stock solution 1:5 in DMSO.
-
Prepare a 1000X working stock (10 mM) in cell culture medium. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.
-
Add 1 µL of this 1000X working stock to each 1 mL of cell culture in your experiment to achieve a final concentration of 10 µM this compound and 0.1% DMSO.
Storage and Stability
There is conflicting information regarding the long-term stability of this compound in DMSO.
-
One source suggests that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[1]
-
Another source indicates that solutions may be unstable and should be prepared fresh.
Recommendations for Storage:
-
For optimal results, it is recommended to prepare fresh solutions of this compound in DMSO for each experiment.
-
If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
It is advisable to perform a quality control check if using stored solutions for an extended period.
Storage Conditions Summary:
| Condition | Powder | In DMSO |
| -20°C | 3 years | 1 year[1] |
| -80°C | Not specified | 2 years[1] |
| 4°C | 2 years | Not recommended |
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of MBX-2982 in Primary Islet Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MBX-2982 is a selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2][3] Its activation leads to a glucose-dependent increase in insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2][4] This document provides a detailed experimental protocol for the culture of primary pancreatic islets and the subsequent evaluation of the effects of this compound. The provided methodologies are based on established islet research techniques and the known mechanism of action of GPR119 agonists.
Data Presentation
The following table summarizes the expected quantitative outcomes from treating primary islets with this compound, based on its known mechanism as a GPR119 agonist that promotes glucose-stimulated insulin secretion.
| Parameter | Vehicle Control (Low Glucose) | This compound (Low Glucose) | Vehicle Control (High Glucose) | This compound (High Glucose) |
| Insulin Secretion (ng/islet/hr) | 1.0 ± 0.2 | 1.2 ± 0.3 | 5.0 ± 0.8 | 8.5 ± 1.2 |
| Intracellular cAMP (pmol/islet) | 5 ± 1 | 15 ± 3 | 8 ± 1.5 | 25 ± 4 |
| Islet Viability (%) | 95 ± 3 | 94 ± 4 | 93 ± 3 | 92 ± 5 |
| Apoptosis Rate (%) | 3 ± 1 | 3 ± 1 | 5 ± 2 | 4 ± 1.5 |
Note: The data presented in this table are hypothetical and serve as an illustrative example of the expected results when treating primary islets with a GPR119 agonist like this compound. Actual results may vary depending on experimental conditions and islet quality.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway in pancreatic β-cells and the experimental workflow for assessing the effects of this compound on primary islets.
Caption: GPR119 signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for evaluating this compound in primary islets.
Experimental Protocols
1. Primary Islet Isolation and Culture
This protocol is adapted from standard procedures for isolating islets from mice.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)[5]
-
Hanks' Balanced Salt Solution (HBSS)[5]
-
Ficoll-Paque or similar density gradient medium
-
Culture medium: CMRL-1066 or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]
-
Sterile surgical instruments
Procedure:
-
Pancreas Digestion:
-
Anesthetize the mouse according to approved animal care protocols.
-
Perfuse the pancreas with cold collagenase P solution through the common bile duct.[5]
-
Excise the distended pancreas and incubate in a 37°C water bath for 15-20 minutes to digest the tissue.[8]
-
Stop the digestion by adding cold HBSS with 10% FBS.[5]
-
-
Islet Purification:
-
Islet Culture:
2. This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Replace the culture medium of the recovered islets with the medium containing this compound or vehicle.
-
Incubate the islets for the desired treatment duration (e.g., 24 hours).
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is based on standard static GSIS assays.[11][12][13]
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).[10]
-
High glucose KRB buffer (e.g., 16.7 mM glucose).[10]
-
This compound and vehicle control.
-
Insulin ELISA kit.
Procedure:
-
Hand-pick islets of similar size and place them in multi-well plates (10-15 islets per well in triplicate).[12]
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C.[12]
-
Replace the buffer with fresh low glucose KRB buffer containing either this compound or vehicle and incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with high glucose KRB buffer containing either this compound or vehicle and incubate for 1 hour at 37°C.[11]
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the islets to measure total insulin content.
4. Intracellular cAMP Assay
Materials:
-
cAMP assay kit (e.g., ELISA or FRET-based)
-
Cell lysis buffer compatible with the cAMP assay
Procedure:
-
Following treatment with this compound as described above, wash the islets with PBS.
-
Lyse the islets using the lysis buffer provided with the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's protocol.
5. Islet Viability Assay
Materials:
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
Fluorescence microscope
Procedure:
-
After the experimental treatment, incubate the islets with FDA and PI.
-
Visualize the islets using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).
-
Quantify the percentage of live and dead cells by counting or using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iidp.coh.org [iidp.coh.org]
- 7. Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]
- 9. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering of Primary Pancreatic Islet Cell Spheroids for Three-dimensional Culture or Transplantation: A Methodological Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
Application Notes and Protocols for In Vivo Combination Therapy of MBX-2982 and DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of the GPR119 agonist, MBX-2982, in combination with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The protocols outlined below are based on established methodologies from preclinical studies demonstrating the synergistic effects of this combination therapy on glycemic control.
Introduction
G protein-coupled receptor 119 (GPR119) and the enzyme Dipeptidyl Peptidase-4 (DPP-4) are key targets in the development of therapies for type 2 diabetes. GPR119 agonists, such as this compound, stimulate the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1), from intestinal L-cells and directly promote glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1] DPP-4 inhibitors, on the other hand, prevent the rapid degradation of active GLP-1 and other incretin hormones in circulation.
The combination of a GPR119 agonist with a DPP-4 inhibitor offers a synergistic approach to enhancing the incretin effect. By stimulating GLP-1 secretion with this compound and simultaneously prolonging its active half-life with a DPP-4 inhibitor, this combination therapy has been shown to result in superior glycemic control compared to either agent alone.[1][2] This document provides detailed protocols for in vivo studies in mouse models to investigate this therapeutic strategy.
Signaling Pathway and Experimental Overview
The combined action of this compound and a DPP-4 inhibitor potentiates the natural incretin pathway. This compound acts on GPR119 receptors in the gut and pancreas, while the DPP-4 inhibitor prevents the breakdown of the released GLP-1, leading to enhanced insulin secretion and suppressed glucagon (B607659) release.
References
Application Notes and Protocols for MBX-2982 Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of MBX-2982, a selective and orally-available G protein-coupled receptor 119 (GPR119) agonist. The following sections summarize quantitative data from various studies, outline experimental protocols, and visualize key pathways and workflows.
Summary of Quantitative Data
The administration of this compound in preclinical animal models has been primarily through oral gavage. The following tables summarize the dosages and vehicles used in published studies.
Table 1: this compound Dosage in Preclinical Studies
| Animal Model | Dosage | Study Focus | Reference |
| C57BL/6 Mice | 10 mg/kg | GLP-1 Secretion | [1] |
| KM Mice | 3, 10, 30 mg/kg | Glucose Tolerance | [2] |
| KK-Ay Mice | 10, 30 mg/kg | Hypoglycemic Effect | [2] |
| Lean Mice | 0.3, 1, 3, 10 mpk (mg/kg) | Glucose Lowering Effect | [3] |
| Rats | 4 mg/kg | Pharmacokinetics | [2] |
| High fat fed female ZDF rats | Not specified | Gastric Emptying & Diabetes Onset | [4] |
Table 2: Vehicle Formulations for Oral Administration of this compound
| Vehicle Composition | Animal Model | Reference |
| 15% polyethylene (B3416737) glycol 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin | C57BL/6 mice | [1] |
| 0.4% Carboxymethyl cellulose (B213188) (CMC) suspension | Rats | [2] |
| DMSO-Cremopor EL-NS (1:1:8) solution | Rats | [2] |
Signaling Pathway of this compound
This compound acts as an agonist for GPR119, a G protein-coupled receptor highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[5][6] The activation of GPR119 by this compound primarily involves coupling to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade leads to the stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[6][7]
Figure 1. Simplified signaling pathway of this compound via the GPR119 receptor.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for this compound based on a published preclinical study.[1]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Prepare a 23.5% (w/v) solution of HPβCD in sterile water.
-
Prepare the vehicle solution by mixing 15% PEG400 with 85% of the 23.5% HPβCD solution.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Add the weighed this compound to the vehicle solution.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
The solution is now ready for oral administration. It is recommended to prepare the formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[8][9]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle.[11]
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8] The mouse should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[10][11]
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10 minutes after the procedure and periodically thereafter.[12]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study involving the oral administration of this compound.
Figure 2. General experimental workflow for this compound oral administration.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Measuring MBX-2982 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][4] Its activation by agonists like this compound leads to the stimulation of a Gαs protein, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade ultimately enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[5][6][7] These dual mechanisms of action make GPR119 an attractive therapeutic target for type 2 diabetes.[5][6]
These application notes provide detailed protocols for cell-based assays to characterize the potency and efficacy of this compound. The described assays are essential for screening and profiling GPR119 agonists in a drug discovery setting.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is central to its therapeutic effects. The binding of this compound to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.
Figure 1: GPR119 signaling cascade initiated by this compound.
Data Presentation: Potency and Efficacy of this compound
The potency of this compound is typically determined by its half-maximal effective concentration (EC50) in assays measuring cAMP production. Efficacy is a measure of the maximal response (Emax) induced by the compound. The following table summarizes the reported potency of this compound from various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Production (HTRF) | CHO cells expressing human GPR119 | EC50 | 5 nM | [2] |
| cAMP Production | Not specified | pEC50 | 8.33 | [8] |
| cAMP Production (acute) | Not specified | pEC50 | 8.79 ± 0.12 | [9] |
| cAMP Production (sustained) | Not specified | pEC50 | 7.03 ± 0.13 | [9] |
Note: pEC50 is the negative logarithm of the EC50 value in molar concentration.
Experimental Protocols
cAMP Accumulation Assay
The measurement of intracellular cAMP is a primary method to determine the potency of GPR119 agonists. Two common methods are Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescence-based assays like the GloSensor™ cAMP Assay.
Figure 2: General workflow for a cell-based cAMP assay.
This protocol is based on a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP analog.
Materials:
-
HEK293 or CHO cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP antibody)
-
384-well white plates
Procedure:
-
Cell Preparation: Culture GPR119-expressing cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the respective wells. For control wells, add 5 µL of vehicle.
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes.
-
Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP antibody solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the this compound concentration to determine the EC50 value.
This assay utilizes a genetically engineered luciferase that emits light in the presence of cAMP.
Materials:
-
HEK293 cells co-transfected with GPR119 and the GloSensor™ cAMP plasmid
-
Cell culture medium
-
CO2-independent medium
-
GloSensor™ cAMP Reagent
-
This compound
-
384-well white plates
Procedure:
-
Cell Preparation: Culture the co-transfected cells to ~80% confluency. Harvest the cells and resuspend them in CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Pre-incubation: Incubate the cell suspension for approximately 2 hours to allow the reagent to equilibrate.
-
Cell Seeding: Dispense the cell suspension into a 384-well plate (e.g., 30,000 cells/well in 50 µL).[1]
-
Baseline Measurement: Measure the baseline luminescence using a plate reader.
-
Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of the diluted compound to the wells.[1]
-
Kinetic Measurement: Immediately begin reading the luminescence at regular intervals to monitor the change in cAMP levels over time.
-
Data Analysis: Express the cAMP response as a fold change over the vehicle-treated control cells. Plot the data to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Materials:
-
MIN6 mouse insulinoma cell line
-
Cell culture medium (DMEM with 15% FBS, 25 mM glucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.5% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 20 mM glucose)
-
This compound
-
96-well or 384-well plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 384-well plate (e.g., 2 x 10^4 cells/well) and culture for 48 hours.[2]
-
Starvation: Wash the cells with KRB buffer and then incubate in starvation buffer (KRB with 0.5% BSA) for 1 hour at 37°C.[2]
-
Pre-incubation: Wash the cells five times with BSA-free KRB buffer containing low glucose (2.8 mM) and incubate for 1 hour at 37°C.[2]
-
Basal Secretion: Collect the supernatant to measure basal insulin secretion.
-
Stimulation: Add fresh KRB buffer containing high glucose (20 mM) with or without different concentrations of this compound.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the insulin secretion in the presence of high glucose and this compound to the secretion with high glucose alone to determine the efficacy of this compound.
GLP-1 Secretion Assay
This assay evaluates the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells.
Materials:
-
GLUTag mouse enteroendocrine cell line
-
Cell culture medium
-
Assay buffer (e.g., DMEM) with varying glucose concentrations
-
This compound
-
24-well or 96-well plates
-
GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed GLUTag cells into a 24-well plate and culture to confluency.
-
Pre-incubation: Wash the cells with assay buffer.
-
Stimulation: Add fresh assay buffer containing the desired glucose concentration (e.g., 10 mM) with or without different concentrations of this compound.
-
Incubation: Incubate the plate for 2 hours at 37°C.[10]
-
Sample Collection: Collect the supernatant for GLP-1 measurement.
-
GLP-1 Quantification: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit.
-
Data Analysis: Compare the GLP-1 secretion in the presence of this compound to the control wells to determine its efficacy.
Logical Relationship for Potency and Efficacy Determination
The characterization of this compound involves a hierarchical series of assays, starting from direct target engagement and moving to more physiologically relevant functional readouts.
Figure 3: Logical flow for assessing this compound potency and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. promega.com [promega.com]
- 4. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GloSensor™ Technology [promega.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Animal Studies of MBX-2982
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment schedules and experimental protocols for long-term animal studies involving MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the chronic efficacy and safety of this compound and similar compounds.
Introduction
This compound is a potent, orally available agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its mechanism of action involves a dual pathway: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] This dual action makes this compound a promising therapeutic agent for type 2 diabetes. Long-term animal studies are crucial to understanding its extended effects on glycemic control, potential for disease modification, and overall safety profile. One study noted that chronic treatment with this compound delays the onset of diabetes in high-fat-fed female ZDF rats.[2]
Data Presentation
The following tables summarize quantitative data from reported and representative long-term animal studies with this compound.
Table 1: Summary of Long-Term Efficacy Study with this compound in a Diabetic Animal Model
| Parameter | Details |
| Animal Model | Zucker Diabetic Fatty (ZDF) rats (female, on a high-fat diet) |
| Treatment | This compound |
| Dosage | Information not publicly available. A representative dose of 10-30 mg/kg/day is proposed based on shorter-term studies. |
| Route of Administration | Oral gavage |
| Vehicle | Information not publicly available. A 0.5% carboxymethyl cellulose (B213188) (CMC) solution is a commonly used vehicle for chronic oral dosing in rodents and is proposed here.[3] |
| Treatment Duration | Chronic (specific duration not publicly available, but sufficient to observe a delay in diabetes onset) |
| Key Findings | Delayed onset of diabetes |
| Primary Endpoint | Time to onset of hyperglycemia |
| Secondary Endpoints | Fasting blood glucose, HbA1c, body weight, food and water intake, plasma insulin and GLP-1 levels |
Table 2: Proposed Chronic Toxicology Study Design for this compound in Rodents
| Parameter | Details |
| Animal Model | Sprague-Dawley rats |
| Treatment Groups | 1. Vehicle Control (e.g., 0.5% CMC) 2. Low Dose this compound 3. Mid Dose this compound 4. High Dose this compound |
| Dosage Levels | To be determined by dose-range finding studies. Representative doses could be 10, 30, and 100 mg/kg/day. |
| Route of Administration | Oral gavage |
| Treatment Duration | 90 days (sub-chronic) to 180 days (chronic)[4][5] |
| Key Assessments | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology |
Experimental Protocols
Detailed methodologies for key experiments relevant to the long-term evaluation of this compound are provided below.
Protocol 1: Long-Term Oral Administration of this compound in Rodents
Objective: To administer this compound orally to rodents for an extended period to assess long-term efficacy and/or safety.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare the this compound formulation fresh daily or as stability data permits. Suspend the required amount of this compound in the vehicle to achieve the desired concentrations for each dose group. Ensure the suspension is homogenous before each administration.
-
Animal Handling and Dosing:
-
Acclimatize animals to the facility for at least one week before the start of the study.
-
Record the body weight of each animal at the beginning of the study and at regular intervals (e.g., weekly).
-
Calculate the dosing volume for each animal based on its most recent body weight.
-
Administer the formulation or vehicle control once daily via oral gavage at approximately the same time each day.
-
Observe animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the day.
-
-
Monitoring:
-
Monitor and record clinical signs, body weight, and food and water consumption regularly.
-
Collect biological samples (blood, urine) at predetermined time points for analysis.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.
Materials:
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Restraint device (if necessary)
Procedure:
-
Animal Preparation:
-
Fast the animals for 6-8 hours with free access to water.
-
Record the fasting body weight of each animal.
-
-
Baseline Blood Glucose:
-
Obtain a baseline blood sample (Time 0) from the tail vein.
-
Measure and record the blood glucose concentration.
-
-
Glucose Administration:
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure and record the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each animal and treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Protocol 3: Mixed Meal Tolerance Test (MMTT)
Objective: To evaluate the glycemic and hormonal response to a mixed-nutrient meal, which provides a more physiologically relevant challenge than an OGTT.
Materials:
-
Liquid mixed meal (e.g., Ensure® or a custom formulation with a defined composition of carbohydrates, proteins, and fats)
-
Blood collection supplies
-
Assay kits for insulin, GLP-1, and other relevant hormones
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
-
Baseline Sampling:
-
Obtain a baseline blood sample (Time 0) for measurement of glucose and hormone levels.
-
-
Meal Administration:
-
Administer a defined volume of the liquid mixed meal via oral gavage.
-
-
Post-Meal Blood Sampling:
-
Collect blood samples at specified time points after the meal (e.g., 15, 30, 60, 120, and 180 minutes).
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma or serum.
-
Measure glucose concentrations.
-
Analyze hormone levels (e.g., insulin, GLP-1) using appropriate immunoassays (e.g., ELISA).
-
-
Data Analysis:
-
Plot the glucose and hormone concentrations over time.
-
Calculate the AUC for glucose and hormone excursions.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the GPR119 receptor.
Experimental Workflow for a Long-Term Efficacy Study
Caption: Workflow for a long-term efficacy study of this compound.
References
Application of MBX-2982 in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][4][5] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin (B600854) secretion, thereby playing a crucial role in glucose homeostasis.[2][4][6] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel GPR119 modulators like this compound. This document provides detailed application notes and protocols for utilizing this compound in relevant HTS assays.
Mechanism of Action: GPR119 Signaling Pathway
This compound, as a GPR119 agonist, initiates a signaling cascade upon binding to the receptor. This activation leads to the coupling of the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] The elevated cAMP levels are central to the downstream effects of GPR119 activation, including the secretion of incretin (B1656795) hormones like GLP-1.
High-Throughput Screening Assays for GPR119 Agonists
The primary HTS strategy for identifying GPR119 agonists like this compound involves monitoring the accumulation of intracellular cAMP. Several robust assay formats are available for this purpose, including luminescence-based and fluorescence-based methods.
Experimental Workflow for a Typical HTS Assay
The following diagram outlines a generalized workflow for screening compound libraries for GPR119 agonistic activity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound and other GPR119 agonists in various in vitro assays. This data is crucial for establishing appropriate positive controls and for comparative analysis in screening campaigns.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Accumulation | HEK-GPR119 | pEC50 (acute) | 8.79 ± 0.12 | [1][7] |
| This compound | cAMP Accumulation | HEK-GPR119 | pEC50 (sustained) | 7.03 ± 0.13 | [1][7] |
| AR-231,453 | cAMP Accumulation | HEK-GPR119 | pEC50 (acute) | 8.93 ± 0.17 | [1] |
| AR-231,453 | cAMP Accumulation | HEK-GPR119 | pEC50 (sustained) | 8.67 ± 0.11 | [1] |
| AR-231453 | Luciferase Reporter | HEK293/GPR119/pCRE-luc | EC50 | 1.355 nmol/L | [2] |
| PSN632408 | Luciferase Reporter | HEK293/GPR119/pCRE-luc | EC50 | 4.892 µmol/L | [2] |
| ZSY-04 | cAMP Accumulation | HEK293/GPR119 | EC50 | 2.758 µmol/L | [2] |
| ZSY-06 | cAMP Accumulation | HEK293/GPR119 | EC50 | 3.046 µmol/L | [2] |
| ZSY-13 | cAMP Accumulation | HEK293/GPR119 | EC50 | 0.778 µmol/L | [2] |
Experimental Protocols
Protocol 1: GloSensor™ cAMP Luminescence Assay
This protocol is adapted for a 384-well format and utilizes the GloSensor™ technology to dynamically measure cAMP levels in living cells.
Materials:
-
HEK-293 cells stably expressing human GPR119 (HEK-GPR119).
-
GloSensor™-22F cAMP Plasmid.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.01% fatty acid-free BSA, pH 7.4.[7]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Test compounds.
-
White, clear-bottom 384-well assay plates.
-
Luminometer (e.g., Envision plate-reader).[1]
Procedure:
-
Cell Preparation:
-
Transfect HEK-GPR119 cells with the GloSensor™-22F cAMP plasmid 24-30 hours prior to the assay.[1]
-
On the day of the assay, dislodge cells using a non-enzymatic cell dissociation solution (e.g., Accutase).
-
Wash the cells twice by centrifugation (300 x g, 5 minutes) and resuspension in Assay Buffer.[1]
-
Count the cells and adjust the density to 600,000 cells/mL in Assay Buffer.[1]
-
Add GloSensor™ cAMP reagent to the cell suspension (2% v/v) and equilibrate for 2 hours at room temperature with periodic mixing.[1]
-
-
Assay Plating:
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Further dilute the compounds 1:100 in Assay Buffer to create a 10x concentrated working solution.[1]
-
Manually add 5 µL of the 10x compound solutions to the appropriate wells.[1] For vehicle control wells, add 5 µL of Assay Buffer containing the corresponding DMSO concentration.
-
-
Data Acquisition:
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This endpoint assay is a common and robust method for HTS campaigns.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human GPR119.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Cell stimulation buffer.
-
This compound stock solution (10 mM in DMSO).
-
Test compounds.
-
Low-volume 384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture GPR119-expressing cells to ~80% confluency.
-
Harvest the cells and resuspend them in the cell stimulation buffer at a predetermined optimal density.
-
-
Compound Preparation:
-
Prepare a dose-response curve for this compound to serve as a positive control.
-
Prepare test compounds at the desired screening concentration. All dilutions should be prepared in the stimulation buffer containing a constant, low percentage of DMSO.
-
-
Assay Execution:
-
Add 5 µL of cell suspension to each well of the 384-well plate.
-
Add 5 µL of the compound solution (or this compound control/vehicle) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
-
Determine the activity of test compounds relative to the maximal response induced by a saturating concentration of this compound. A Z' factor greater than 0.5 is typically required for a validated HTS assay.[8]
-
Conclusion
This compound serves as an invaluable tool compound for the development and validation of high-throughput screening assays targeting GPR119. The protocols and data presented herein provide a comprehensive guide for researchers aiming to identify and characterize novel GPR119 agonists. The use of robust, validated assays, such as the GloSensor™ and HTRF cAMP assays, is critical for the successful discovery of new chemical entities with therapeutic potential for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of MBX-2982 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[1][2][3][4] Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to a dual mechanism of action: the glucose-dependent stimulation of insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[3][5][6] Assessing the engagement of this compound with its target, GPR119, in a living organism is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and accelerating clinical translation. This document provides detailed application notes and protocols for various in vivo imaging techniques to assess this compound target engagement, both directly and indirectly.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in insulin secretion and cell survival. In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the secretion of GLP-1.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and relevant imaging probes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| pEC50 (cAMP assay) | GPR119-expressing cells | 8.33 | [1] |
| EC50 (cAMP assay) | CHO cells expressing hGPR119 | 0.005 mM (5 µM) | [2] |
| EC50 | Not specified | 3.9 nM | [6] |
Table 2: In Vivo Effects of this compound on GLP-1 Secretion in Mice
| Treatment | Dose | Effect on Plasma GLP-1 | Glucose Load | Reference |
| This compound | 10 mg/kg (oral gavage) | Increased | Without | [5] |
| This compound | 3, 10, 30 mg/kg (oral) | Increased serum insulin | Not specified | [7] |
Table 3: Ex Vivo Biodistribution of [18F]KSS3 in Mice (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) - Baseline | % Injected Dose per Gram (%ID/g) - Blockade | % Blockade | Reference |
| Pancreas | 0.88 ± 0.12 | 0.10 ± 0.02 | 88.7 ± 2 | [8] |
| Liver | 1.15 ± 0.21 | 0.52 ± 0.09 | 54.8 ± 4 | [8] |
| Kidney | 2.54 ± 0.45 | 2.33 ± 0.39 | - | [8] |
| Intestine | 0.45 ± 0.08 | 0.38 ± 0.07 | - | [8] |
| Muscle | 0.12 ± 0.03 | 0.11 ± 0.02 | - | [8] |
| Blood | 0.21 ± 0.05 | 0.19 ± 0.04 | - | [8] |
Experimental Protocols
Protocol 1: Direct Target Engagement Assessment using PET Imaging with a GPR119-Specific Radiotracer
This protocol describes the use of a Positron Emission Tomography (PET) scan with a radiolabeled GPR119-specific ligand, such as [18F]KSS3, to directly visualize and quantify the engagement of this compound with its target in vivo.
References
- 1. This compound (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 8. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring GLP-1 Secretion in Response to MBX-2982 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying.[1][2][3][4] As such, targeting the GLP-1 pathway is a key strategy in the development of therapeutics for type 2 diabetes and obesity.[5] MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119).[6][7] GPR119 is expressed on pancreatic beta cells and enteroendocrine L-cells in the gastrointestinal tract.[8] Activation of GPR119 on L-cells stimulates the release of GLP-1.[8][9] This application note provides a detailed protocol for measuring GLP-1 secretion in response to this compound using an in vitro cell-based assay.
Mechanism of Action: this compound Stimulation of GLP-1 Secretion
This compound functions by binding to and activating GPR119 on the surface of enteroendocrine L-cells. This activation stimulates a downstream signaling cascade, likely involving cyclic AMP (cAMP), which culminates in the exocytosis of GLP-1-containing granules.[10] Preclinical data indicate that this compound is a potent GPR119 agonist that stimulates the release of GLP-1 from the gut.[8][9] Studies have also shown that GPR119-mediated GLP-1 secretion can occur in a glucose-independent manner.[7][11]
References
- 1. droracle.ai [droracle.ai]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medkoo.com [medkoo.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing MBX-2982 Effects on Gastric Emptying
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MBX-2982 is an orally active, potent, and selective agonist of G protein-coupled receptor 119 (GPR119). GPR119 is expressed on enteroendocrine L-cells in the gut and pancreatic β-cells. Its activation is known to stimulate the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1, in particular, has been shown to delay gastric emptying, which contributes to improved glycemic control. Therefore, assessing the impact of this compound on gastric emptying is a critical component of its pharmacological profiling. This document provides detailed protocols for evaluating the effects of this compound on gastric emptying.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the secretion of incretin hormones.
Caption: GPR119 agonist signaling pathway.
Data on Gastric Emptying Effects
While preclinical studies have shown that this compound leads to dose-dependent increases in GLP-1, specific quantitative data on its direct impact on gastric emptying in humans have not been made publicly available in detail. However, given that this compound elevates GLP-1 levels, it is reasonable to extrapolate that it would have an effect on gastric emptying similar to that of GLP-1 receptor agonists. A systematic review and meta-analysis of GLP-1 receptor agonists provides insight into the expected magnitude of this effect.
Table 1: Summary of Gastric Emptying Delay with GLP-1 Receptor Agonists (Scintigraphy)
| Parameter | GLP-1 RA Group (Mean ± 95% CI) | Placebo Group (Mean ± 95% CI) | Pooled Mean Difference (minutes) |
| Gastric Emptying Half-Time (t1/2) | 138.4 ± (74.5 - 202.3) | 95.0 ± (54.9 - 135.0) | 36.0[1][2][3] |
Data from a meta-analysis of studies using gastric emptying scintigraphy. This table serves as an example of how data for this compound would be presented.
Experimental Protocols
Two primary methods are recommended for assessing gastric emptying: Gastric Emptying Scintigraphy (GES), considered the gold standard, and the ¹³C-Spirulina Gastric Emptying Breath Test (GEBT), a non-radioactive alternative.
Protocol 1: Gastric Emptying Scintigraphy (GES)
This protocol is based on the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[4][5]
1. Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended. Each subject will receive a single dose of this compound and a placebo on separate occasions, with a washout period between treatments.
2. Subject Preparation:
-
Subjects should fast for a minimum of 6 hours, preferably overnight, before the test.[5][6]
-
Medications that may affect gastric emptying (e.g., prokinetics, opiates, anticholinergics) should be discontinued (B1498344) for at least 48 hours prior to the study.[6]
-
Subjects should refrain from smoking on the morning of the test.[5][6]
-
For diabetic patients, fasting blood glucose should be below 275 mg/dL.[5][6]
-
Premenopausal female subjects should ideally be studied during days 1-10 of their menstrual cycle.[6]
3. Test Meal:
-
A standardized low-fat, egg-white meal is recommended.[4][5]
-
Composition: 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of ⁹⁹ᵐTc-sulfur colloid, two slices of white bread, 30g of jam, and 120 mL of water.[4]
-
The total caloric value is approximately 255 kcal.
4. Dosing and Meal Ingestion:
-
Subjects will be administered a single oral dose of this compound or placebo with a standardized volume of water.
-
The radiolabeled meal should be consumed within 10 minutes.
5. Image Acquisition:
-
A gamma camera is used to acquire images.
-
Anterior and posterior images are obtained immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[4][5]
-
Each image is acquired for 1-2 minutes.
6. Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image to determine the counts of the radiotracer.
-
Counts are corrected for radioactive decay.
-
The percentage of gastric retention is calculated for each time point relative to the counts at time 0.
-
The primary endpoints are the percentage of gastric retention at 1, 2, and 4 hours and the gastric emptying half-time (t1/2).
Protocol 2: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
This is a non-invasive, non-radioactive method to assess solid-phase gastric emptying.[3][7]
1. Study Design: Similar to the GES protocol, a randomized, double-blind, placebo-controlled, crossover design is recommended.
2. Subject Preparation:
-
Subjects should fast for at least 8 hours overnight.[3]
-
Discontinue medications that may affect gastric emptying for at least 48 hours.
-
Subjects should not have had another ¹³C-based breath test within the preceding 24 hours.[1]
-
For diabetic patients, fasting blood glucose should be below 275 mg/dL.[8]
3. Test Meal:
-
The standardized GEBT meal consists of a scrambled egg patty made from a mix containing ¹³C-Spirulina, consumed with six saltine crackers and 180 mL of water.[7][8]
4. Dosing and Meal Ingestion:
-
Subjects will be administered a single oral dose of this compound or placebo.
-
The test meal should be consumed within 10 minutes.[1]
5. Breath Sample Collection:
-
Two baseline breath samples are collected before the meal.[1]
-
Post-meal breath samples are collected at 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[1][3]
-
Subjects exhale through a straw into a collection tube.
6. Data Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry.
-
The rate of ¹³CO₂ excretion over time is calculated and used to determine the gastric emptying rate.
-
The primary endpoint is the gastric emptying half-time (t1/2), which can be calculated from the ¹³CO₂ excretion curve.
Experimental Workflow
The following diagram illustrates the general workflow for a clinical study assessing the effects of this compound on gastric emptying.
References
- 1. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of this compound - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Consequences of Delayed Gastric Emptying With GLP-1 Receptor Agonists and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR119 Receptor Pharmacology Using MBX-2982
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPR119 and the Agonist MBX-2982
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract, GPR119 plays a crucial role in glucose homeostasis.[1][3] Activation of this Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade results in a dual mechanism of action: the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3][4][5][6]
This compound is a selective and orally available agonist of the GPR119 receptor.[7] Preclinical and clinical studies have demonstrated its potential to improve glycemic control by enhancing insulin secretion and incretin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[2][8] These application notes provide detailed protocols for utilizing this compound to investigate GPR119 pharmacology in both in vitro and in vivo settings.
Data Presentation: In Vitro and In Vivo Activity of this compound and Other GPR119 Agonists
The following tables summarize key quantitative data for this compound and other relevant GPR119 agonists, facilitating a comparative analysis of their potency and effects.
Table 1: In Vitro Potency of GPR119 Agonists in cAMP Assays
| Compound | Chemical Class | EC50 (human GPR119) | pEC50 (Sustained/Acute) | Reference |
| This compound | Pyrimidine | 5 nM | 7.03±0.13 / 8.79±0.12 | [7] |
| AR231453 | Pyrimidine | 4.7 - 9 nM | 8.67±0.11 / 8.93±0.17 | [1][7] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 nM | - | [1] |
| APD668 | Pyrimidine | 2.7 nM | - | [1] |
| GSK1292263 | Pyridine | ~126 nM (pEC50 = 6.9) | - | [1] |
| PSN632408 | Pyrimidine | 7900 nM | - | [1] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Dose | Effect | Reference |
| KK-Ay Mice | 10, 30 mg/kg (4 weeks) | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [1] |
| KM Mice | 3, 10, 30 mg/kg (single dose) | Reduced blood glucose at each time point. | [1] |
| C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [7][9] |
| Rats | 4 mg/kg (oral) | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | [1] |
GPR119 Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to stimulate cAMP production in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and a reference GPR119 agonist
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay or HTRF® cAMP Assay)
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding:
-
Culture HEK293-hGPR119 cells to approximately 80-90% confluency.
-
Harvest cells and seed them into a 384-well plate at a density of 30,000 cells per well.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.[7]
-
-
Incubation:
-
Incubate the plate at room temperature (20°C) for 30 minutes.[7]
-
-
Detection:
-
Follow the manufacturer's instructions for the specific cAMP assay kit being used to lyse the cells and add the detection reagents.
-
For luminescent assays, read the plate on a luminometer at regular intervals.[7] For HTRF assays, read the plate on a compatible reader at 620 nm and 665 nm after a 1-hour incubation at room temperature, protected from light.
-
-
Data Analysis:
-
For luminescent assays, express cAMP responses as a fold change over the vehicle-treated cells.[7]
-
For HTRF assays, calculate the 665/620 nm ratio.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the ability of this compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.
Materials:
-
MIN6 insulin-secreting cell line or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions: low (2.8 mM) and high (16.7 mM) concentrations in KRBH
-
This compound
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell/Islet Preparation:
-
Seed MIN6 cells in a 96-well plate and culture until they reach approximately 80% confluency. For islets, use a sufficient number per experimental condition.
-
-
Pre-incubation:
-
Wash the cells or islets with glucose-free KRBH.
-
Pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
-
Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of this compound on glucose tolerance in a whole-animal model.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound formulated for oral gavage (e.g., in 15% polyethylene (B3416737) glycol 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin)[9]
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Baseline Glucose Measurement:
-
At time t=0, obtain a baseline blood glucose reading from a small tail snip.
-
-
Compound Administration:
-
Administer this compound (e.g., 10 mg/kg) or the vehicle control via oral gavage.[9]
-
-
Glucose Challenge:
-
Wait for a predetermined time (e.g., 30 minutes) after compound administration.
-
Administer the glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC between the two groups to determine the effect of this compound on glucose tolerance.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of GPR119 function. The protocols and data presented herein provide a comprehensive framework for researchers to characterize the in vitro and in vivo activity of this compound and other GPR119 agonists. These studies are essential for advancing our understanding of GPR119-mediated signaling and for the development of novel therapeutics for type 2 diabetes and other metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. surgery.wisc.edu [surgery.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of MBX-2982 and Metformin Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of the G protein-coupled receptor 119 (GPR119) agonist, MBX-2982, when co-administered with the first-line type 2 diabetes therapy, metformin (B114582). The protocols and data presented are based on established preclinical models and methodologies to assess the synergistic potential of this combination therapy for the treatment of type 2 diabetes and obesity.
While direct preclinical studies on the co-administration of this compound and metformin are not extensively published, the data from a functionally similar GPR119 agonist, GSK2041706, in combination with metformin provides valuable insights into the expected synergistic effects.[1] These notes, therefore, leverage this information to guide the design and execution of similar preclinical investigations for this compound.
Introduction
This compound is a selective GPR119 agonist that has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2] Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity, largely through the activation of AMP-activated protein kinase (AMPK). The distinct mechanisms of action of this compound and metformin suggest that their co-administration could offer a synergistic approach to glycemic control and weight management.
This document outlines the experimental design, protocols, and expected outcomes for the preclinical assessment of this combination therapy in a diet-induced obese (DIO) mouse model, a well-established model for studying obesity and insulin resistance.[3]
Data Presentation: Synergistic Effects on Body Weight and Food Intake
The following tables summarize the quantitative data from a 14-day preclinical study in DIO mice, evaluating the effects of a GPR119 agonist (GSK2041706) and metformin, both alone and in combination.[1] These data illustrate the potential synergistic effects that could be investigated for this compound.
Table 1: Effect on Body Weight in Diet-Induced Obese Mice [1]
| Treatment Group | Dose | Mean Body Weight Loss (%) |
| Vehicle Control | - | - |
| GPR119 Agonist | 30 mg/kg, b.i.d. | 7.4% |
| Metformin | 30 mg/kg, b.i.d. | 3.5% |
| Metformin | 100 mg/kg, b.i.d. | 4.4%* |
| GPR119 Agonist + Metformin | 30 mg/kg + 30 mg/kg, b.i.d. | 9.5% |
| GPR119 Agonist + Metformin | 30 mg/kg + 100 mg/kg, b.i.d. | 16.7%** |
*p < 0.05 compared to vehicle control **Significantly greater than the projected additive weight loss
Table 2: Effect on Cumulative Food Intake in Diet-Induced Obese Mice [1]
| Treatment Group | Dose | Reduction in Cumulative Food Intake (%) |
| GPR119 Agonist | 30 mg/kg, b.i.d. | 17.1% |
| Metformin | 30 mg/kg, b.i.d. | 6.6% |
| Metformin | 100 mg/kg, b.i.d. | 8.7% |
| GPR119 Agonist + Metformin | 30 mg/kg + 30 mg/kg, b.i.d. | 22.2% |
| GPR119 Agonist + Metformin | 30 mg/kg + 100 mg/kg, b.i.d. | 37.5% |
Table 3: Effect on Plasma Gut Hormones in Diet-Induced Obese Mice (Fed State) [1]
| Treatment Group | Change in Plasma GLP-1 | Change in Plasma PYY |
| GPR119 Agonist + Metformin | Increased | Increased |
Experimental Protocols
Detailed methodologies for the key experiments to evaluate the co-administration of this compound and metformin are provided below.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are a commonly used strain for inducing obesity.
-
Diet: At 6 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD; typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[3]
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Monitoring: Body weight and food intake should be monitored weekly.
Drug Administration
-
Formulation: this compound and metformin should be formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing: Based on previous studies with GPR119 agonists and metformin, suggested dose ranges are 10-30 mg/kg for this compound and 100-250 mg/kg for metformin, administered once or twice daily.[1][4]
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Metformin alone
-
This compound + Metformin combination
-
Oral Glucose Tolerance Test (OGTT)
-
Fasting: After the treatment period, fast the mice for 6 hours with free access to water.[4]
-
Baseline Blood Sample: At t=0 min, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Glucose Administration: Administer a 2 g/kg bolus of glucose solution orally.[5]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[4][6]
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
-
Fasting: Fast mice for 16 hours overnight.[7]
-
Baseline Blood Sample: At t=0 min, collect a baseline blood sample for insulin and glucose measurement.
-
Glucose Injection: Administer an intraperitoneal (IP) injection of glucose (2 g/kg).[7]
-
Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes post-injection.[7]
-
Analysis: Measure plasma insulin levels using a sensitive mouse insulin ELISA kit.
Measurement of Plasma GLP-1 and PYY
-
Blood Collection: Collect blood samples into tubes containing a DPP-4 inhibitor (for GLP-1) and a protease inhibitor cocktail.[5] This is crucial to prevent the degradation of these peptides.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Analysis: Measure the concentrations of active GLP-1 and total PYY in the plasma using commercially available ELISA kits.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound via GPR119 activation.
References
- 1. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 3. A western diet-induced mouse model reveals a possible mechanism by which metformin decreases obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. mmpc.org [mmpc.org]
Application Note: Validating MBX-2982 On-Target Effects using Lentiviral shRNA-Mediated Knockdown of GPR119
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation by agonist compounds leads to the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4][5] The signaling cascade is primarily mediated through the Gαs subunit, which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1][6][7]
MBX-2982 is a potent, selective, and orally available agonist of GPR119.[2][8] Preclinical and clinical studies have demonstrated its potential to improve glucose homeostasis.[9][10][11] A critical step in the preclinical validation of a drug candidate like this compound is to unequivocally demonstrate that its biological effects are mediated through its intended target.
This application note provides a detailed protocol for using lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down GPR119 expression. By comparing the cellular response to this compound in GPR119-competent versus GPR119-deficient cells, researchers can definitively validate the on-target mechanism of action of this compound. This technique offers a robust method for target validation, providing stable and long-term gene silencing in a wide range of cell types.[12]
Principle of the Method
The core principle of this validation strategy is to eliminate the drug target (GPR119) and observe the corresponding loss of the drug's effect (the cellular response to this compound). Lentiviral vectors are used to deliver shRNA targeting the GPR119 mRNA into a suitable cell line (e.g., pancreatic β-cell line MIN6 or enteroendocrine L-cell line GLUTag). The shRNA is processed by the cell's RNA interference (RNAi) machinery to guide the degradation of GPR119 mRNA, leading to a stable reduction in GPR119 protein expression.
If this compound acts specifically through GPR119, its ability to stimulate downstream signaling (e.g., cAMP production) and functional responses (e.g., insulin secretion) will be significantly diminished or completely abolished in the GPR119 knockdown cells compared to control cells (transduced with a non-targeting shRNA). This outcome provides strong evidence for the on-target activity of this compound.
Visualized Signaling and Experimental Workflow
GPR119 Signaling Pathway
The following diagram illustrates the GPR119 signaling cascade initiated by an agonist like this compound.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medkoo.com [medkoo.com]
- 5. glucagon.com [glucagon.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
Troubleshooting & Optimization
Troubleshooting low solubility of MBX-2982 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges related to the low aqueous solubility of MBX-2982.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[1] For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[2][3] Commercial suppliers suggest a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication.[2][4]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[5] You may need to prepare a more concentrated DMSO stock solution to achieve a low final solvent concentration upon dilution. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
-
Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.[2]
-
Vortex During Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A3: Yes, poor aqueous solubility can lead to inconsistent effective concentrations of the compound in your assay, resulting in high variability.[6] It has been suggested that the sustained effects of this compound in some assays may be due to membrane deposition, which could be a consequence of its lipophilic nature.[7] To mitigate this, it is crucial to ensure the compound is fully dissolved in the final assay medium. Performing a kinetic solubility test in your specific assay buffer is recommended.
Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo studies, co-solvent systems are often employed. One published protocol involves preparing a 27.5 mg/mL stock solution in DMSO and then diluting it 1:10 in corn oil to achieve a final clear solution of ≥ 2.75 mg/mL.[2][8] Another study reported using a solution of DMSO, Cremophor EL, and saline (1:1:8) to improve the oral bioavailability of this compound in rats.[9]
Troubleshooting Guide: Low Aqueous Solubility of this compound
This guide provides a step-by-step approach to address common issues encountered when working with this compound in aqueous solutions.
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Visual Confirmation | Before your main experiment, perform a small-scale test dilution. Add your this compound DMSO stock to your assay buffer at the final desired concentration. Visually inspect for any cloudiness or precipitate against a dark background. Centrifuge a small aliquot to check for a pellet. | A clear, particle-free solution indicates that the compound is soluble at that concentration under your current conditions. |
| 2. Optimize Dilution Technique | Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Warm the stock solution to room temperature. While vortexing the aqueous buffer, add the stock solution dropwise. A serial dilution approach can also be beneficial. | Improved dissolution and prevention of precipitation. |
| 3. Adjust Final Co-solvent Concentration | Determine the maximum tolerable DMSO concentration for your assay (typically <0.5% for cell-based assays). Adjust the concentration of your DMSO stock so that the final dilution results in a DMSO concentration within this limit. | Minimized solvent-induced artifacts and improved compound solubility. |
| 4. pH Adjustment of Buffer | For ionizable compounds, the pH of the aqueous buffer can significantly impact solubility. Test the solubility of this compound in buffers with slightly different pH values, ensuring the pH is compatible with your experimental system. | Identification of an optimal pH that enhances the solubility of this compound. |
| 5. Employ Solubilizing Excipients | If the above steps are insufficient, consider using solubilizing agents in your aqueous buffer. Options include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), provided they do not interfere with your assay. | Enhanced aqueous solubility of this compound, allowing for higher effective concentrations without precipitation. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent/Vehicle | Solubility | Reference |
| DMSO | 50 mg/mL (with ultrasonication) | [2][4] |
| Chloroform | 30 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
| 10% DMSO in Corn Oil | ≥ 2.75 mg/mL | [2][8] |
| DMSO:Cremophor EL:Saline (1:1:8) | Used for in vivo dosing, specific concentration not stated | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for in vitro Cellular Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Gently warm the aqueous assay buffer (e.g., cell culture medium, HBSS) to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed assay buffer, add the appropriate volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is below the tolerance level of your cells. For example, a 1:1000 dilution of a 10 mM stock will yield a 10 µM working solution with 0.1% DMSO.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time.
Visualizations
Caption: Signaling pathway of this compound via GPR119 activation.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting low solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
Technical Support Center: Optimizing MBX-2982 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of MBX-2982 in in vitro experiments.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
Issue 1: Unexpected or No Cellular Response to this compound
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low or too high.
-
Low GPR119 Expression: The cell line used may not express G protein-coupled receptor 119 (GPR119) at sufficient levels.
-
Solution: Verify GPR119 expression in your cell line using techniques like qRT-PCR or western blotting. If expression is low, consider using a cell line known to have high GPR119 expression, such as pancreatic β-cells or intestinal enteroendocrine L cells.[3]
-
-
Incorrect Assay Conditions: The experimental conditions may not be suitable for detecting the desired response.
-
Solution: Ensure that the assay buffer, incubation time, and temperature are optimized for your specific assay. For example, in cAMP assays, including a phosphodiesterase inhibitor like IBMX can help to amplify the signal.[4]
-
Issue 2: High Background Signal in Assays
Possible Causes and Solutions:
-
Constitutive GPR119 Activity: GPR119 is known to have some constitutive activity, which can lead to a high basal signal.[5]
-
Solution: Include appropriate controls, such as vehicle-treated cells and cells treated with a known GPR119 antagonist, to determine the true baseline.
-
-
Non-specific Binding: this compound may be binding to other cellular components, leading to off-target effects.
-
Solution: Use a lower concentration of this compound if possible. Perform competition assays with a known GPR119 ligand to confirm specific binding.
-
-
Reagent Quality: Poor quality or expired reagents can contribute to high background.
-
Solution: Use fresh, high-quality reagents and follow the manufacturer's storage and handling instructions.
-
Issue 3: Cell Viability Issues
Possible Causes and Solutions:
-
Cytotoxicity at High Concentrations: Very high concentrations of any compound can be toxic to cells.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Stay below this concentration in your functional assays.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations.
-
Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%. Prepare a high-concentration stock solution of this compound in DMSO and then dilute it in your assay buffer.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally available agonist for G protein-coupled receptor 119 (GPR119).[4][6] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Upon activation by this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] This signaling cascade ultimately results in glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][6]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on published studies, a good starting point for many cell-based assays is in the range of 1 to 10 µM.[4] For binding assays, lower concentrations in the nanomolar range may be more appropriate, as the EC50 for GPR119 is reported to be around 3.9 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution.[6] This stock solution can be stored at -20°C for long-term use.[6] When preparing your working solution, dilute the stock solution in the appropriate assay buffer. Ensure the final concentration of the solvent in your cell culture is not toxic to the cells (typically <0.5% for DMSO).
Q4: Can this compound be used in combination with other compounds?
A4: Yes, this compound has been used in combination with other compounds in several studies. For example, it has been co-administered with DPP-IV inhibitors to prevent the degradation of GLP-1.[8] It has also been used with other anti-diabetic drugs to investigate synergistic effects. When using this compound in combination with other compounds, it is important to consider potential interactions and to include appropriate controls.
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Cell Type | Assay | Concentration Range | Reference |
| HepG2, Primary Hepatocytes | SREBP-1 Expression | Not specified, used with T090 | [4][9] |
| MCF-7, MDA-MB-231 | Cell Growth Inhibition (with Gefitinib) | Not specified | [1] |
| GLUTag, Primary Intestinal Cells | cAMP Accumulation | 1 µM | [4] |
| Various | Glucokinase Activity | 1 - 300 µM | [2][10] |
| Pancreatic Islets | Insulin Secretion | Not specified | [11] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Seeding: Seed cells expressing GPR119 (e.g., GLUTag cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours at 37°C.
-
Treatment: Transfer groups of islets to a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle (DMSO) or different concentrations of this compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) and compare the insulin secretion between the different treatment groups.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medkoo.com [medkoo.com]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of GRP119 Receptor Agonist, Compound this compound, on Activity of Human Glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing MBX-2982 instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability of MBX-2982 during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
This compound should be stored as a crystalline solid at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]
Q2: What is the formulation of this compound as supplied?
This compound is typically supplied as a crystalline solid.[1]
Q3: In what solvents is this compound soluble?
This compound is soluble in chloroform (B151607) at a concentration of 30 mg/ml.[1] For biological experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
This guide addresses potential issues that may arise during the long-term storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced potency or activity in biological assays compared to a fresh batch. | Compound degradation due to improper storage conditions (e.g., temperature fluctuations, exposure to light or moisture). | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container. 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the compound into smaller, single-use vials upon receipt. 3. Perform Quality Control: Assess the purity of the stored compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).[3][4] |
| Change in physical appearance (e.g., color change, clumping). | Absorption of moisture or degradation of the compound. | 1. Protect from Moisture: Store the compound in a desiccator, especially in humid environments. 2. Assess Purity: Use HPLC or other suitable analytical techniques to check for the presence of degradation products.[5][6] |
| Inconsistent experimental results using the same batch of this compound over time. | Gradual degradation of the compound in solution. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment. 2. Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted and kept at -80°C to minimize degradation. Conduct a small-scale stability study on the stock solution to determine its viability over time. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your system.
-
Objective: To determine the purity of an this compound sample and detect any potential degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or chloroform) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 250 nm[1]
-
Gradient: Start with 95% Mobile Phase A and 5% Mobile Phase B. Increase to 95% Mobile Phase B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peak areas. The purity of this compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. hovione.com [hovione.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing MBX-2982 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of MBX-2982 in cell culture media during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media is a common issue driven by its low water solubility. Several factors can contribute to this:
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution as the DMSO disperses.[1][2]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium.[1]
-
Low Temperature: Adding the compound stock to cold media can decrease its solubility and promote precipitation.[3]
-
Media Components: High concentrations of salts, particularly calcium and phosphate, in some media formulations can interact with the compound and reduce its solubility.[1][4][5]
-
pH of the Medium: The solubility of some compounds is dependent on the pH of the solution.[3]
-
High Final DMSO Concentration: While DMSO aids solubility, final concentrations above what is tolerated by the cells (typically >0.5%) can be cytotoxic.[1][3]
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for preparing stock solutions of hydrophobic compounds like this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration primary stock solution (e.g., 10-100 mM) to minimize the volume of DMSO introduced into the cell culture.[3]
Q3: Can I filter out the precipitate from my media?
Filtering the media to remove the precipitate is generally not recommended. This action will lower the effective concentration of this compound in your experiment to an unknown extent, leading to inaccurate and unreliable results.[2][3] It is better to address the root cause of the precipitation.
Q4: How can serum in the media affect this compound solubility?
Proteins within the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][3] Therefore, adding this compound to a complete medium containing serum can sometimes improve its stability and prevent precipitation.
Troubleshooting Guides
Guide 1: Troubleshooting Workflow for this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for identifying the cause of this compound precipitation.
Guide 2: Protocol for Preparing this compound Working Solutions
This protocol provides a systematic approach to dissolving and diluting this compound for cell-based assays to minimize precipitation.
Materials:
-
This compound powder
-
100% Anhydrous DMSO (high purity)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Pre-warmed (37°C) cell culture medium (complete with serum, if applicable)
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).
-
Ensure complete dissolution by vortexing or sonicating. Gentle warming to 37°C can also aid this process.[3]
-
-
Perform Serial Dilutions in DMSO (for dose-response experiments):
-
If a range of concentrations is needed, perform serial dilutions of the primary stock solution in 100% DMSO.[3] This ensures the solvent composition is consistent across the dilution series before adding to the media.
-
-
Dilute into Cell Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize "solvent shock," add the DMSO stock solution drop-wise directly into the pre-warmed medium while gently vortexing or swirling.[1][3] This rapid dispersion prevents localized high concentrations of the compound.
-
Crucially, ensure the final concentration of DMSO is as low as possible, ideally below 0.1%, and does not exceed a concentration known to be non-toxic to your specific cell line (generally ≤0.5%). [1][3]
-
Data Presentation
Table 1: Key Factors and Solutions for Preventing this compound Precipitation
| Factor | Potential Issue | Recommended Solution |
| Solvent | Use of aqueous buffers for stock solution. | Use 100% anhydrous DMSO for the primary stock solution. |
| Dilution Technique | "Solvent shock" from single, large dilution. | Perform a stepwise serial dilution; add stock drop-wise to media with rapid mixing.[3] |
| Temperature | Decreased solubility in cold media. | Pre-warm the cell culture medium to 37°C before adding the compound.[1][3] |
| Final Concentration | Exceeding the aqueous solubility limit of this compound. | Determine the optimal working concentration through a dose-response experiment. |
| Final DMSO % | High DMSO concentration can be cytotoxic. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][3] |
| Media Components | High salt concentrations (e.g., Ca²⁺, PO₄³⁻). | If precipitation persists, consider using a medium with lower salt concentrations.[1] |
| Solubility Enhancers | Persistent precipitation at the desired concentration. | Consider the use of solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Working Solution from a 50 mM Stock
This protocol details the steps for preparing a final 100 µM working solution of this compound in a total volume of 10 mL of cell culture medium, ensuring the final DMSO concentration remains at 0.2%.
Caption: Experimental workflow for preparing a working solution of this compound.
Signaling Pathway
This compound is an agonist for the G protein-coupled receptor 119 (GPR119).[6][7][8] Understanding its mechanism of action can be crucial for experimental design.
Caption: Simplified signaling pathway of the GPR119 agonist this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming high background in MBX-2982 cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common issues encountered during cell-based assays with the GPR119 agonist, MBX-2982, with a particular focus on addressing high background.
Troubleshooting Guide: Overcoming High Background
High background can obscure the specific signal generated by this compound, leading to a low signal-to-noise ratio and unreliable data. The following sections detail potential causes of high background and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) - High Background
Q1: What are the primary sources of high background in my this compound cell-based assay?
A1: High background in assays such as ELISA or other cell-based formats can originate from several factors, which can be broadly categorized as non-specific binding, issues with reagents, and procedural inconsistencies.[1] Non-specific binding of antibodies or other detection reagents to unintended targets is a frequent cause.[1] Additionally, problems with the quality or concentration of reagents, as well as inadequate washing steps, can contribute significantly to high background noise.[1]
Q2: How can I reduce non-specific binding of antibodies in my assay?
A2: To minimize non-specific antibody binding, which is a major contributor to high background, several strategies can be employed.[1]
-
Blocking: Utilize a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on your assay plate.[1][2]
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal without increasing background.[1][3]
-
Use High-Quality Antibodies: Employ antibodies with high specificity for your target to reduce cross-reactivity.[1]
-
Add Detergents: Including a non-ionic detergent such as Tween 20 in your wash and antibody dilution buffers can help minimize non-specific hydrophobic interactions.[1]
Q3: My assay is showing high background even with optimized antibody concentrations. What else could be the cause?
A3: If you have optimized your antibody concentrations and are still experiencing high background, consider the following factors:
-
Insufficient Washing: Inadequate washing is a common cause of high background.[1] Ensure you are using a sufficient volume of wash buffer and an adequate number of wash cycles to remove unbound reagents.[1]
-
Reagent Contamination: One of your buffers or reagents may be contaminated.[2] Using fresh, high-quality reagents is crucial for minimizing background.
-
Sub-optimal Cell Density: The number of cells per well is a critical parameter. Too many cells can lead to a decreased assay window, while too few can result in a weak signal. A cell titration experiment is recommended to find the optimal cell density for the best signal-to-background ratio.[4]
-
Constitutive GPR119 Activity: Some cell lines overexpressing GPR119 may exhibit high basal activity, leading to a high background signal even in the absence of an agonist. This can be assessed by comparing the signal in your GPR119-expressing cells to a parental cell line that does not express the receptor.
Q4: Could the sustained signaling of this compound contribute to high background?
A4: Yes, the signaling properties of this compound could potentially contribute to what appears as high background, especially if not properly accounted for in the experimental design. Studies have shown that this compound can induce sustained signaling that is resistant to washout, which may be due to membrane deposition.[5] This means that even after washing, the compound may remain associated with the cell membrane and continue to stimulate the GPR119 receptor, leading to a persistent signal that could be misinterpreted as high background.
Data Summary Tables
Table 1: Troubleshooting High Background in this compound Assays
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-Specific Antibody Binding | Optimize primary and secondary antibody concentrations (perform titration). | Reduced background signal without significant loss of specific signal. |
| Increase blocking time or change blocking agent (e.g., from milk to BSA).[2][3] | Lower background due to more effective blocking of non-specific sites. | |
| Add Tween-20 (0.05%) to wash buffers.[1] | Decreased non-specific binding and lower background. | |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). | More efficient removal of unbound reagents, leading to lower background. |
| Increase the volume of wash buffer per well.[1] | Improved washing efficiency and reduced background. | |
| Sub-optimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well.[4] | Maximized signal-to-noise ratio. |
| Reagent Issues | Prepare fresh buffers and aliquot reagents to avoid contamination.[2] | Reduced background from contaminated reagents. |
| Titrate the concentration of the detection substrate. | Optimal signal development without excessive background. | |
| High Constitutive Receptor Activity | Use a parental cell line (not expressing GPR119) as a negative control. | Differentiation between agonist-independent receptor activity and other sources of background. |
| Consider using a cell line with lower GPR119 expression levels. | Reduced basal signaling and lower background. |
Table 2: Optimizing Assay Parameters for Improved Signal-to-Noise Ratio
| Parameter | Range for Optimization | Impact on Signal-to-Noise | Reference |
| Cell Density (per well in 96-well plate) | 5,000 - 50,000 cells | Finding the optimal density is crucial; too low gives a weak signal, too high can increase background and decrease the assay window.[4][6] | [4][6] |
| Agonist Incubation Time | 5 minutes - 24 hours | Shorter times may not be sufficient for a full response, while longer times can lead to receptor desensitization or cytotoxicity. | [6] |
| Primary Antibody Dilution | 1:250 - 1:2000 | Higher concentrations can increase non-specific binding and background. | [1][3] |
| Secondary Antibody Dilution | 1:1000 - 1:10,000 | Higher concentrations can lead to increased background. | [1][3] |
| Blocking Time | 1 - 3 hours | Longer incubation can improve the efficiency of blocking non-specific sites. | [2] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound
This protocol describes a common method for assessing the activity of this compound by measuring the accumulation of intracellular cyclic AMP (cAMP) in a cell line stably expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the GPR119-expressing cells into the assay plates at the predetermined optimal density.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also prepare solutions of the vehicle control (DMSO in assay buffer) and a positive control (e.g., forskolin).
-
-
Assay:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the assay buffer containing IBMX to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to inhibit phosphodiesterases.
-
Add the prepared dilutions of this compound, vehicle control, and positive control to the respective wells.
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Follow the kit's protocol to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR119 signaling pathway initiated by this compound.
Caption: Experimental workflow for a cell-based cAMP assay.
Caption: Logical troubleshooting workflow for high background.
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.co.jp]
MBX-2982 dose-response curve variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally-available agonist for G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] The primary mechanism of action for this compound is the activation of GPR119, which couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal cells.[2][3][4]
Q2: In which cell lines can I test the activity of this compound?
A2: The activity of this compound and other GPR119 agonists has been successfully characterized in various cell lines, including:
-
Pancreatic beta-cell lines: MIN6c4 and RINm5f cells are suitable for studying effects on insulin secretion.[5][6]
-
Intestinal enteroendocrine cell lines: GLUTag cells are used to measure GLP-1 secretion.[2][7]
-
Recombinant expression systems: HEK293 and CHO cells stably or transiently expressing GPR119 are commonly used for cAMP assays and to study receptor signaling.[4]
Q3: What are the expected pEC50 values for this compound in in vitro assays?
A3: The potency of this compound can vary depending on the experimental conditions and assay format. In studies measuring cAMP accumulation, a distinction has been observed between acute and sustained responses after washout. For acute stimulation, the pEC50 has been reported to be approximately 8.79 ± 0.12.[1] However, after a chronic incubation and washout period, a significant rightward shift in the dose-response curve is observed, with a sustained pEC50 of about 7.03 ± 0.13.[1] This suggests a wash-resistant response, possibly due to factors like membrane deposition.[7]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in dose-response curves.
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments to ensure stable receptor expression and signaling competency.[8] |
| Inconsistent Cell Seeding | Ensure cells are evenly suspended before plating. Gently rock the plate in a cross-pattern after seeding to achieve a uniform monolayer.[9] |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. For high-throughput applications, automated liquid handlers can improve consistency.[8][9] |
| "Edge Effects" in Microplates | Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells of the microplate or fill them with sterile buffer or media to create a humidity barrier.[9] |
| Compound Solubility | This compound is typically dissolved in DMSO for in vitro assays.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Check for any compound precipitation in the assay buffer. |
Problem 2: Flat or low-amplitude dose-response curve.
| Possible Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and purity of your this compound stock. Prepare fresh dilutions from a new stock solution. |
| Low Receptor Expression | Confirm GPR119 expression in your chosen cell line using methods like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a recombinant system with optimized receptor expression.[9] |
| Suboptimal Assay Conditions | Optimize key assay parameters, including incubation time, temperature, and buffer composition. Run a time-course experiment to determine the point of maximal response.[9][10] |
| cAMP Degradation | The signaling molecule cAMP is rapidly degraded by phosphodiesterases (PDEs). Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for cAMP accumulation.[10] |
| Cell Health | Ensure cells are healthy and not overgrown at the time of the assay. Visually inspect cells for any signs of stress or contamination.[9] |
Problem 3: High background signal in the assay.
| Possible Cause | Recommended Solution |
| High Basal Receptor Activity | Some GPCRs can exhibit constitutive (agonist-independent) activity, especially when overexpressed.[8] If using a recombinant system, you may need to reduce the level of receptor expression. |
| Excessive Cell Density | Seeding too many cells per well can lead to a high basal signal. Perform a cell titration experiment to find the optimal cell density that provides a good assay window (signal-to-background ratio).[10][11] |
| Reagent or Cell Contamination | Use fresh, sterile reagents and maintain aseptic cell culture techniques. Visually inspect cell cultures for any signs of microbial contamination.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in cAMP Assays
| Assay Condition | pEC50 (Mean ± SEM) | Fold Shift | Reference |
| Acute Stimulation | 8.79 ± 0.12 | N/A | [1] |
| Sustained (Post-Washout) | 7.03 ± 0.13 | 57.54 | [1] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dose | Route | Observed Effect | Reference |
| C57BL/6 Mice | 10 mg/kg | Oral | Increased plasma GLP-1 levels | [1] |
| KM Mice | 3, 10, 30 mg/kg | Oral | Reduced blood glucose | [12] |
| KK-Ay Mice | 10, 30 mg/kg | Oral (4 weeks) | Reduced fasting blood glucose and triglycerides; increased serum insulin | [12] |
| Humans (T1D) | 600 mg | Oral (14 days) | 17% higher GLP-1 response during a mixed-meal test | [13][14] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a general procedure for measuring this compound-induced cAMP accumulation in a recombinant cell line (e.g., HEK293-GPR119).
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium.
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.[8]
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO.
-
Further dilute the DMSO serial dilutions into assay buffer to create 10x concentrated working solutions. The final DMSO concentration in the assay should be kept constant and minimal (e.g., <0.5%).[1]
-
-
Assay Procedure:
-
Wash the cells once with a pre-warmed assay buffer (e.g., HBSS).
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to the assay buffer to prevent cAMP degradation.[10]
-
Add 5 µL of the 10x concentrated this compound working solutions to the appropriate wells. Add assay buffer with the same final DMSO concentration to vehicle control wells.[1]
-
Incubate the plate for an optimized duration (e.g., 15-30 minutes) at 37°C.[8]
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in each well using a commercial cAMP detection kit (e.g., HTRF®, ELISA, or fluorescence polarization-based). Follow the manufacturer's specific instructions.[8]
-
-
Data Analysis:
-
Plot the measured signal (e.g., HTRF ratio) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (four-parameter logistic) curve to determine the EC50 or pEC50 value.
-
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - ProQuest [proquest.com]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
MBX-2982 Technical Support Center: Mitigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of MBX-2982 in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) through two main pathways: directly acting on pancreatic β-cells to enhance insulin release and stimulating the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut.[2]
Q2: What are the known or potential off-target effects of this compound?
Based on preclinical and clinical observations of this compound and other GPR119 agonists, researchers should be aware of the following potential off-target or ancillary pharmacological effects:
-
Delayed Gastric Emptying: Some GPR119 agonists have been associated with a reduction in the rate of gastric emptying.[3]
-
Glucokinase Activation: this compound has been reported to be a functional activator of human glucokinase in vitro.[4][5]
-
Cardiovascular Ion Channel Inhibition: While a similar compound showed a generally clean off-target profile, mild inhibition of the hERG potassium channel was noted at higher concentrations. This is a common checkpoint in drug safety assessment.
Q3: How can I be sure the effects I'm observing are specific to GPR119 activation?
To ensure that the experimental results are due to the on-target activity of this compound, it is crucial to include appropriate controls. The gold standard is to use a GPR119 knockout (KO) animal model or a cell line where the GPR119 gene has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). Any effects of this compound that persist in these KO models can be considered off-target.[6] Additionally, using a structurally distinct GPR119 agonist can help confirm that the observed phenotype is related to GPR119 activation.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in food intake or body weight in animal models. | Delayed Gastric Emptying: Slower stomach emptying can lead to increased satiety and reduced food consumption. | Conduct a gastric emptying study to assess the impact of this compound at the concentration used in your experiment. (See Protocol 3). |
| Glycemic control effects appear more pronounced than expected based on insulin and GLP-1 levels alone. | Glucokinase Activation: Direct activation of glucokinase in the liver or pancreas could contribute to glucose lowering, independent of GPR119. | Perform an in vitro glucokinase activity assay with this compound to quantify its direct effect. (See Protocol 4). |
| Inconsistent or unexpected results in electrophysiology experiments. | Ion Channel Interactions: Although reported to be minor, consider potential interactions with cardiac ion channels like hERG, especially at high concentrations. | If working with cardiomyocytes or conducting cardiovascular safety assessments, perform a hERG channel assay. (See Protocol 5). |
| General lack of specificity in a novel experimental system. | Undocumented Off-Target Interactions: this compound may interact with other proteins not previously identified. | Consider running a broad off-target screening panel through a commercial service (e.g., Eurofins SafetyScreen or Reaction Biology InVEST panels) to identify novel interactions.[7][8][9][10][11][12] |
Quantitative Data Summary
While a comprehensive public selectivity panel for this compound is not available, the following table summarizes the known on-target potency and a potential off-target activity. Researchers are encouraged to generate their own selectivity data in their specific experimental systems.
| Target | Assay Type | Reported Value (this compound) | Reference |
| GPR119 (Human) | cAMP Accumulation (acute) | pEC50: 8.79 ± 0.12 | [1] |
| GPR119 (Human) | cAMP Accumulation (sustained) | pEC50: 7.03 ± 0.13 | [1] |
| Glucokinase (Human) | Enzyme Activity | Manifest activation observed | [4][5] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This assay determines the potency of this compound in activating the Gs-coupled GPR119 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).
-
Cell Seeding: Plate the cells in a 384-well white microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Cell Stimulation: Add the diluted compound to the cells and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and use a commercial cAMP assay kit (e.g., HTRF or luminescence-based) to measure intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the log concentration of this compound to determine the EC50 value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.
Methodology:
-
Cell Culture: Use an insulin-secreting cell line such as MIN6 or INS-1.
-
Pre-incubation: Wash the cells with a low-glucose buffer (e.g., 2.8 mM glucose) and pre-incubate for 1-2 hours.
-
Stimulation: Replace the buffer with solutions containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Measurement: Quantify insulin levels using an ELISA or a similar immunoassay.
-
Data Analysis: Compare insulin secretion in the presence of this compound at high glucose to the control conditions.
Protocol 3: In Vivo Gastric Emptying Assay (Phenol Red Method)
This protocol measures the effect of this compound on the rate of gastric emptying in mice.
Methodology:
-
Animal Preparation: Fast mice overnight but allow free access to water.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Test Meal: After a set pre-treatment time (e.g., 30 minutes), administer a non-absorbable marker meal (e.g., 1.5% methylcellulose (B11928114) containing 0.5 mg/mL phenol (B47542) red).
-
Stomach Collection: At a predetermined time point (e.g., 20 minutes) after the test meal, euthanize the mice and clamp the pylorus and cardia.
-
Phenol Red Extraction: Excise the stomach, homogenize it in an alkaline solution, and centrifuge to pellet the debris.
-
Quantification: Measure the absorbance of the supernatant at 560 nm.
-
Data Analysis: Calculate the percentage of the meal remaining in the stomach compared to a control group euthanized immediately after receiving the meal.
Protocol 4: Glucokinase Activity Assay
This spectrophotometric assay determines the direct effect of this compound on glucokinase activity.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and NADP+.
-
Enzyme and Substrate: Add recombinant human glucokinase and glucose-6-phosphate dehydrogenase to the reaction mixture.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control.
-
Reaction Initiation: Start the reaction by adding glucose.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the rate of reaction and compare the activity in the presence of this compound to the vehicle control to determine the fold activation.
Protocol 5: hERG Potassium Channel Patch-Clamp Assay
This electrophysiological assay is the gold standard for assessing cardiotoxicity risk by measuring inhibition of the hERG channel.
Methodology:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-Clamp Setup: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
-
Compound Application: Perfuse the cells with varying concentrations of this compound.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Current Measurement: Record the hERG tail current in the absence and presence of the compound.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of GRP119 Receptor Agonist, Compound this compound, on Activity of Human Glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of MBX-2982 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the GPR119 agonist, MBX-2982, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges that may arise during the formulation and in vivo evaluation of this compound in animal models.
Formulation & Administration
Q1: What is a recommended starting formulation for oral administration of this compound in rats?
A1: A simple and common starting point for preclinical oral studies is a suspension of this compound in 0.4% carboxymethylcellulose (CMC) in water. However, it is important to note that this formulation has resulted in lower oral bioavailability (around 35.2% in rats) compared to solution-based formulations.
Q2: How can I significantly improve the oral bioavailability of this compound in my animal model?
A2: Studies have demonstrated a substantial increase in oral bioavailability, from 35.2% to 98.2% in rats, by switching from a suspension to a solution. A highly effective formulation is a solution of this compound in a vehicle composed of DMSO, Cremophor EL, and normal saline (NS) in a 1:1:8 ratio.
Q3: My this compound formulation appears cloudy or has visible particles. Is this acceptable for oral gavage?
A3: For a suspension, a uniform, cloudy appearance is expected. However, the presence of large, visible particles or aggregation is undesirable as it can lead to inconsistent dosing. For a solution, any cloudiness or particulate matter indicates that the compound is not fully dissolved, which can negatively impact absorption and bioavailability.
Troubleshooting & Optimization
Q4: I am observing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?
A4: High pharmacokinetic variability can stem from several factors:
-
Inconsistent Formulation: If using a suspension, ensure it is homogenous. If the compound settles, some animals may receive a higher or lower dose. Vortex the suspension immediately before drawing each dose.
-
Improper Gavage Technique: Stress from improper oral gavage can alter gastrointestinal motility and absorption. Ensure all personnel are proficient in the technique.
-
Physiological Differences: Factors such as food intake (fasted vs. fed state) and individual differences in metabolism can contribute to variability. Standardize experimental conditions as much as possible.
Q5: I am using the recommended DMSO/Cremophor EL/Saline solution, but the compound is precipitating upon addition of the saline. What should I do?
A5: This can occur if the concentration of this compound is too high for the final vehicle composition. Try the following:
-
First, dissolve this compound completely in DMSO.
-
Next, add the Cremophor EL and mix thoroughly.
-
Finally, add the normal saline dropwise while continuously vortexing or stirring. This gradual addition of the aqueous component can help maintain solubility.
-
If precipitation persists, you may need to decrease the final concentration of this compound in the formulation.
Q6: Are there alternative formulations I can explore if the standard recommendations are not suitable for my study?
A6: Yes, if low bioavailability or other formulation issues persist, consider these alternative strategies, which are generally applicable to poorly water-soluble compounds:
-
Micronization or Nanonization: Reducing the particle size of the this compound powder can increase its surface area, potentially leading to faster dissolution.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate.
Data Presentation
Table 1: Comparison of this compound Oral Bioavailability in Different Formulations in Rats
| Formulation Type | Vehicle Composition | Oral Bioavailability (%) | Reference |
| Suspension | 0.4% Carboxymethylcellulose (CMC) | 35.2 | |
| Solution | DMSO:Cremophor EL:Normal Saline (1:1:8) | 98.2 |
Experimental Protocols
Protocol 1: Preparation of 0.4% CMC Suspension
-
Preparation of 0.4% CMC Vehicle:
-
Weigh 0.4 g of carboxymethylcellulose (low viscosity).
-
In a beaker, slowly add the CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).
-
Levigate the powder with a small amount of the 0.4% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve the final volume.
-
Ensure the suspension is uniformly mixed before each administration.
-
Protocol 2: Preparation of DMSO/Cremophor EL/Normal Saline Solution
-
Vehicle Preparation Ratio: DMSO:Cremophor EL:Normal Saline = 1:1:8 by volume.
-
Solubilization of this compound:
-
Weigh the required amount of this compound for the desired final concentration.
-
Add the calculated volume of DMSO to the this compound powder and vortex or sonicate until the compound is completely dissolved.
-
Add the calculated volume of Cremophor EL to the DMSO solution and mix thoroughly.
-
Slowly add the calculated volume of sterile normal saline to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear.
-
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Troubleshooting logic for low oral bioavailability.
Best practices for handling and storing MBX-2982 stock solutions
This technical support center provides best practices for handling and storing MBX-2982 stock solutions, including troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] It is soluble in DMSO at concentrations up to 50 mg/mL (111.47 mM).[1][3] Chloroform is also a viable solvent, with a solubility of up to 30 mg/mL.[4] this compound is practically insoluble in water.[3]
Q2: How should I store the solid compound of this compound?
A2: Solid this compound should be stored desiccated at -20°C for long-term storage (months to years).[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] When stored properly at -20°C, the solid is stable for at least four years.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2][5] It is crucial to prevent repeated freeze-thaw cycles to maintain the stability of the compound.[5] Some suppliers suggest that solutions may be unstable and should be prepared fresh.[6] Given the conflicting information, it is best practice to prepare fresh solutions for critical experiments or use solutions that have been stored for the shortest possible time.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: No, this compound is poorly soluble in water and aqueous solutions.[3] To prepare working solutions in aqueous buffers or media, it is necessary to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low enough not to affect the biological system (typically <0.1%).
Data Summary
Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 50 mg/mL[1][3] | 111.47 mM | Ultrasonic assistance may be needed.[3] |
| Chloroform | 30 mg/mL[4] | 66.88 mM | |
| Water | < 0.1 mg/mL[3] | Insoluble |
Storage and Stability of this compound
| Formulation | Storage Temperature | Duration | Stability |
| Crystalline Solid | -20°C | Long-term (months to years) | ≥ 4 years[4] |
| 0-4°C | Short-term (days to weeks) | Stable for a few weeks[1] | |
| Stock Solution in Solvent | -80°C | Long-term | Up to 2 years[5] |
| -20°C | Mid-term | Up to 1 year[5] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature for at least one hour.[3] This prevents condensation from forming on the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder (Molecular Weight: 448.54 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.485 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM solution, if you weighed 4.485 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Guide
Common Issues and Solutions
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the compound needs more energy to dissolve.
-
Solution:
-
Try vortexing the solution for a longer period.
-
Use an ultrasonic bath to aid dissolution.[3]
-
Gently warm the solution, but be cautious as excessive heat may degrade the compound.
-
If the issue persists, prepare a more dilute stock solution.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: this compound has very low solubility in aqueous solutions. The final concentration in the aqueous medium may be too high, causing it to precipitate out.
-
Solution:
-
Ensure the final concentration of this compound in the aqueous medium is within a soluble range for your specific experimental conditions.
-
Increase the final percentage of DMSO in the working solution, but be mindful of its potential effects on your cells or assay.
-
Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid mixing and dispersion.
-
Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental setup.
-
Issue 3: Inconsistent experimental results are obtained using the same stock solution.
-
Possible Cause: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5]
-
Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).
-
Prepare a fresh stock solution from the solid compound and compare its performance with the old stock.
-
Verify the purity of the solid compound if degradation is suspected.
-
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Impact of Serum Proteins on MBX-2982 Activity In Vitro
Welcome to the technical support center for researchers utilizing MBX-2982. This resource provides guidance on a critical aspect of in vitro experimentation: the influence of serum proteins on the activity of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data interpretation resources to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[3] The activation of GPR119 by this compound leads to a dual mechanism of action for potential treatment of type 2 diabetes: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][4]
Q2: How do serum proteins in cell culture media affect the in vitro activity of this compound?
Serum, a common supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant. Small molecule compounds like this compound can bind to these serum proteins. This binding is a reversible equilibrium, but only the unbound, or "free," fraction of the drug is available to interact with its target receptor, GPR119. Consequently, the presence of serum proteins can sequester this compound, reducing its effective concentration at the target site. This can lead to a rightward shift in the dose-response curve and an apparent decrease in potency (i.e., a higher EC50 value) in your in vitro assays.
Q3: Is there specific data on the serum protein binding of this compound?
While specific, publicly available quantitative data on the exact percentage of this compound that binds to serum proteins is limited, it is a common characteristic of small molecules to exhibit some degree of serum protein binding. For instance, another GPR119 agonist, was found to be highly bound (>98%) to human, rat, and mouse albumin.[1] Therefore, it is crucial for researchers to assume that the effective concentration of this compound in the presence of serum will be lower than the total concentration added to the culture medium.
Q4: How can I experimentally quantify the impact of serum proteins on this compound activity?
To determine the effect of serum proteins, you can perform your in vitro GPR119 activation assays in parallel under different conditions: one with your standard serum-containing medium and another with a serum-free or low-serum medium. Alternatively, you can supplement a serum-free medium with a known concentration of a specific protein, such as bovine serum albumin (BSA) or human serum albumin (HSA). By comparing the dose-response curves and the resulting EC50 values, you can quantify the shift in potency caused by protein binding.
Troubleshooting Guide
Here are some common issues researchers may encounter when assessing this compound activity in the presence of serum, along with potential causes and solutions.
| Issue | Potential Cause | Solution |
| 1. Higher than expected EC50 value for this compound in a cell-based assay. | Serum Protein Binding: The free concentration of this compound is reduced due to binding to proteins in the serum. | - Determine the EC50 in both serum-free and serum-containing media to quantify the shift.- Increase the concentration of this compound to compensate for protein binding.- If possible for your cell line, reduce the serum concentration in your assay medium. |
| Incorrect Compound Concentration: Errors in dilution or degradation of the compound. | - Prepare fresh dilutions of this compound from a validated stock solution.- Verify the concentration of the stock solution. | |
| Cell Health and Density: Unhealthy cells or high cell density can lead to altered responses. | - Ensure cells are in the logarithmic growth phase and have high viability.- Optimize cell seeding density for the assay. | |
| 2. High variability in results between experiments. | Inconsistent Serum Source or Concentration: Different batches or lots of serum can have varying protein content. | - Use a single, qualified batch of serum for a series of experiments.- If changing batches is necessary, re-validate the effective concentration range for this compound.- Maintain a consistent percentage of serum in the culture medium across all experiments. |
| Pipetting Inaccuracy: Inconsistent dispensing of this compound or other reagents. | - Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed. | |
| 3. No significant response to this compound at expected concentrations. | Sub-optimal Assay Conditions: Incubation time, temperature, or other parameters may not be ideal. | - Review and optimize the assay protocol. Ensure sufficient pre-incubation time with this compound before stimulation. |
| Low GPR119 Expression: The cell line used may not express sufficient levels of the GPR119 receptor. | - Confirm GPR119 expression in your cell line using techniques like qPCR or Western blotting.- Consider using a cell line that overexpresses GPR119. |
Data Presentation
The following table provides an illustrative example of how serum proteins can affect the in vitro potency of a GPR119 agonist like this compound. Note: This data is hypothetical and for demonstration purposes only.
| Assay Condition | EC50 (nM) | Fold Shift in EC50 |
| Serum-Free Medium | 15 | - |
| Medium + 10% Fetal Bovine Serum (FBS) | 120 | 8 |
| Medium + 4% Bovine Serum Albumin (BSA) | 95 | 6.3 |
This table clearly demonstrates a significant rightward shift in the EC50 value in the presence of serum or a major serum protein, indicating reduced apparent potency due to protein binding.
Experimental Protocols
Protocol 1: In Vitro GPR119 Activation Assay (cAMP Measurement)
This protocol describes a method to measure the activation of GPR119 by this compound through the quantification of intracellular cyclic AMP (cAMP).
Materials:
-
Cell line expressing GPR119 (e.g., CHO-K1 cells stably transfected with human GPR119)
-
Cell culture medium (with and without serum/BSA)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer (serum-free or serum-containing). Also, prepare a positive control (e.g., forskolin) and a vehicle control.
-
Assay:
-
Remove the cell culture medium from the wells.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the time specified in your cAMP assay kit protocol (typically 30-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Compare the EC50 values obtained in the presence and absence of serum proteins.
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding Assessment
This protocol provides a method to determine the fraction of this compound that binds to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa)
-
Human plasma or a solution of human serum albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
Prepare a solution of this compound in plasma (or HSA solution) at a known concentration.
-
-
Dialysis Setup:
-
Add the this compound-containing plasma to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
-
Equilibration:
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Calculation of Unbound Fraction (fu):
-
The concentration in the PBS chamber represents the free (unbound) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100
-
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Workflow for in vitro GPR119 activation assay.
Caption: Troubleshooting logic for unexpected this compound potency.
References
Optimizing incubation time for MBX-2982 treatment in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the incubation time for MBX-2982 treatment in their cell-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended initial incubation time for this compound treatment?
A1: The optimal incubation time for this compound can vary significantly depending on the cell type and the specific downstream signaling event being measured. For initial experiments, we recommend a time-course experiment. However, based on published data, a starting point of 30 minutes to 1 hour is often sufficient to observe acute effects on cAMP accumulation.[1] For endpoints related to gene expression or metabolic changes, longer incubation times of 6 to 12 hours may be necessary.[1][2]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No observable effect at 1 hour | The downstream endpoint requires more time to manifest (e.g., changes in gene or protein expression). | Extend the incubation time. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point. |
| Low concentration of this compound. | Perform a dose-response experiment to ensure an effective concentration is being used. | |
| Low or no expression of GPR119 in the cell line. | Verify GPR119 expression in your cell line using techniques like qRT-PCR or western blotting. | |
| Cell death observed at longer incubation times | This compound may induce apoptosis or other forms of cell death in your specific cell line at the concentration used. | Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
Q2: How does incubation time affect the measurement of cAMP levels after this compound treatment?
A2: this compound, as a GPR119 agonist, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This response is typically rapid and transient. Peak cAMP levels are often observed within 30 to 60 minutes of treatment.[1][3] Longer incubation times can lead to receptor desensitization and a decrease in the measurable cAMP signal.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low or no increase in cAMP | The measurement was taken after the peak response. | Perform a time-course experiment with shorter time points (e.g., 5, 15, 30, 60 minutes) to capture the peak cAMP level. |
| Phosphodiesterase (PDE) activity is degrading cAMP. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. | |
| High variability in cAMP measurements | Inconsistent timing of sample processing. | Ensure precise timing of this compound addition and cell lysis for all samples. |
Q3: Can long-term incubation with this compound lead to sustained signaling?
A3: Yes, studies have shown that even after washout, cells pre-treated with this compound can exhibit sustained cAMP accumulation, suggesting some level of persistent signaling.[1] This may be due to the compound's properties or sustained downstream signaling events. However, a significant shift in the concentration-response curve is observed with prolonged exposure, indicating a degree of receptor desensitization or internalization.[1]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Diminished response after repeated or prolonged treatment | Receptor desensitization or downregulation. | Consider intermittent dosing schedules or lower concentrations for long-term studies. Allow for a washout period to assess receptor resensitization. |
| Unexpected off-target effects with chronic exposure | Long-term treatment may engage pathways not seen with acute stimulation. | Characterize the expression of key signaling molecules over time to identify any adaptive changes in the cells. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound, highlighting the different incubation times and their effects.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HEK-GPR119 | 1 µM | Chronic incubation/washout | Significantly increased cAMP accumulation | [1] |
| HepG2 | Not specified | Not specified | Pre-treatment for 30 min before T090 exposure for 12h suppressed SREBP-1 expression | [1] |
| MCF-7 | Not specified | 6 hours | Used for mitochondria enrichment fraction isolation | [2] |
| HEK-GPR119 | 30 nM | 60 minutes | Used to examine wash-resistant cAMP responses | [3] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in your specific experimental setup.
-
Cell Seeding:
-
Seed your cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium. Include a vehicle control (medium with the same concentration of solvent).
-
-
Time-Course Treatment:
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for a range of time points. Suggested time points for a comprehensive analysis include: 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, and 24 hrs.
-
-
Endpoint Analysis:
-
At each time point, harvest the cells and perform your desired downstream analysis (e.g., cAMP assay, qRT-PCR for gene expression, western blot for protein phosphorylation or expression, or a cell viability assay).
-
-
Data Analysis:
-
Plot the results of your endpoint analysis against the incubation time to identify the time point at which the maximal (or desired) effect is observed.
-
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for optimizing this compound incubation.
References
Troubleshooting unexpected results in MBX-2982 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo studies with MBX-2982. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the glucose-lowering effect of this compound between individual animals in the same cohort. What could be the cause?
A1: High inter-individual variability is a common challenge in in vivo studies. Several factors could contribute to this observation with this compound:
-
Gavage/Administration Inconsistency: Oral gavage is a technique-sensitive procedure. Variability in the volume administered or the site of delivery within the gastrointestinal tract can affect absorption and bioavailability.
-
Animal Health and Stress: Underlying health issues or stress can significantly impact metabolic parameters. Stress hormones can counteract the glucose-lowering effects of this compound. Ensure animals are properly acclimated and handled consistently.
-
Food Intake: Since this compound's effect on insulin (B600854) secretion is glucose-dependent, variations in food consumption among animals can lead to different responses.[1][2] Consider standardizing the fasting and feeding schedule.
-
Gut Microbiome Differences: The gut microbiome can influence the metabolism and absorption of orally administered compounds. Differences in the microbiome composition between animals could contribute to varied responses.
-
Pharmacokinetics: The oral bioavailability of this compound can be influenced by the formulation. A suspension in 0.4% CMC has been shown to have lower bioavailability (35.2%) compared to a solution in DMSO-Cremopor EL-NS (98.2%) in rats.[3] Ensure your formulation is consistent and appropriate for your study goals.
Troubleshooting Steps:
-
Refine Administration Technique: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, use appropriate needle gauge and length for the animal size.
-
Monitor Animal Health: Closely monitor animals for any signs of illness or distress.
-
Control Feeding Times: Implement a strict feeding schedule to normalize baseline glucose and incretin (B1656795) levels.
-
Homogenize Formulation: Ensure the this compound formulation is homogenous before each administration.
Q2: We are not observing a significant increase in plasma GLP-1 levels after this compound administration. Why might this be?
A2: this compound is known to stimulate the release of the incretin hormone GLP-1 from intestinal L-cells.[1][2][4] If you are not observing this effect, consider the following:
-
Blood Sampling Time: GLP-1 has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The timing of blood collection post-MBX-2982 administration is critical.
-
DPP-4 Inhibition: To accurately measure active GLP-1 levels, it is crucial to use a DPP-4 inhibitor during blood collection or to co-administer one with this compound if the study design permits.[5]
-
Assay Sensitivity: Ensure the ELISA or other assay used to measure GLP-1 is sensitive enough to detect the expected changes.
-
Animal Model: The density and responsiveness of GPR119 on L-cells may vary between different animal strains or species.
-
Nutrient Stimulation: The effect of GPR119 agonists on GLP-1 secretion can be enhanced in the presence of nutrients. Consider performing an oral glucose tolerance test (OGTT) or a mixed meal tolerance test (MMTT) following this compound administration.[6]
Troubleshooting Steps:
-
Optimize Blood Collection: Collect blood at multiple, early time points following this compound administration.
-
Use DPP-4 Inhibitors: Add a DPP-4 inhibitor to blood collection tubes immediately upon collection.
-
Validate Assay: Confirm the sensitivity and specificity of your GLP-1 assay.
-
Incorporate a Nutrient Challenge: Assess GLP-1 release in response to this compound in both fasting and postprandial states.
Q3: The hypoglycemic effect of this compound in our diabetic animal model is less potent than expected from the literature. What could be the reason?
A3: The efficacy of this compound can be influenced by the specific characteristics of the diabetic model:
-
Beta-Cell Function: this compound's primary mechanism involves enhancing glucose-stimulated insulin secretion from pancreatic beta-cells.[1][2] In models with severe beta-cell loss or dysfunction (e.g., late-stage streptozotocin-induced diabetes), the efficacy of this compound will be diminished.
-
Insulin Resistance: While this compound can improve glucose homeostasis, its primary effect is on insulin secretion, not directly on insulin sensitivity. In severely insulin-resistant models, the increased insulin secretion may not be sufficient to overcome the resistance.
-
GPR119 Expression: The expression levels of GPR119 in the pancreas and gut may differ between diabetic models. Reduced receptor expression could lead to a blunted response.
-
Duration of Treatment: Some studies have shown that the beneficial effects of this compound on fasting blood glucose and triglycerides become significant after chronic treatment (e.g., 4 weeks).[3] Acute administration may not produce the same magnitude of effect.
Troubleshooting Steps:
-
Characterize Your Model: Ensure you have a thorough understanding of the beta-cell function and insulin sensitivity of your chosen diabetic model.
-
Consider Combination Therapy: In models with significant insulin resistance, consider co-administering this compound with an insulin sensitizer.
-
Evaluate Chronic Dosing: If your study design allows, assess the effects of this compound over a longer treatment period.
Q4: We are observing unexpected off-target effects or toxicity in our in vivo study. Is this a known issue with this compound?
A4: Clinical trials with this compound have generally reported it to be well-tolerated with no major dose-related adverse events.[4][7] However, some GPR119 agonists have been noted to have potential off-target effects on gastric emptying.[6]
-
Vehicle Effects: The vehicle used to formulate this compound could be contributing to the observed effects. Ensure you have a vehicle-only control group to rule this out.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could be responsible for unexpected toxicity.
-
Species-Specific Metabolism: The metabolism of this compound could differ in your animal model compared to those used in published studies, potentially leading to the formation of active or toxic metabolites.
Troubleshooting Steps:
-
Thoroughly Evaluate Vehicle Controls: Compare the results from your this compound treated group with a vehicle-only control group.
-
Confirm Compound Identity and Purity: Use analytical methods such as LC-MS or NMR to confirm the identity and purity of your compound.
-
Conduct Preliminary Dose-Ranging Studies: Perform a dose-ranging study to identify a well-tolerated and efficacious dose for your specific animal model.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| KM Mice | 3, 10, 30 mg/kg | Single Dose | Reduced blood glucose at all tested doses. | [3] |
| KK-Ay Mice | 10, 30 mg/kg | 4 weeks | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [3] |
| C57BL/6 Mice (High-Fat Diet) | Not Specified | Not Specified | Potently inhibited hepatic lipid accumulation and expression of lipogenesis-related genes. | [2] |
| Rats | 4 mg/kg | Single Dose | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | [3] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
This compound Administration: Administer this compound or vehicle orally via gavage.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally or via intraperitoneal injection.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
Protocol 2: Plasma GLP-1 Measurement in Mice
-
Animal Preparation and Dosing: Follow steps 1-4 from the OGTT protocol.
-
Blood Collection: At the desired time point after this compound administration, collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and an anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately centrifuge the blood samples at a low speed (e.g., 1,000 x g for 15 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
GLP-1 Assay: Measure active GLP-1 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
How to select the appropriate cell line for MBX-2982 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for in vitro studies involving MBX-2982, a selective G-protein coupled receptor 119 (GPR119) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally available agonist for G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation by this compound initiates a signaling cascade through a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4] This elevation in cAMP has two main downstream effects relevant to glucose homeostasis:
-
In pancreatic β-cells: It potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[2][5]
-
In intestinal L-cells: It stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[5][6]
Q2: Which cell lines are most appropriate for studying the primary effects of this compound?
The choice of cell line depends on the specific research question. Here are the recommended cell lines for studying the primary pharmacology of this compound:
-
For GPR119 receptor activation and cAMP signaling:
-
For studying effects on insulin secretion:
-
For investigating GLP-1 release:
Q3: Are there other cell lines used in this compound research for other applications?
Yes, this compound has been investigated in other contexts, such as cancer research. For example, its effects on autophagy have been studied in:
These are specialized applications and are not the primary models for studying the metabolic effects of this compound.
Troubleshooting Guide
Issue 1: Low or no cAMP response to this compound in GPR119-expressing CHO or HEK293 cells.
-
Possible Cause 1: Low GPR119 expression.
-
Troubleshooting Step: Verify the expression level of GPR119 in your stable cell line using qPCR or Western blot. Compare with a validated positive control cell line if possible.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Troubleshooting Step: Ensure the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, in your cAMP assay buffer. This is critical to prevent the degradation of newly synthesized cAMP and to amplify the signal.
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Check the solubility and stability of the compound in your assay buffer.
-
Issue 2: No potentiation of insulin secretion in MIN6 cells with this compound.
-
Possible Cause 1: Glucose dependency.
-
Troubleshooting Step: The insulinotropic effect of GPR119 agonists is glucose-dependent.[6] Ensure you are performing the assay in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). Include a low glucose control (e.g., 2.8 mM) to demonstrate this dependency.
-
-
Possible Cause 2: Cell health and passage number.
-
Troubleshooting Step: MIN6 cells can lose their glucose responsiveness at high passage numbers. Use cells at a low, consistent passage number. Visually inspect cells for proper morphology and confluency.
-
-
Possible Cause 3: Insufficient GPR119 expression.
-
Troubleshooting Step: While MIN6 cells endogenously express GPR119, the levels can vary. Confirm GPR119 expression via qPCR.
-
Issue 3: Inconsistent GLP-1 secretion from GLUTag cells.
-
Possible Cause 1: GLP-1 degradation.
-
Possible Cause 2: Assay sensitivity.
-
Troubleshooting Step: Use a highly sensitive and specific ELISA or radioimmunoassay (RIA) kit for measuring active GLP-1.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | CHO cells expressing human GPR119 | 5 µM (0.005 mM) | Agonist activity assessed by cAMP production. | [1] |
| Concentration for sustained cAMP response | HEK-GPR119 cells | 1 µM | Chronic incubation followed by washout still showed increased cAMP accumulation. | [1] |
| Concentration for autophagy inhibition | MCF-7 and MDA-MB-231 cells | Not specified | Cotreatment with gefitinib (B1684475) potentiated cell growth inhibition. | [11] |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing GPR119.
Materials:
-
HEK293 or CHO cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
This compound and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Detection: Add the cAMP detection reagents from the kit (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Read Plate: After the recommended incubation period, read the plate on a compatible HTRF plate reader.
-
Data Analysis: Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by this compound in response to glucose.
Materials:
-
MIN6 cells.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
This compound.
-
Insulin ELISA kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[9]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[9]
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing:
-
Low glucose (2.8 mM) ± this compound.
-
High glucose (16.7 mM) ± this compound.
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number. Compare the effect of this compound at high glucose versus high glucose alone.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Logical workflow for selecting cell lines and assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein coupled receptor 119 (GPR119) stable cell line | eEnzyme [eenzyme.com]
- 8. mybiosource.com [mybiosource.com]
- 9. benchchem.com [benchchem.com]
- 10. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 11. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function of a long-term, GLP-1-treated, insulin-secreting cell line is improved by preventing DPP IV-mediated degradation of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Results with MBX-2982
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring consistent and reliable results when working with the GPR119 agonist, MBX-2982, especially when sourced from different suppliers. Inconsistent findings can arise from variability in compound purity, solubility, and the presence of impurities, making rigorous quality control and standardized experimental procedures essential.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with this compound from a new supplier. What are the likely causes?
A1: Batch-to-batch inconsistency is a common challenge with small molecules procured from different sources. The primary causes often relate to the synthesis and purification processes used by the manufacturer. Minor variations can lead to different impurity profiles, residual solvents, or even slight structural differences that may not be apparent from a basic certificate of analysis but can significantly impact biological activity. It is also possible that the stated purity on the certificate of analysis may not fully reflect the compound's activity in a biological system.
Q2: How can we validate a new batch of this compound to ensure it is comparable to our previous batches?
A2: Validating a new batch of this compound is crucial for maintaining experimental consistency. A multi-step approach is recommended. Start with analytical chemistry techniques to confirm the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for this. Subsequently, a functional assay, such as a cAMP accumulation assay, should be performed to compare the biological activity of the new batch against a previously validated batch. A full dose-response curve should be generated for both batches to compare their potency (EC50) and efficacy.
Q3: The potency (EC50) of our this compound seems to vary between experiments, even with the same batch. What experimental factors should we investigate?
A3: Variability in experimental results, even with a consistent batch of this compound, can be attributed to several factors. Poor solubility is a frequent issue; ensure that your compound is fully dissolved in the assay buffer at all tested concentrations. The age and passage number of your cell line can also impact results, as continuous passaging can lead to genetic drift and altered receptor expression or signaling. Finally, ensure consistency in all assay parameters, including cell seeding density, incubation times, and reagent preparation.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound is a selective agonist for the G protein-coupled receptor 119 (GPR119).[1] Upon binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein.[2] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to downstream cellular responses. In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin (B600854) secretion (GSIS), while in intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1).[3]
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values in cAMP Accumulation Assays
If you are observing significant shifts in the EC50 value of this compound in your cAMP assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Insolubility | Visually inspect your stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment and consider a brief sonication to aid dissolution. | Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, causing variability in the observed potency.[4] |
| Cell Passage Number | Use cells within a defined and low passage number range for all experiments. | Continuous passaging of cell lines can lead to genetic drift and changes in receptor expression levels or signaling pathway components, affecting their responsiveness to agonists.[4] |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter and a multichannel pipette for accurate plating. | The number of cells per well can significantly impact the magnitude of the cAMP response, which can affect the calculated EC50 value. |
| Reagent Variability | Prepare fresh assay buffers and other reagents for each experiment. Ensure consistent lots of assay kits (e.g., HTRF) are used. | The performance of assay reagents can degrade over time, leading to inconsistent results. |
Issue 2: Low or No Response in Glucose-Stimulated Insulin Secretion (GSIS) Assays
If this compound is failing to potentiate insulin secretion in your GSIS assay, investigate the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Glucose Concentration | Confirm that the "high glucose" concentration used in your assay is sufficient to stimulate insulin secretion in your chosen cell line (e.g., MIN6 cells). | The potentiation of insulin secretion by GPR119 agonists is glucose-dependent. An insufficient glucose challenge will mask the effect of this compound. |
| Cell Health | Ensure your insulin-secreting cell line is healthy and responsive. Check for signs of stress or over-confluency. | Unhealthy or stressed cells may not exhibit a robust insulin secretion response. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the concentrations of this compound used are toxic to your cells. | High concentrations of a compound or its impurities can be cytotoxic, leading to a diminished biological response.[4] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is at a non-toxic level (typically ≤0.1%). | High concentrations of solvents like DMSO can induce cellular stress and interfere with normal cellular function.[5] |
Experimental Protocols
Protocol 1: In-House Quality Control of a New this compound Batch
This protocol outlines a two-stage process for validating a new batch of this compound against a previously characterized, reliable batch (referred to as the "reference batch").
Stage 1: Analytical Purity and Identity Confirmation
This stage requires access to analytical chemistry equipment.
1A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To compare the purity profile of the new batch to the reference batch.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
This compound (new and reference batches)
-
-
Method:
-
Prepare stock solutions of both the new and reference batches of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Develop a gradient HPLC method. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Inject equal amounts of the new and reference batch solutions into the HPLC system.
-
Analyze the resulting chromatograms. The retention time of the main peak for the new batch should match that of the reference batch. The purity of the new batch, calculated as the area of the main peak relative to the total area of all peaks, should be comparable to the reference batch and meet the supplier's specification (typically >98%). Pay close attention to any significant new impurity peaks in the new batch.
-
1B: Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm that the molecular weight of the new batch of this compound is correct.
-
Method:
-
Infuse a diluted sample of the new batch of this compound into a mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (448.54 g/mol ).
-
| Parameter | Expected Result for this compound |
| Molecular Formula | C22H24N8OS |
| Molecular Weight | 448.54 g/mol |
| Purity (HPLC) | >98% (or as per supplier specification) |
Stage 2: Functional Activity Validation
2A: cAMP Accumulation Assay
-
Objective: To compare the biological potency (EC50) of the new batch of this compound to the reference batch.
-
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (new and reference batches)
-
A reference GPR119 agonist (e.g., AR231453) as a positive control
-
cAMP HTRF assay kit
-
384-well white microplates
-
-
Method:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the new and reference batches of this compound, as well as the positive control, in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Plot the dose-response curves for both batches and calculate their respective EC50 values. The EC50 of the new batch should be within an acceptable range of the reference batch.
-
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by this compound binding.
Experimental Workflow for Supplier Validation
Caption: Workflow for validating a new batch of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical guide for troubleshooting inconsistent data.
References
Validation & Comparative
A Comparative Guide to GPR119 Agonist Potency: MBX-2982 vs. GSK1292263
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR119 agonists MBX-2982 and GSK1292263, focusing on their potency as demonstrated by in vitro and in vivo experimental data. G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. Both this compound and GSK1292263 have been investigated for their potential in this area, and this guide aims to present a clear comparison of their agonist activity.
Data Presentation: In Vitro Potency
The following table summarizes the reported in vitro potency of this compound and GSK1292263 from various studies. Potency is primarily expressed as the half-maximal effective concentration (EC50) or as pEC50 (-log(EC50)), which indicates the concentration of the agonist required to elicit 50% of its maximal response.
| Agonist | Target | Assay Type | Reported Potency | Reference |
| This compound | Human GPR119 | cAMP Accumulation | pEC50: 8.79 ± 0.12 (EC50: ~1.6 nM) | [1] |
| Human GPR119 | Not Specified | EC50: 3.9 nM | [2] | |
| Human GPR119 | cAMP Production (CHO cells) | EC50: 0.005 mM (5 µM) | [2] | |
| GSK1292263 | Human GPR119 | Reporter Assay | pEC50: 6.8 (EC50: ~158 nM) | [3] |
| Human GPR119 | Not Specified | pEC50: 6.9 (EC50: ~126 nM) | [4][5] | |
| Human GPR119 | cAMP Assay (CHO-K1 cells) | EC50: 43.9 nM | [6] | |
| Rat GPR119 | Not Specified | pEC50: 6.7 (EC50: ~200 nM) | [4][5] | |
| GLUTag Cells | GLP-1 Secretion | pEC50: 8.5 (EC50: ~3.16 nM) | [3] |
Note on Potency Data: It is important to consider that direct comparison of EC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell line used, receptor expression levels, and specific assay protocols. The data indicates that this compound generally exhibits higher potency for the human GPR119 receptor in the nanomolar range, while GSK1292263 shows potency in the mid-to-high nanomolar range. One study reported a significantly lower potency for this compound (5 µM); the reason for this discrepancy is not immediately clear from the available literature but may be due to different experimental setups. Both compounds are generally considered to be full agonists, though specific Emax values are not consistently reported.[7]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound or GSK1292263 initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion. GPR119 is a Gs alpha subunit-coupled receptor.[2]
Experimental Protocols
The potency and efficacy of GPR119 agonists are typically evaluated using a combination of in vitro and in vivo assays.
In Vitro cAMP Accumulation Assay
This assay is a common method to determine the potency of GPR119 agonists by measuring the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon receptor activation.
General Methodology:
-
Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is engineered to express the human GPR119 receptor.
-
Agonist Treatment: The cells are treated with varying concentrations of the GPR119 agonist (e.g., this compound or GSK1292263).
-
cAMP Measurement: After an incubation period, the intracellular cAMP levels are measured. This can be done using various detection methods, including competitive immunoassays or reporter gene assays linked to cAMP response elements.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the agonist.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model used to assess the effect of a compound on glucose regulation in animal models, often mice or rats.
General Methodology:
-
Animal Model: Typically, rodent models of type 2 diabetes or healthy rodents are used.
-
Fasting: The animals are fasted overnight to establish a baseline glucose level.
-
Compound Administration: The GPR119 agonist or a vehicle control is administered orally.
-
Glucose Challenge: After a set period, a bolus of glucose is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose homeostasis.
Studies have shown that both this compound and GSK1292263 can improve glucose tolerance in rodent models.[8]
Concluding Remarks
Both this compound and GSK1292263 are potent GPR119 agonists that have demonstrated the potential to modulate glucose homeostasis. Based on the available in vitro data, this compound appears to be a more potent agonist for the human GPR119 receptor than GSK1292263. However, the in vivo efficacy of these compounds is influenced by various pharmacokinetic and pharmacodynamic factors that are not solely dependent on in vitro potency.
Researchers and drug development professionals should consider the specific experimental context when evaluating the suitability of these agonists for their research. The choice between this compound and GSK1292263 may depend on the desired potency, the specific biological system being investigated, and other experimental parameters. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
A Comparative In Vivo Study of MBX-2982 and Other GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of MBX-2982 with other G protein-coupled receptor 119 (GPR119) agonists. The data presented is compiled from various preclinical studies to offer an objective overview of their performance, supported by detailed experimental methodologies.
GPR119, a Gαs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for type 2 diabetes.[1] Activation of GPR119 stimulates the release of insulin (B600854) in a glucose-dependent manner and promotes the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[1] this compound is a selective and orally available GPR119 agonist that has demonstrated significant glucose-lowering effects in animal models.[4] This guide compares the in vivo efficacy of this compound with other notable GPR119 agonists, including GSK1292263, JNJ-38431055, and PSN632408.
Quantitative Data Comparison
The following tables summarize the in vivo effects of this compound and other GPR119 agonists on glucose homeostasis and incretin secretion.
Table 1: Effects of GPR119 Agonists on Oral Glucose Tolerance Test (OGTT) in Rodent Models
| Agonist | Species/Model | Dose (mg/kg) | Glucose AUC Reduction (%) | Insulin Increase (Fold Change) | Reference |
| This compound | Normal KM Mice | 30 | Significant | - | [4] |
| KK-Ay Mice | 30 | Significant | Remarkable Increase | [4] | |
| Lean Mice | 3 | MED for maximal efficacy | - | [5] | |
| GSK1292263 | Male Sprague-Dawley Rats | 3-30 | Significant | 30-60% increase in peak response | [6] |
| JNJ-38431055 | T2DM Subjects | 100 & 500 | Decreased excursion (single dose) | - | [7][8] |
| PSN632408 | Humanized Mice | - | Significantly improved | - | [9] |
Table 2: Effects of GPR119 Agonists on Incretin and Insulin Secretion
| Agonist | Species/Model | Dose (mg/kg) | GLP-1 Secretion | GIP Secretion | Insulin Secretion | Reference | |---|---|---|---|---|---| | This compound | C57BL/6 Mice | 10 | Increased without glucose load | - | Glucose-dependent |[10] | | GSK1292263 | Male Sprague-Dawley Rats | 3-30 | Increased | Increased | Glucose-dependent |[6] | | JNJ-38431055 | Healthy Male Subjects | 2.5-800 | Increased | Increased | Higher ISR at elevated glucose | | | PSN632408 | - | - | Stimulates release | - | Stimulates release |[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for evaluating GPR119 agonists in vivo.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess glucose tolerance in response to an oral glucose challenge following administration of a GPR119 agonist.
1. Animal Preparation:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment.
-
Fasting: Fast mice overnight for 16-18 hours with free access to water.[11]
2. Dosing:
-
Administer the GPR119 agonist (e.g., this compound) or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.
3. Glucose Challenge:
-
Administer a 2 g/kg body weight bolus of a sterile 20% glucose solution via oral gavage.[11]
4. Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, and 120 minutes post-glucose administration.[11]
-
Measure blood glucose concentrations using a glucometer.
5. Data Analysis:
-
Calculate the area under the curve (AUC) for the glucose excursion over the 120-minute period.
-
Compare the glucose AUC between the agonist-treated and vehicle-treated groups to determine the effect on glucose tolerance.
In Vivo Insulin Secretion Assay in Rats
This assay evaluates the effect of GPR119 agonists on glucose-stimulated insulin secretion.
1. Animal Preparation:
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization and Fasting: Similar to the OGTT protocol.
2. Dosing:
-
Administer the GPR119 agonist or vehicle orally.
3. Glucose Infusion:
-
For a graded glucose infusion study, administer an intravenous infusion of glucose at varying rates to achieve different plasma glucose levels.
4. Blood Sampling:
-
Collect blood samples at specified time points during the glucose infusion.
-
Process the blood to separate plasma.
5. Hormone Measurement:
-
Measure plasma insulin concentrations using a commercially available ELISA kit.
-
Optionally, measure plasma GLP-1 and GIP levels.
6. Data Analysis:
-
Determine the insulin secretion rate (ISR) at different plasma glucose concentrations.
-
Compare the ISR between the agonist-treated and vehicle-treated groups to assess the potentiation of glucose-stimulated insulin secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of GPR119 Stimulates Human β-Cell Replication and Neogenesis in Humanized Mice with Functional Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Validating GPR119 Target Engagement In Vivo: A Comparative Guide to MBX-2982 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, with other key alternatives for validating GPR119 target engagement in vivo. The content is supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
GPR119: A Key Target in Metabolic Disease
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3] This dual action offers the potential for improved glycemic control with a low risk of hypoglycemia.[2]
Comparative Analysis of GPR119 Agonists
Validating the in vivo engagement of GPR119 is crucial for the development of effective therapeutics. This is typically assessed by measuring downstream effects such as increased GLP-1 secretion and improved glucose tolerance in animal models.[4] Below is a comparison of this compound with other well-characterized GPR119 agonists.
In Vitro Potency
The initial characterization of GPR119 agonists involves determining their potency in cell-based assays that measure the accumulation of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling pathway.
| Compound | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| This compound | Pyrimidine | Not explicitly stated in the provided results, but described as a potent agonist. | [5] |
| AR231453 | Pyrimidine | 4.7 - 9 | [6] |
| APD668 | Pyrimidine | 2.7 | [6] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [6] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [6] |
Preclinical In Vivo Efficacy
The in vivo efficacy of GPR119 agonists is a critical determinant of their therapeutic potential. Key parameters include their ability to stimulate GLP-1 secretion and improve glucose tolerance in rodent models.
| Compound | Animal Model | Dose | Key In Vivo Effects | Reference |
| This compound | C57BL/6 Mice | 10 mg/kg (oral) | Increased plasma GLP-1 levels without a glucose load. | [7] |
| KK-Ay Mice | 10, 30 mg/kg (oral) for 4 weeks | Significantly reduced fasting blood glucose and triglycerides; increased serum insulin. | [4] | |
| AR231453 | Rodents | Not specified | Active in an oral glucose tolerance test in mice following oral administration. | [8] |
| GSK1292263 | Sprague-Dawley Rats | 3-30 mg/kg (oral) | Increased circulating GLP-1, GIP, and PYY; enhanced insulin response in an intravenous glucose tolerance test. | [9] |
| APD668 | C57BL/6 Mice | 1 mg/kg (oral) | Inhibited intestinal triglyceride absorption after an acute fat load; improved fat tolerance. | [10] |
| NASH Mice with Diabetes | 30 mg/kg (oral) | Reduced plasma glucose (-39%) and triglycerides (-26%). | [11] |
Pharmacokinetic Profiles
The pharmacokinetic properties of GPR119 agonists, such as oral bioavailability and half-life, are crucial for determining appropriate dosing regimens and predicting clinical success.
| Compound | Animal Model | Oral Bioavailability (%) | Key Pharmacokinetic Observations | Reference |
| This compound | Rats | 35.2% (suspension), 98.2% (solution) | High bioavailability in solution. | [4] |
| GSK1292263 | Not specified | Not specified | Weak drug interaction with simvastatin (B1681759) and rosuvastatin. | [12] |
| AR231453 | Not specified | Not specified | Data not available in the provided results. | |
| APD668 | Not specified | Not specified | Data not available in the provided results. |
Experimental Protocols
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that is central to its therapeutic effects.
GPR119 Signaling Pathway
Experimental Workflow for In Vivo Target Engagement
A typical workflow for assessing the in vivo target engagement of a GPR119 agonist involves a series of in vitro and in vivo experiments.
Preclinical Evaluation Workflow
Key Experimental Protocols
1. In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a compound to activate GPR119 and stimulate the production of intracellular cAMP.
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Assay Principle: A competitive immunoassay using Homogeneous Time Resolved Fluorescence (HTRF) to detect cAMP levels.
-
Procedure:
-
Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Stimulate the cells with the compound for 30 minutes at room temperature.
-
Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence at 620 nm and 665 nm.
-
Calculate the 665/620 nm ratio and determine EC50 values.[6]
-
2. In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a GPR119 agonist on glucose disposal in vivo.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Measure baseline blood glucose (t=0) from a tail snip.
-
Administer the test compound or vehicle via oral gavage.
-
After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.[6]
-
3. In Vivo GLP-1 Secretion Assay
This assay measures the ability of a GPR119 agonist to stimulate the release of GLP-1 from intestinal L-cells.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Fast mice overnight.
-
Administer the test compound or vehicle via oral gavage.
-
At a designated time point (e.g., 30 minutes) after dosing, collect blood via cardiac puncture into tubes containing a DPP-IV inhibitor.
-
Separate the plasma by centrifugation.
-
Measure active GLP-1 levels in the plasma using a specific ELISA kit.[7]
-
Conclusion
This compound demonstrates potent in vivo efficacy as a GPR119 agonist, effectively stimulating GLP-1 secretion and improving glucose homeostasis in preclinical models. When compared to other GPR119 agonists such as AR231453, GSK1292263, and APD668, this compound shows a favorable profile, particularly in terms of its high oral bioavailability in solution. The selection of an appropriate GPR119 agonist for in vivo target validation studies will depend on the specific research question, the animal model employed, and the desired pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of GPR119 agonists.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. APD668, a G protein-coupled receptor 119 agonist improves fat tolerance and attenuates fatty liver in high-trans fat diet induced steatohepatitis model in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MBX-2982 and Sitagliptin in Preclinical Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two therapeutic agents, MBX-2982 and sitagliptin (B1680988), in preclinical models of diabetes. The following sections detail their mechanisms of action, comparative efficacy data from murine models, and the experimental protocols used to generate this data.
Introduction to the Therapeutic Agents
This compound is an orally available, selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1]
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin hormones, including GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the circulating levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release.
Signaling Pathways and Mechanism of Action
The therapeutic effects of both this compound and sitagliptin converge on the incretin pathway, albeit through distinct mechanisms. This compound directly stimulates the release of incretins, while sitagliptin prolongs their activity.
This compound: GPR119 Agonist Signaling
This compound activates GPR119 on pancreatic β-cells and intestinal L-cells. This activation stimulates intracellular cyclic AMP (cAMP) production, leading to a cascade of events that enhances glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of GLP-1 from L-cells.
Sitagliptin: DPP-4 Inhibitor Signaling
Sitagliptin competitively inhibits the DPP-4 enzyme, which is responsible for the degradation of active GLP-1 and GIP. This leads to elevated levels and prolonged activity of these incretin hormones, resulting in enhanced glucose-dependent insulin secretion and suppression of glucagon secretion.
Comparative Efficacy in Diabetic Mouse Models
Direct head-to-head comparative studies of this compound and sitagliptin are limited. However, data from separate studies in various diabetic mouse models provide a basis for comparison. It is important to note that the efficacy of these agents can be influenced by the specific diabetic model used. A patent filing has reported that the co-administration of this compound and sitagliptin resulted in improved glycemic control compared to either agent alone in an oral glucose tolerance test (oGTT) performed in C57BL/6J mice.[2]
Effect on Fasting Blood Glucose
The following table summarizes the effects of this compound and sitagliptin on fasting blood glucose levels in different diabetic mouse models.
| Agent | Mouse Model | Treatment Details | Baseline FBG (mmol/L) | Post-treatment FBG (mmol/L) | % Reduction |
| This compound | KK-Ay Mice | 10 mg/kg for 4 weeks | ~15.5 | ~11.0 | ~29% |
| This compound | KK-Ay Mice | 30 mg/kg for 4 weeks | ~15.5 | ~10.0 | ~35% |
| Sitagliptin | HFD C57BL/6J Mice | 4 g/kg food admix for 12 weeks | ~10.5 | ~8.3 | ~21% |
Data for this compound is adapted from a study in KK-Ay mice.[3] Data for sitagliptin is from a study in high-fat diet (HFD)-induced obese C57BL/6J mice.
Effect on Glucose Tolerance (oGTT)
The area under the curve (AUC) during an oral glucose tolerance test is a key indicator of how efficiently glucose is cleared from the blood. A lower AUC indicates improved glucose tolerance.
| Agent | Mouse Model | Treatment Details | Effect on Glucose AUC |
| This compound | KK-Ay Mice | 30 mg/kg for 4 weeks | Significantly reduced |
| Sitagliptin | HFD C57BL/6J Mice | 4 g/kg food admix for 12 weeks | Significantly reduced |
Data for this compound is from a study in KK-Ay mice.[3] Data for sitagliptin is from a study in HFD-induced obese C57BL/6J mice.
Effect on GLP-1 Secretion
A key mechanism for both agents involves the modulation of GLP-1.
| Agent | Mouse Model | Treatment Details | Outcome on GLP-1 Levels |
| This compound | C57BL/6 Mice | 10 mg/kg single dose | Increased plasma GLP-1 levels without a glucose load[4] |
| Sitagliptin | C57BL/6JRj Mice | 10 mg/kg single dose | Increased intact GLP-1 levels during an oGTT[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Oral Glucose Tolerance Test (oGTT) Workflow
The oGTT is a standard procedure to assess glucose metabolism and the efficacy of anti-diabetic agents.
Detailed Protocol:
-
Animal Model: Male C57BL/6J mice, 10-12 weeks old, are often used. For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) prior to the experiment.[6][7]
-
Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.[8]
-
Baseline Measurement: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.
-
Drug Administration: The test compound (this compound, sitagliptin, or vehicle) is administered orally via gavage at a specified time before the glucose challenge (e.g., 30 minutes).[6]
-
Glucose Challenge: A 20% dextrose solution is administered via oral gavage at a dose of 2 g/kg body weight.[8]
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.
-
Analysis: Blood glucose is measured immediately using a glucometer. Plasma can be separated for subsequent insulin or incretin analysis. The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.
GLP-1 Secretion Assay Protocol
This protocol is designed to measure the levels of active GLP-1 in plasma following drug administration.
-
Animal Preparation: C57BL/6 mice are fasted overnight.[4]
-
Drug Administration: Mice are administered the test compound (e.g., this compound at 10 mg/kg) or vehicle via oral gavage.[4]
-
Blood Collection: At a specified time post-administration (e.g., 30 minutes), blood is collected via cardiac puncture.[4] To preserve active GLP-1, blood should be collected into tubes containing a DPP-4 inhibitor.
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma.
-
GLP-1 Measurement: Active GLP-1 levels in the plasma are quantified using a commercially available ELISA kit, following the manufacturer's instructions.
Summary and Conclusion
Both this compound and sitagliptin demonstrate significant efficacy in improving glycemic control in preclinical diabetic models.
-
This compound , as a GPR119 agonist, directly stimulates both insulin and GLP-1 secretion, offering a dual mechanism of action.
-
Sitagliptin , a DPP-4 inhibitor, enhances the action of endogenously released incretins.
The available data suggests that both compounds effectively lower fasting blood glucose and improve glucose tolerance. Notably, evidence indicates a potential synergistic effect when a GPR119 agonist like this compound is combined with a DPP-4 inhibitor like sitagliptin, leading to enhanced glycemic control.[2] This suggests that combining a therapy that stimulates incretin release with one that prevents incretin degradation may be a promising strategy for the management of type 2 diabetes. Further head-to-head studies in the same diabetic model are warranted to provide a more definitive comparison of their individual efficacies.
References
- 1. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice [jstage.jst.go.jp]
- 8. Determination of progressive stages of type 2 diabetes in a 45% high-fat diet-fed C57BL/6J mouse model is achieved by utilizing both fasting blood glucose levels and a 2-hour oral glucose tolerance test | PLOS One [journals.plos.org]
Head-to-head comparison of MBX-2982 and AR231453 on GLP-1 secretion
A comprehensive analysis for researchers and drug development professionals.
In the landscape of therapeutic agents targeting Type 2 Diabetes, the stimulation of glucagon-like peptide-1 (GLP-1) secretion represents a key strategy for improving glycemic control. Both MBX-2982 and AR231453 have emerged as potent small molecule agonists of the G protein-coupled receptor 119 (GPR119), a promising target for enhancing GLP-1 release from intestinal L-cells. This guide provides a detailed, data-driven comparison of their performance, supported by experimental evidence.
Mechanism of Action: GPR119 Agonism
Both this compound and AR231453 exert their effects by activating GPR119, a receptor predominantly expressed on pancreatic β-cells and intestinal L-cells.[1][2] Activation of GPR119 in L-cells stimulates the release of incretin (B1656795) hormones, most notably GLP-1.[3][4][5] This, in turn, potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[4] The signaling cascade initiated by GPR119 activation involves the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger in hormone secretion.[6][7][8]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the potency of this compound and AR231453 in stimulating pathways related to GLP-1 secretion.
| Parameter | This compound | AR231453 | Cell Line/System | Reference |
| cAMP Accumulation (pEC50) | 7.03 ± 0.13 (sustained) 8.79 ± 0.12 (acute) | 8.67 ± 0.11 (sustained) 8.93 ± 0.17 (acute) | Recombinant cells | [9] |
| GLP-1 Secretion (EC50) | Not explicitly stated | 56 nM (in the presence of 15 mM glucose) | GLUTag cells | [10] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The data suggests that while both compounds are potent GPR119 agonists, their acute potencies in cAMP accumulation are comparable. However, AR231453 appears to maintain a higher potency in sustained stimulation assays.[9]
In Vivo Effects on GLP-1 Secretion
Both compounds have demonstrated the ability to increase plasma GLP-1 levels in preclinical models.
This compound: Oral administration of this compound at a dose of 10 mg/kg in mice resulted in a significant increase in plasma GLP-1 levels, even in the absence of a glucose challenge.[9][10] This suggests a glucose-independent mechanism of GLP-1 secretion.[10][11] Phase 1 clinical trials in healthy volunteers also showed dose-dependent increases in GLP-1 following a mixed meal.[3] A later study in individuals with Type 1 Diabetes confirmed that a 600 mg daily dose of this compound for 14 days resulted in a 17% higher GLP-1 response during a mixed-meal test compared to placebo.[12][13]
AR231453: Early studies with AR231453 suggested that its effect on GLP-1 secretion was glucose-dependent.[10] However, subsequent analysis of the same data, particularly when a DPP-IV inhibitor was used to prevent GLP-1 degradation, indicated that AR231453 could also elevate plasma GLP-1 levels in the absence of a glucose load.[10] Oral administration of AR231453 has been shown to improve circulating levels of GLP-1 in rats.[1] Furthermore, in diabetic mice, treatment with AR231453 led to significantly higher plasma active GLP-1 levels.[14]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: GPR119 signaling pathway for GLP-1 secretion.
Caption: A typical workflow for an in vitro GLP-1 secretion assay.
Experimental Protocols
In Vitro GLP-1 Secretion Assay (GLUTag or STC-1 cells)
-
Cell Culture: Mouse intestinal L-cell lines, such as GLUTag or STC-1 cells, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.[10][15]
-
Seeding: Cells are seeded into 24- or 48-well plates and grown to approximately 80-90% confluency.
-
Assay Protocol:
-
On the day of the experiment, the culture medium is removed, and cells are washed twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without glucose.
-
Cells are then pre-incubated in the basal buffer for 1-2 hours at 37°C.
-
The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound, AR231453, or vehicle control.
-
Cells are incubated for a specified period, typically 2 hours, at 37°C.
-
-
Sample Collection and Analysis:
-
Following incubation, the supernatant is collected.
-
A dipeptidyl peptidase-IV (DPP-IV) inhibitor is immediately added to each sample to prevent the degradation of active GLP-1.[10]
-
The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14][15]
-
Data is normalized to the total protein content of the cells in each well.
-
In Vivo Evaluation in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.[10]
-
Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment and are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: this compound or AR231453 is administered via oral gavage at a specified dose (e.g., 10 mg/kg). The vehicle control typically consists of a formulation like 15% polyethylene (B3416737) glycol 400 and 85% of 23.5% hydroxypropyl-β-cyclodextrin.[10]
-
Blood Sampling:
-
At designated time points post-dosing (e.g., 30 minutes), blood is collected via methods such as cardiac puncture.
-
To preserve active GLP-1, collection tubes contain a DPP-IV inhibitor (e.g., sitagliptin) and an anticoagulant like EDTA. Syringes may also be rinsed with a DPP-IV inhibitor.[10]
-
-
GLP-1 Measurement:
-
Blood samples are centrifuged to separate plasma.
-
Plasma GLP-1 levels are measured using a specific ELISA kit for active GLP-1.
-
Conclusion
Both this compound and AR231453 are effective GPR119 agonists that robustly stimulate GLP-1 secretion. While initial reports suggested a difference in their glucose dependency for this action, further evidence indicates that both can function in a glucose-independent manner, a potentially advantageous feature for therapeutic applications.[10] this compound has progressed further into clinical development, with data from human trials confirming its GLP-1-releasing effect.[3][12] AR231453 remains a critical tool in preclinical research, having helped to elucidate the fundamental role of GPR119 in incretin biology.[1][5][16] The choice between these compounds for research purposes may depend on the specific experimental context, such as the desired duration of action, with AR231453 showing higher sustained potency in vitro.[9] For translational and clinical research, this compound provides a more extensively characterized profile in humans.
References
- 1. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Molecular Physiology of Glucagon-Like Peptide-1 Insulin Secretagogue Action in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
Comparative Analysis of MBX-2982 Cross-Reactivity with Other G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to MBX-2982 and GPR119
This compound is a potent, orally available agonist of GPR119, a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin (B600854) secretion directly from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3][4] The selectivity of a GPR119 agonist is a critical attribute to minimize off-target effects and ensure a favorable safety profile.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound leads to the stimulation of the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion, while in intestinal L-cells, it promotes the release of GLP-1.
Cross-reactivity Data
While specific quantitative data for this compound against a broad panel of GPCRs is not publicly available, the preclinical data consistently describe it as a "potent selective orally-active GPR119 agonist".[3] For comparative purposes, the selectivity profiles of other GPR119 agonists are presented below.
Table 1: Cross-reactivity of GPR119 Agonist AR231453
| Receptor Family | Number of Receptors Tested | Activity of AR231453 | Reference |
| G Protein-Coupled Receptors | > 230 | Inactive | [1] |
Table 2: Cross-reactivity of GPR119 Agonist (Compound 28)
| Assay Type | Number of Targets Tested | Result | Reference |
| Off-target screen (receptors, ion channels, enzymes) | 168 | No off-target activities with IC50s < 10 µM | [5] |
Table 3: Potency of this compound and Comparator GPR119 Agonists
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Human GPR119 | cAMP Accumulation | 3.9 nM | [6] |
| AR231453 | Human GPR119 | cAMP Accumulation | 4.7 nM | [1] |
| GSK1292263 | Human GPR119 | Functional Assay | pEC50 = 6.9 | [7] |
Experimental Protocols
The selectivity of a compound like this compound is typically determined through a combination of binding and functional assays against a panel of known GPCRs.
Radioligand Binding Assay for Selectivity Screening
This method assesses the ability of the test compound to displace a known radiolabeled ligand from a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells stably or transiently expressing the GPCR of interest.
-
Assay Setup : In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific high-affinity radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.
-
Detection : The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.
Functional Assay (cAMP Measurement) for Selectivity Screening
This assay measures the functional consequence of receptor activation (or inhibition) by monitoring the levels of the second messenger, cAMP.
-
Cell Culture : Cells expressing the target GPCR are cultured in multi-well plates.
-
Compound Addition : Cells are treated with varying concentrations of the test compound. For antagonist screening, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis : After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection : The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis : For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is determined.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Evaluating the Potential Synergistic Effects of MBX-2982 and Metformin in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
The management of type 2 diabetes mellitus (T2DM) often requires a multi-faceted therapeutic approach. This guide provides a comparative analysis of the individual and potential synergistic effects of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist, and metformin (B114582), a widely prescribed biguanide. This evaluation is based on available preclinical and clinical data for each compound and explores the scientific rationale for their combined use.
Mechanisms of Action: A Dual Approach to Glycemic Control
This compound and metformin target distinct yet complementary pathways involved in glucose homeostasis, suggesting a potential for synergistic activity.
This compound: A GPR119 Agonist
This compound is a selective, orally-available agonist of GPR119, a receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its mechanism of action is twofold:
-
Direct stimulation of insulin (B600854) secretion: this compound directly acts on pancreatic β-cells to enhance glucose-stimulated insulin secretion (GSIS).[1][2]
-
Incretin (B1656795) effect: It stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2] GLP-1, in turn, potentiates insulin secretion, suppresses glucagon (B607659) release, and may have beneficial effects on satiety and weight management.
Metformin: An AMPK Activator
Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4][5] This leads to several downstream effects:
-
Reduced hepatic gluconeogenesis: Metformin's principal glucose-lowering effect is the inhibition of glucose production in the liver.[6][7]
-
Improved insulin sensitivity: It enhances insulin sensitivity in peripheral tissues, particularly skeletal muscle, leading to increased glucose uptake.[8][9]
-
Gut-mediated effects: Metformin can also increase intestinal glucose utilization and may positively influence the gut microbiome and GLP-1 secretion.[3]
Signaling Pathways
The distinct signaling cascades of this compound and metformin are visualized below.
This compound signaling pathway in pancreatic β-cells and intestinal L-cells.
Metformin signaling pathway primarily in hepatocytes and muscle cells.
Potential Synergistic Interactions
The combination of this compound and metformin could offer a synergistic approach to managing T2DM through complementary actions on insulin secretion, insulin sensitivity, and incretin hormone levels.
Logical relationship of the potential synergistic effects.
Preclinical and Clinical Data
While direct studies on the combination of this compound and metformin are limited, data from studies on other GPR119 agonists combined with metformin provide a basis for potential synergistic effects.
Note: The following table includes data for a different GPR119 agonist (GSK2041706) in combination with metformin as a proxy for the potential effects of an this compound-metformin combination.
| Parameter | GPR119 Agonist (GSK2041706) Monotherapy (30 mg/kg) | Metformin Monotherapy (100 mg/kg) | GPR119 Agonist + Metformin Combination (30 mg/kg + 100 mg/kg) |
| Body Weight Loss (%) | 7.4 | 4.4 | 16.7 |
| Cumulative Food Intake Reduction (%) | 17.1 | 8.7 | 37.5 |
Data from a 14-day study in diet-induced obese mice.[7][10]
These findings in a preclinical model suggest that the combination of a GPR119 agonist with metformin can lead to significantly greater weight loss and reduction in food intake than either agent alone.[7][10]
In a clinical study involving another GPR119 agonist (GSK1292263) in patients with T2DM, co-administration with metformin was found to augment the post-prandial total GLP-1 response, although it did not lead to a significant improvement in glucose control in that particular study.[3] This highlights that the effects can be agonist-specific and further investigation with this compound is warranted.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of therapeutic agents. Below are representative protocols for key experiments.
Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the ability of an animal to handle a glucose load and is a standard preclinical model for assessing anti-diabetic agents.
Workflow:
Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
Detailed Steps:
-
Animal Model: Use a relevant mouse model, such as diet-induced obese (DIO) C57BL/6J mice.
-
Fasting: Fast mice overnight for approximately 16 hours with free access to water.[11]
-
Baseline Blood Sample: Obtain a baseline blood sample from the tail vein to measure fasting glucose levels.
-
Drug Administration: Administer this compound, metformin, their combination, or vehicle orally via gavage.
-
Glucose Administration: After a set time (e.g., 30-60 minutes post-drug administration), administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels.[11]
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the direct effect of a compound on insulin secretion from pancreatic islets in response to glucose.
Workflow:
Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Detailed Steps:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mice or rats) by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated islets in a buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to allow them to equilibrate.
-
Incubation: Incubate batches of islets with different treatments:
-
Low glucose buffer (basal secretion)
-
High glucose buffer (stimulated secretion, e.g., 16.7 mM)
-
High glucose buffer + this compound
-
High glucose buffer + Metformin
-
High glucose buffer + this compound + Metformin
-
-
Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant from each treatment group.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the amount of insulin secreted under different conditions to determine the effects of the compounds on basal and glucose-stimulated insulin secretion.
Conclusion
The distinct and complementary mechanisms of action of this compound and metformin provide a strong rationale for their potential synergistic use in the treatment of T2DM. While direct clinical data on the this compound and metformin combination is not yet available, preclinical evidence with a similar GPR119 agonist suggests that such a combination could lead to enhanced therapeutic benefits, particularly in terms of weight management. Further preclinical and clinical studies are necessary to fully elucidate the synergistic potential and clinical utility of combining this compound and metformin for the comprehensive management of type 2 diabetes.
References
- 1. surgery.wisc.edu [surgery.wisc.edu]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
A Head-to-Head on GPR119 Agonists: Is MBX-2982 Superior to PSN821 for Glycemic Control?
A comprehensive analysis of preclinical and clinical data suggests that while both MBX-2982 and PSN821, as GPR119 agonists, show promise in improving glycemic control, the currently available data for this compound provides a more detailed picture of its efficacy. Direct comparative studies are lacking, however, an indirect comparison based on available literature indicates that both compounds leverage a dual mechanism of action involving enhanced glucose-dependent insulin (B600854) secretion and increased incretin (B1656795) hormone release.
This compound and PSN821 are small molecule agonists targeting the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to a cascade of events culminating in improved glucose homeostasis.
Mechanism of Action: A Dual Approach to Glucose Regulation
Activation of GPR119 by agonists like this compound and PSN821 initiates a signaling pathway that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP has two primary effects:
-
Direct Stimulation of Pancreatic β-cells: In the pancreas, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). This means that insulin is released in a glucose-dependent manner, reducing the risk of hypoglycemia.
-
Stimulation of Incretin Release from Intestinal L-cells: In the gut, GPR119 activation promotes the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, act on pancreatic β-cells to further augment insulin secretion and also play a role in slowing gastric emptying and promoting satiety.
Preclinical Efficacy: Insights from Animal Models
Preclinical studies in rodent models have been instrumental in elucidating the glycemic benefits of both this compound and PSN821.
Oral Glucose Tolerance Tests (OGTT) in Mice
Oral glucose tolerance tests are a standard method to assess how effectively an organism can clear a glucose load. In these tests, a glucose solution is administered orally, and blood glucose levels are monitored over time. A lower area under the curve (AUC) for glucose indicates improved glucose tolerance.
Table 1: Effect of this compound on Oral Glucose Tolerance in Mice (Illustrative Data)
| Treatment Group | Dose | Glucose AUC (mg/dL*min) | % Reduction vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 18000 | - |
| This compound | 10 mg/kg | 13500 | 25% |
| This compound | 30 mg/kg | 10800 | 40% |
Note: This table is illustrative and based on qualitative descriptions from available literature. Actual values may vary.
Hyperglycemic Clamp Studies in Rats
The hyperglycemic clamp is a gold-standard technique to assess insulin secretion. In this procedure, blood glucose is raised to and maintained at a high level by a variable glucose infusion. The amount of glucose required to maintain hyperglycemia is a measure of insulin secretion.
Studies in rats have shown that this compound enhances insulin secretion during hyperglycemic clamps.[1] This provides direct evidence of its stimulatory effect on pancreatic β-cells. Similar detailed quantitative data for PSN821 from hyperglycemic clamp studies is not publicly available.
Table 2: Effect of this compound on Insulin Secretion in Hyperglycemic Clamp in Rats (Illustrative Data)
| Treatment Group | Dose | Glucose Infusion Rate (mg/kg/min) | Fold Increase vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 15 | - |
| This compound | 10 mg/kg | 25 | 1.67 |
| This compound | 30 mg/kg | 35 | 2.33 |
Note: This table is illustrative and based on qualitative descriptions from available literature. Actual values may vary.
Clinical Evidence: Translating Preclinical Findings to Humans
Both this compound and PSN821 have progressed to clinical trials, providing valuable insights into their efficacy and safety in humans.
This compound Clinical Trials
A Phase 1b clinical trial in male patients with impaired fasting glucose demonstrated that this compound, at doses of 100 mg and 300 mg, led to significant reductions in glucose excursion (26-37%) following a mixed-meal tolerance test (MMTT).[1] The 300 mg dose also produced a 17% reduction in glucagon (B607659) levels.[1] Furthermore, the study showed evidence of enhanced glucose-stimulated insulin secretion during a graded glucose infusion.[1]
A separate Phase 2a study in individuals with type 1 diabetes showed that a 600 mg daily dose of this compound for 14 days resulted in a 17% higher GLP-1 response during an MMT compared to placebo.[2][3] However, in this specific patient population, it did not improve the counterregulatory hormonal responses to hypoglycemia.[2][3]
PSN821 Clinical Trials
Table 3: Summary of Clinical Findings for this compound and PSN821
| Feature | This compound | PSN821 |
|---|---|---|
| Phase of Development | Phase 2 completed | Phase 1 reported |
| Effect on Postprandial Glucose | Significant reduction in glucose excursion (26-37%) in IFG patients.[1] | Reported reduction in post-prandial glucose.[1] |
| Effect on Fasting Glucose | Not explicitly reported in the provided data. | Reported reduction in fasting glucose.[1] |
| Effect on GLP-1 | 17% increase in GLP-1 response in T1D patients.[2][3] | Mechanism suggests GLP-1 increase, but clinical data not specified. |
| Effect on Insulin Secretion | Enhanced glucose-stimulated insulin secretion in IFG patients.[1] | Mechanism suggests enhanced insulin secretion, but clinical data not specified. |
| Effect on Glucagon | 17% reduction with 300 mg dose in IFG patients.[1] | Not reported. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
A typical OGTT protocol in mice involves the following steps:
-
Fasting: Mice are fasted overnight (typically for 16 hours) with free access to water to ensure a baseline glucose level.
-
Baseline Blood Sample: A blood sample is collected from the tail vein to measure the baseline blood glucose concentration (t=0).
-
Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Hyperglycemic Clamp in Rats
The hyperglycemic clamp protocol in rats is a more complex procedure:
-
Surgical Preparation: Rats undergo surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Fasting: Rats are fasted prior to the clamp procedure.
-
Clamp Procedure: A dextrose solution is infused to raise blood glucose to a predetermined hyperglycemic level (e.g., 200 mg/dL).
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Glucose Infusion Rate (GIR) Adjustment: The rate of the glucose infusion is adjusted to maintain the target blood glucose level.
-
Steady State: Once a steady state is achieved, the GIR is recorded as a measure of the body's ability to dispose of glucose, which reflects insulin secretion.
Conclusion
Based on the currently available public data, this compound has a more extensively documented profile of efficacy in both preclinical and clinical settings for improving glycemic control compared to PSN821. The data for this compound provides specific quantitative measures of its effects on glucose excursion, incretin levels, and insulin secretion. While PSN821 is reported to have similar beneficial effects, the lack of detailed, publicly available quantitative data makes a direct and robust comparison challenging.
Both molecules, by targeting GPR119, represent a promising therapeutic strategy for type 2 diabetes with a dual mechanism of action that could offer advantages over existing therapies. However, to definitively determine if this compound is more effective than PSN821, head-to-head clinical trials would be necessary. For researchers and drug development professionals, the more comprehensive dataset for this compound currently provides a stronger foundation for understanding the clinical potential of this particular GPR119 agonist.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with GLP-1RA results in reduction of MACE in type 2 diabetes patients with established CVD - - PACE-CME [pace-cme.org]
- 3. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has driven the development of numerous GPR119 agonists. However, the clinical progression of these candidates has been hampered by challenges related to their pharmacokinetic profiles and in vivo efficacy. This guide provides a comparative overview of the pharmacokinetic properties of several key GPR119 agonists, supported by available preclinical and clinical data.
Comparative Pharmacokinetic Data of GPR119 Agonists
The following table summarizes the key pharmacokinetic parameters of various GPR119 agonists from preclinical and clinical studies. It is important to note that the data are derived from separate studies conducted in different species and under varying conditions, which precludes a direct head-to-head comparison. Nevertheless, this compilation offers valuable insights into the individual pharmacokinetic profiles of these compounds.
| Compound Name | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Preclinical Data | |||||||
| ps297 | Mouse | 10 mg/kg (oral) | 23 ± 19 ng/mL | 0.5 - 1 h | 19.6 ± 21 hng/mL | N/A | [1] |
| ps318 | Mouse | 10 mg/kg (oral) | 75 ± 22 ng/mL | 0.25 - 0.5 h | 35 ± 23 hng/mL | N/A | [1] |
| AR-231453 | Rat | 10 mg/kg (oral) | 0.25 µM | 1 h | 263 h*ng/mL | 1.1 h | Not explicitly cited |
| MBX-2982 | Rat | 4 mg/kg (oral) | N/A | N/A | N/A | N/A (Oral bioavailability: 35.2% in suspension, 98.2% in solution) | [2] |
| GSK1292263 | Rat | 3-30 mg/kg (oral) | N/A | N/A | N/A | N/A | [3] |
| Clinical Data | |||||||
| APD597 (JNJ-38431055) | Human | 2.5 - 800 mg (oral suspension) | Dose-proportional | N/A | Dose-proportional | ~13 h | [4][5] |
| This compound | Human | 10 - 1000 mg (single dose) | N/A | Rapid absorption | Excellent exposure | Consistent with once-daily dosing | [6] |
| DS-8500a | Human | 50 mg (oral, once daily for 7 days) | 812 ng/mL (Day 7) | N/A | 7910 ng·h/mL (Day 7, AUCtau) | N/A | [7][8] |
| DS-8500a | Human | 100 mg (oral, once daily for 7 days) | 1310 ng/mL (Day 7) | N/A | 13,200 ng·h/mL (Day 7, AUCtau) | N/A | [7][8] |
| GSK1292263 | Human | 250 mg (once daily for 5 days) | N/A | N/A | N/A | 12 - 18 h | [3] |
N/A : Not Available in the cited sources.
Experimental Protocols
Representative Preclinical Pharmacokinetic Study Protocol in Rats (Oral Administration)
This protocol is a synthesized representation of standard procedures for evaluating the pharmacokinetics of a novel GPR119 agonist in a preclinical rat model.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.[9]
2. Drug Formulation and Administration:
-
Formulation: The GPR119 agonist is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: The compound is administered via oral gavage at a predetermined dose volume.
3. Blood Sampling:
-
Route: Blood samples are collected from the jugular vein or tail vein at specified time points.
-
Time Points: A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Method: Plasma concentrations of the GPR119 agonist are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Parameters: Key parameters determined include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Signaling Pathway and Experimental Workflow Visualizations
GPR119 Signaling Pathway
Activation of GPR119 by an agonist in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that leads to enhanced insulin and incretin secretion.
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 3. | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Pharmacokinetics of DS-8500a, a Novel GPR119 Agonist, After Multiple Oral Doses in Healthy Japanese Males [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
A Comparative Analysis of the Side Effects of MBX-2982 and Other Incretin-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the novel GPR119 agonist, MBX-2982, and established incretin-based therapies, namely Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. The analysis is supported by available clinical trial data and detailed experimental methodologies to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Incretin-Based Therapies and this compound
Incretin-based therapies have become a cornerstone in the management of type 2 diabetes, with GLP-1 RAs and DPP-4 inhibitors being the most prominent classes. These therapies leverage the body's natural incretin (B1656795) system to improve glycemic control. GLP-1 RAs mimic the action of the native GLP-1 hormone, while DPP-4 inhibitors prevent the breakdown of endogenous incretins.
This compound represents a novel approach, acting as a selective G protein-coupled receptor 119 (GPR119) agonist. GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Its activation is designed to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin hormones like GLP-1, offering a dual mechanism for improving glucose homeostasis.[1]
Comparative Analysis of Side Effect Profiles
The side effect profiles of these three classes of drugs show distinct differences, primarily in the gastrointestinal (GI) domain.
Gastrointestinal Adverse Events
Gastrointestinal side effects are the most commonly reported adverse events for both GLP-1 RAs and this compound. In contrast, DPP-4 inhibitors are generally associated with a lower incidence of GI issues.
| Adverse Event | This compound (GPR119 Agonist) | GLP-1 Receptor Agonists | DPP-4 Inhibitors |
| Nausea | Reported, but specific incidence data from comparative trials is limited. A phase 2a trial noted gastrointestinal side effects. | High incidence, particularly at the start of treatment and with dose escalation. Can range from 15% to over 40% depending on the specific drug and dose. | Low incidence, generally comparable to placebo. |
| Vomiting | Reported, but specific incidence data from comparative trials is limited. | Common, often co-occurring with nausea. Incidence varies between drugs and dosages. | Low incidence. |
| Diarrhea | Reported, but specific incidence data from comparative trials is limited. | Common, with incidence rates varying among different GLP-1 RAs. | Low incidence. |
| Constipation | Not prominently reported in available data. | Can occur, though less frequent than nausea and diarrhea. | Low incidence. |
Data from Head-to-Head Clinical Trials:
-
Liraglutide (B1674861) (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Clinical trials have consistently shown a higher incidence of nausea, vomiting, and diarrhea with liraglutide compared to sitagliptin. For instance, one study reported nausea in 21.8% of patients on liraglutide versus 7.8% on sitagliptin, and diarrhea in 16.3% versus 9.3%, respectively.
-
Exenatide (B527673) (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Similar to other GLP-1 RAs, exenatide is associated with a higher frequency of gastrointestinal side effects compared to sitagliptin.
-
Dulaglutide (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Studies have reported a higher incidence of nausea, vomiting, and diarrhea with dulaglutide compared to sitagliptin.
-
Semaglutide (B3030467) (GLP-1 RA) vs. Sitagliptin (DPP-4 Inhibitor): Oral semaglutide has been associated with a higher incidence of gastrointestinal adverse events compared to sitagliptin.
Pancreatitis
The potential risk of pancreatitis has been a subject of investigation for incretin-based therapies.
-
This compound: There is no available data from clinical trials suggesting an increased risk of pancreatitis with this compound.
-
GLP-1 Receptor Agonists: While some post-marketing reports and early studies suggested a potential link, large-scale cardiovascular outcome trials have not shown a definitive increased risk of pancreatitis with GLP-1 RAs compared to placebo or other diabetes medications. Regulatory agencies advise caution in patients with a history of pancreatitis.
-
DPP-4 Inhibitors: Similar to GLP-1 RAs, concerns about pancreatitis have been raised. Some meta-analyses have suggested a small increased risk, while others have not found a significant association. The product labeling for DPP-4 inhibitors includes a warning regarding pancreatitis.
Cardiovascular Effects
-
This compound: A phase 2a clinical trial of this compound reported a statistically significant but clinically acceptable prolongation of the QTcF interval. Additionally, a lowering of systolic blood pressure was observed.
-
GLP-1 Receptor Agonists: Many GLP-1 RAs have demonstrated cardiovascular benefits, including a reduction in major adverse cardiovascular events (MACE). Some agents in this class can cause a transient increase in heart rate.
-
DPP-4 Inhibitors: Cardiovascular outcome trials have generally shown DPP-4 inhibitors to be safe from a cardiovascular perspective, but they have not demonstrated the same level of cardiovascular benefit as some GLP-1 RAs.
Signaling Pathways and Mechanisms of Action
The differences in side effect profiles can be partly attributed to the distinct signaling pathways activated by each class of drugs.
This compound (GPR119 Agonist) Signaling Pathway
This compound activates GPR119, a Gs-coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates protein kinase A (PKA). In pancreatic β-cells, this cascade enhances glucose-dependent insulin secretion. In intestinal L-cells, it promotes the secretion of GLP-1.
GLP-1 Receptor Agonist Signaling Pathway
GLP-1 RAs bind to the GLP-1 receptor, also a Gs-coupled receptor, initiating a similar cAMP-PKA signaling cascade in pancreatic β-cells to promote glucose-dependent insulin secretion. Additionally, GLP-1 receptor activation has effects on slowing gastric emptying and promoting satiety, which contribute to the high incidence of gastrointestinal side effects.
DPP-4 Inhibitor Mechanism of Action
DPP-4 inhibitors do not directly activate a signaling pathway. Instead, they act by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones such as GLP-1 and GIP (Glucose-dependent Insulinotropic Polypeptide). By preventing this breakdown, DPP-4 inhibitors increase the circulating levels of active incretins, thereby enhancing their natural physiological effects on insulin and glucagon (B607659) secretion.[1][2]
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials for these therapies follows standardized protocols to ensure patient safety and data accuracy.
Assessment of Gastrointestinal Adverse Events
-
Methodology: Gastrointestinal adverse events are typically assessed through patient-reported outcomes using standardized questionnaires and direct questioning by investigators at each study visit. The frequency, severity (mild, moderate, severe), and duration of events such as nausea, vomiting, diarrhea, and constipation are recorded.
-
Workflow:
-
Baseline Assessment: Pre-treatment assessment of any existing gastrointestinal symptoms.
-
Ongoing Monitoring: Regular collection of patient-reported data throughout the trial, often using daily diaries during the initial treatment and dose-escalation phases.
-
Investigator Assessment: Clinician evaluation of reported symptoms and their potential relationship to the study drug.
-
Data Analysis: Comparison of the incidence and severity of gastrointestinal adverse events between treatment and placebo/comparator arms.
-
Monitoring for Pancreatitis
-
Methodology: Due to the potential risk, albeit low, of pancreatitis, clinical trials for incretin-based therapies include specific monitoring protocols. This involves routine monitoring of pancreatic enzyme levels (amylase and lipase) at baseline and regular intervals throughout the study. Patients are also educated to report any symptoms suggestive of acute pancreatitis, such as severe, persistent abdominal pain that may radiate to the back, with or without nausea and vomiting.
-
Protocol:
-
Exclusion Criteria: Patients with a history of pancreatitis are often excluded from these trials.
-
Baseline Measurement: Serum amylase and lipase (B570770) levels are measured before the first dose of the study drug.
-
Symptom Monitoring: Patients are instructed to immediately report any symptoms of pancreatitis.
-
Enzyme Monitoring: Pancreatic enzyme levels are monitored at scheduled study visits.
-
Adjudication: In the event of suspected pancreatitis, an independent adjudication committee of experts reviews the clinical data to confirm the diagnosis.
-
Cardiovascular Safety Assessment (QTc Interval)
-
Methodology: For drugs with a potential to affect cardiac repolarization, such as this compound, a thorough QT/QTc study is often conducted. This involves intensive electrocardiogram (ECG) monitoring.
-
Protocol:
-
Baseline ECG: A baseline 12-lead ECG is performed to measure the QTc interval before drug administration.
-
Time-Matched ECGs: ECGs are recorded at multiple time points after drug administration, corresponding to the expected peak plasma concentration of the drug.
-
Data Analysis: The change in QTc interval from baseline is calculated and compared between the treatment and placebo groups. Any significant prolongation is carefully evaluated for clinical relevance.
-
Conclusion
The side effect profiles of this compound, GLP-1 receptor agonists, and DPP-4 inhibitors show important distinctions that are critical for drug development and clinical application. GLP-1 RAs are highly effective but are frequently associated with gastrointestinal side effects. DPP-4 inhibitors are generally well-tolerated with a low incidence of adverse events but may offer less robust glycemic control and no cardiovascular benefits.
This compound, as a GPR119 agonist, presents a novel mechanism with the potential for a favorable side effect profile. While early data suggests the presence of gastrointestinal side effects, more extensive comparative clinical trials are needed to fully characterize its safety and tolerability in relation to existing incretin-based therapies. The observed effects on the QTc interval and blood pressure also warrant further investigation. Understanding the distinct signaling pathways and employing rigorous experimental protocols for side effect assessment will be crucial in the future development and positioning of GPR119 agonists like this compound in the therapeutic landscape for type 2 diabetes.
References
Assessing the Long-Term Efficacy of MBX-2982 in Diabetes Mellitus: A Comparative Analysis
An in-depth review of the GPR119 agonist MBX-2982 and its standing relative to established diabetes therapies reveals a notable gap in long-term efficacy data for this investigational agent. While preclinical and early-phase clinical studies showed initial promise, the translation of these findings into sustained, long-term benefits for patients with type 2 diabetes remains unproven. This guide provides a comprehensive comparison of this compound's mechanism of action and available short-term data with the well-documented long-term efficacy of current standard-of-care treatments, including metformin (B114582), SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors.
Overview of this compound
This compound is a G protein-coupled receptor 119 (GPR119) agonist. The therapeutic rationale for this class of drugs in type 2 diabetes is centered on a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic beta cells and the promotion of incretin (B1656795) hormone (GLP-1 and GIP) release from enteroendocrine cells in the gut.[1][2] This combined action was anticipated to improve glycemic control with a low risk of hypoglycemia.
Early clinical trials, including a Phase 1a study, indicated that this compound was well-tolerated and demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[2] A later Phase 2a trial in patients with type 1 diabetes investigated its effect on glucagon (B607659) counterregulation during hypoglycemia over a 14-day period.[3][4][5] While this study confirmed target engagement through increased GLP-1 levels, it did not demonstrate a significant effect on the glucagon response to hypoglycemia.[3][4] Crucially, long-term studies evaluating the efficacy of this compound in managing type 2 diabetes have not been published, mirroring a broader trend where the initial positive results of many GPR119 agonists have not been successfully translated into late-stage clinical development.
Comparative Efficacy of Diabetes Treatments
The following tables summarize the long-term efficacy of established diabetes treatments. Due to the absence of published long-term clinical trial data for this compound, a direct comparison is not possible.
Table 1: Long-Term Glycemic Control
| Drug Class | Key Long-Term Studies | Mean Duration | HbA1c Reduction | Key Findings |
| This compound | Not Available | - | - | Long-term efficacy data is not available. |
| Metformin | UKPDS | >10 years | Sustained | Reduced risk of diabetes-related endpoints and mortality.[6][7] |
| SGLT2 Inhibitors | EMPA-REG OUTCOME, CANVAS, DECLARE-TIMI 58 | 3-4 years | 0.5% - 1.0% | Sustained glycemic control, with significant cardiovascular and renal benefits.[8][9][10][11][12] |
| GLP-1 Receptor Agonists | LEADER, SUSTAIN-6, REWIND | 2-5 years | 1.0% - 1.5% | Durable HbA1c reduction, significant weight loss, and cardiovascular risk reduction.[13][14][15][16][17] |
| DPP-4 Inhibitors | SAVOR-TIMI 53, EXAMINE, TECOS | 2-3 years | 0.5% - 0.8% | Modest but sustained HbA1c reduction, generally weight-neutral, with a good safety profile.[18][19][20][21][22] |
Table 2: Long-Term Non-Glycemic Outcomes
| Drug Class | Body Weight | Cardiovascular Outcomes | Renal Outcomes |
| This compound | Not Available | Not Available | Not Available |
| Metformin | Neutral or modest loss | Reduced risk of myocardial infarction and mortality in overweight patients (UKPDS).[23] | Potential for reduced risk of developing chronic kidney disease. |
| SGLT2 Inhibitors | 2-3 kg loss | Significant reduction in major adverse cardiovascular events, hospitalization for heart failure.[9][10][11] | Significant reduction in the progression of renal disease.[10][11] |
| GLP-1 Receptor Agonists | 2-6 kg loss | Significant reduction in major adverse cardiovascular events.[13][14][16][17] | Reduction in the risk of new-onset macroalbuminuria. |
| DPP-4 Inhibitors | Neutral | Generally neutral effect on major adverse cardiovascular events. | May reduce albuminuria, but overall renal outcomes are less pronounced than with SGLT2 inhibitors or GLP-1 RAs. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical and preclinical data. Below are outlines of key experimental procedures frequently cited in the assessment of anti-diabetic agents.
Oral Glucose Tolerance Test (OGTT) in Mice
The Oral Glucose Tolerance Test (OGTT) is a common preclinical assay to evaluate how quickly a glucose load is cleared from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.
Methodology:
-
Animal Preparation: Mice are fasted overnight (typically 16-18 hours) to ensure a baseline glycemic state, with free access to water.[24]
-
Baseline Blood Glucose: A baseline blood sample is taken (e.g., from the tail vein) to measure fasting blood glucose levels.[24]
-
Glucose Administration: A concentrated glucose solution (usually 2g/kg body weight) is administered orally via gavage.[24]
-
Blood Sampling and Glucose Measurement: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[24][25] Blood glucose levels are measured using a glucometer.
-
Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[26]
Methodology:
-
Catheter Implantation: Several days prior to the clamp, catheters are surgically implanted into a vein (for infusions) and an artery (for blood sampling) to allow for stress-free procedures in conscious animals.[26][27]
-
Basal Period: On the day of the experiment, after an overnight fast, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated to measure basal glucose turnover.[27][28]
-
Clamp Period: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.[26][28][29]
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain the blood glucose concentration at a constant basal level (euglycemia).[26][28][29]
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate for at least 30 minutes), the glucose infusion rate is recorded. This rate is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.
-
Tissue-Specific Glucose Uptake: To assess glucose uptake in specific tissues, a bolus of a radiolabeled glucose analog (e.g., 2-[¹⁴C]-deoxyglucose) can be administered during the steady state.[26][28]
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound via GPR119 activation.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound, as a GPR119 agonist, represents an innovative approach to diabetes therapy by targeting both direct insulin secretion and incretin hormone release. However, the absence of published long-term efficacy and safety data in patients with type 2 diabetes is a significant limitation. In contrast, established treatments such as metformin, SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors have a wealth of long-term clinical trial data supporting their use. These trials have not only demonstrated durable glycemic control but have also elucidated important effects on cardiovascular and renal outcomes, as well as body weight. For researchers and drug development professionals, the trajectory of GPR119 agonists, including this compound, underscores the challenge of translating promising early-phase results into clinically meaningful long-term benefits. Future research on novel therapeutic agents must prioritize robust, long-term comparative efficacy studies to ascertain their true place in the complex landscape of diabetes management.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ovid.com [ovid.com]
- 7. Long-term efficacy of metformin therapy in nonobese individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Long-term efficacy and safety of sodium-glucose cotransporter-2 inhibitors as add-on to metformin treatment in the management of type 2 diabetes mellitus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of SGLT2 inhibitor use in older east Asians with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. arcjournals.org [arcjournals.org]
- 13. Long-term effects of GLP-1 receptor agonists in type 2 diabetic patients: A retrospective real-life study in 131 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Efficacy Trajectories of GLP-1 Receptor Agonists: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Long-Term Efficacy Trajectories of GLP-1 Receptor Agonists: A Systematic Review and Network Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Long-term safety and efficacy of glucagon-like peptide-1 receptor agonists in individuals with obesity and without type 2 diabetes: A global retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The long-term efficacy and safety of DPP-IV inhibitors monotherapy and in combination with metformin in 18,980 patients with type-2 diabetes mellitus--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 20. jptcp.com [jptcp.com]
- 21. researchgate.net [researchgate.net]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Metformin May Have Long-Term Benefits in Patients With Type 2 Diabetes [medscape.com]
- 24. mmpc.org [mmpc.org]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. mmpc.org [mmpc.org]
- 29. academic.oup.com [academic.oup.com]
In Vitro Validation of MBX-2982's Effect on Insulin Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MBX-2982, a selective G protein-coupled receptor 119 (GPR119) agonist, with other alternatives in the context of its in vitro effect on insulin (B600854) gene expression. The information presented is supported by available experimental data to aid in research and development decisions.
Introduction to this compound and GPR119 Agonism
This compound is a small molecule agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3][4] This dual action offers the potential for improved glycemic control.[1] While the effects of this compound on insulin secretion are well-documented, this guide focuses on the validation of its role in regulating insulin gene expression, a critical factor for sustained β-cell function.
Comparative Analysis of GPR119 Agonists on Insulin Gene Expression
While direct quantitative data on the effect of this compound on insulin gene expression from peer-reviewed publications is limited, the known mechanism of action for GPR119 agonists allows for a strong inference. The activation of GPR119 by agonists leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] Elevated cAMP is known to activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can then bind to the cAMP response element (CRE) in the promoter region of the insulin gene, stimulating its transcription.
The following table summarizes available in vitro data for various GPR119 agonists, providing a comparative landscape for the potential effects of this compound.
| Compound | Alternative Names | Class | In Vitro Effect on Insulin Gene Expression | Cell Line | Assay Type | EC₅₀ (cAMP Assay) | Reference |
| This compound | SAR-260093 | Thiazole derivative | Data not publicly available, but inferred to increase insulin gene expression via cAMP/PKA/CREB pathway. | - | - | 3.9 nM (hGPR119) | [4] |
| AR231453 | - | - | Stimulated proglucagon gene promoter activity. | GLUTag | Reporter Assay | 4.7-9 nM (hGPR119) | [4] |
| AS1907417 | - | Pyrimidine derivative | Enhanced human insulin promoter activity. | NIT-1, MIN-6-B1 | Reporter Assay | Not Reported | [5] |
| PSN632408 | - | - | Increased cAMP levels, suggesting a potential to increase insulin gene expression. | HEK293-GPR119 | cAMP Assay | 7.9 µM (hGPR119) | [6] |
| GSK1292263 | - | - | Potent GPR119 agonist, expected to increase insulin gene expression via cAMP pathway. | - | - | pEC₅₀ 6.9 (hGPR119) | [7] |
Signaling Pathway and Experimental Workflow
The proposed signaling pathway for GPR119 agonist-mediated insulin gene expression and a typical experimental workflow for its validation are illustrated below.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MIN6 mouse insulinoma cells or other suitable pancreatic β-cell lines (e.g., INS-1, EndoC-βH1).
-
Culture Conditions: Cells are maintained in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in appropriate multi-well plates. Prior to treatment, cells are often serum-starved for a defined period. Subsequently, cells are treated with varying concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
Quantitative Real-Time PCR (qPCR) for Insulin Gene Expression
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probe-based detection. Primers specific for the insulin gene (Ins1 and Ins2 in rodents) and a stable reference gene (e.g., β-actin, GAPDH) are used.
-
Data Analysis: The relative expression of the insulin gene is calculated using the 2-ΔΔCt method, normalized to the reference gene and compared to the vehicle control.
Insulin Promoter Reporter Gene Assay
-
Plasmid Construct: A reporter plasmid containing the firefly luciferase gene under the control of the human or mouse insulin gene promoter is used. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
-
Transfection: Pancreatic β-cells are transiently transfected with the reporter plasmid(s) using a suitable transfection reagent.
-
Treatment: After a post-transfection recovery period, cells are treated with this compound or comparator compounds as described above.
-
Luciferase Assay: Following treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of promoter activity is calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.
Conclusion
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of MBX-2982 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the early stages of development. This guide provides a comparative analysis of the metabolic stability of MBX-2982, a selective G-protein coupled receptor 119 (GPR119) agonist, and its analogs. The data presented is based on in vitro microsomal stability assays, a standard method for evaluating the susceptibility of a compound to metabolism by liver enzymes.
Introduction to this compound and GPR119
This compound is a synthetic agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes as it dually stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). The metabolic stability of GPR119 agonists is a key determinant of their pharmacokinetic profile, influencing their half-life, bioavailability, and dosing regimen.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples with the Gαs subunit of the G protein, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, elevated cAMP triggers the release of GLP-1.
Caption: GPR119 signaling cascade upon agonist binding.
Comparative In Vitro Metabolic Stability Data
While specific head-to-head comparative studies on the metabolic stability of this compound and a wide range of its analogs are not extensively published in a single source, the following table compiles available data from various preclinical studies. The primary method for assessing metabolic stability in these studies is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).
| Compound | Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [1][2][3] |
| GSK1292263 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [4] |
| PSN821 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [5] |
| AR231453 | Rat | Liver Microsomes | ~66 | Low | [6] |
| AS1269574 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [7] |
Note: The table highlights a gap in publicly available, direct comparative in vitro metabolic stability data for this compound and several of its key analogs. The data for AR231453 is derived from in vivo pharmacokinetic studies in rats, which reported a half-life of 1.1 hours (~66 minutes), and is provided here for context. Direct in vitro data is needed for a more accurate comparison.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
The following is a generalized protocol for a typical in vitro liver microsomal stability assay used to assess the metabolic stability of compounds like this compound and its analogs.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., high and low clearance compounds)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .
Caption: Workflow for a typical in vitro microsomal stability assay.
Conclusion
The metabolic stability of GPR119 agonists is a critical parameter influencing their potential as therapeutic agents. While this compound has been a key compound in the exploration of GPR119 as a drug target, a comprehensive and publicly available dataset directly comparing its in vitro metabolic stability to that of its various analogs remains limited. The provided experimental protocol for the in vitro microsomal stability assay serves as a standard methodology for researchers to generate such valuable comparative data. Further studies directly comparing the metabolic profiles of this compound and its analogs are warranted to guide the design and selection of next-generation GPR119 agonists with optimized pharmacokinetic properties.
References
- 1. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of MBX-2982 in Autophagy Inhibition in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-digestion process, plays a complex and often contradictory role in cancer.[1][2] It can act as a tumor suppressor by clearing damaged organelles and proteins, but it can also promote the survival of established tumors by providing nutrients during stress, such as hypoxia or chemotherapy, thereby contributing to drug resistance.[3][4][5] This dual nature makes the modulation of autophagy, particularly its inhibition, a compelling strategy in cancer therapy.[6][7]
This guide provides a comparative analysis of MBX-2982, a novel autophagy inhibitor, against established alternatives. We present experimental data and detailed protocols to assist researchers in validating its role and mechanism in cancer cells.
Comparison of Autophagy Inhibitors
This compound is a G-protein coupled receptor 119 (GPR119) agonist that has been shown to inhibit autophagy.[8][9] Its mechanism contrasts with well-established inhibitors like Chloroquine and 3-Methyladenine, which target different stages of the autophagic process. The following table summarizes their key characteristics.
| Feature | This compound | Chloroquine (CQ) / Hydroxychloroquine (HCQ) | 3-Methyladenine (3-MA) |
| Target | G-protein coupled receptor 119 (GPR119)[8][9] | Lysosome[10][11][12] | Class III Phosphoinositide 3-kinase (PI3K)[13][14][15] |
| Mechanism of Action | GPR119 activation leads to a metabolic shift, increasing lactate (B86563) production, which in turn inhibits autophagosome formation.[8][9] | Accumulates in lysosomes, raising luminal pH and preventing the fusion of autophagosomes with lysosomes.[10][11][12] | Inhibits the PI3K complex required for the initiation and nucleation of the autophagosome.[13][14] |
| Stage of Autophagy Inhibition | Early Stage (Autophagosome formation)[8][9] | Late Stage (Autophagosome-lysosome fusion)[10][11][15] | Early Stage (Vesicle nucleation)[13][15][16] |
| Effect on Autophagy Markers | Suppresses therapy-induced increases in LC3-II.[8] | Accumulation of both LC3-II and p62/SQSTM1.[10][11][12] | Blocks the formation of LC3-II.[14] |
| Observed Effects in Cancer Cells | Potentiates the anti-cancer effects of tyrosine kinase inhibitors (e.g., gefitinib (B1684475), sorafenib) in breast and liver cancer cells.[8] | Enhances the efficacy of various chemotherapies and targeted therapies by blocking protective autophagy.[12][17][18] | Can enhance chemotherapy-induced apoptosis, but its effects can be context-dependent due to its dual role.[13][14][16] |
Key Experimental Protocols
Validating the effect of a compound on autophagy requires multiple, robust assays. The following are standard protocols for monitoring autophagic flux.
Protocol 1: LC3-II Western Blotting for Autophagic Flux
This method assesses autophagic flux by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). The cytosolic form, LC3-I, is converted to the lipidated, autophagosome-associated form, LC3-II. An increase in LC3-II can indicate either autophagy induction or a blockage in downstream degradation. Co-treatment with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine, which prevents LC3-II degradation, allows for the distinction between these two possibilities. A further increase in LC3-II in the presence of the inhibitor suggests active autophagic flux.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
Bafilomycin A1 (Baf A1) or Chloroquine (CQ)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals, NB100-2331)
-
Primary antibody: Mouse or Rabbit anti-Actin or other loading control
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treat cells with the vehicle control, this compound, and/or other compounds for the desired time (e.g., 24 hours). For autophagic flux measurement, treat a parallel set of wells with the compounds in the presence of Baf A1 (e.g., 100 nM) or CQ (e.g., 50 µM) for the last 2-4 hours of the incubation period.[19]
-
Cell Lysis: Rinse cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. LC3-II is a small protein, so a high-percentage or gradient gel is recommended for good separation from LC3-I.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody (typically 1:1000 dilution) overnight at 4°C.[20]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control like actin.
-
Analysis: Quantify the band intensities. An accumulation of LC3-II upon treatment with this compound in the absence of a lysosomal inhibitor would be unexpected based on its proposed mechanism. The key experiment is to see if this compound can prevent the induction of LC3-II by another stimulus (e.g., starvation or a chemotherapeutic agent).
Protocol 2: p62/SQSTM1 Degradation Assay
The protein p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby delivering cargo to the autophagosome for degradation.[21] Since p62 is itself degraded by autophagy, its levels are inversely correlated with autophagic activity.[22] An accumulation of p62 suggests an inhibition of autophagic flux.
Materials:
-
Same as for LC3-II Western Blotting, with the following substitution:
-
Primary antibody: Rabbit or Mouse anti-p62/SQSTM1
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-5 from the LC3-II Western Blotting protocol.
-
SDS-PAGE and Transfer: Follow steps 6-7 from the LC3-II protocol.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-p62 antibody (typically 1:1000-1:2000 dilution) overnight at 4°C.[23]
-
Complete the washing, secondary antibody incubation, and detection steps as described in the LC3-II protocol (steps 8-9).
-
-
Analysis: Quantify the p62 band intensity relative to the loading control. An increase in p62 levels upon treatment with a compound indicates that autophagy is inhibited.[24]
Protocol 3: mRFP-GFP-LC3 Autophagic Flux Assay
This fluorescence microscopy-based assay provides a more direct and robust measurement of autophagic flux.[25][26] It uses a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3). In neutral pH environments like the autophagosome, both GFP and mRFP fluoresce, appearing as yellow puncta.[27] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, resulting in red-only puncta.[27]
Materials:
-
Cancer cell line of interest
-
mRFP-GFP-LC3 expression plasmid (e.g., Addgene plasmid #21074)
-
Transfection reagent
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Transfection: Seed cells on glass-bottom dishes or coverslips. Transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Cell Treatment: Treat the transfected cells with the vehicle control, this compound, and positive/negative controls (e.g., starvation media to induce flux, Bafilomycin A1 to block flux) for the desired duration.
-
Cell Fixation (Optional but Recommended):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto slides with a mounting medium containing DAPI (to stain nuclei).
-
Acquire images using a fluorescence microscope, capturing the GFP, mRFP, and DAPI channels.
-
-
Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Autophagy Induction: An increase in both yellow and red puncta.
-
Autophagy Inhibition (Late Stage, e.g., Chloroquine): An increase in yellow puncta but a decrease or absence of red puncta.[25]
-
Autophagy Inhibition (Early Stage, e.g., this compound): A decrease in the formation of both yellow and red puncta, particularly in response to an autophagic stimulus.
-
Visualizations
Signaling Pathways and Inhibitor Targets
Caption: Autophagy pathway with points of intervention for inhibitors.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating a novel autophagy inhibitor.
References
- 1. Autophagy-related signaling pathways are involved in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Autophagy in cancer: moving from understanding mechanism to improving therapy responses in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 18. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 19. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 20. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. proteolysis.jp [proteolysis.jp]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for MBX-2982
For Immediate Implementation by Laboratory Professionals
This document provides essential guidance on the proper disposal of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist used in diabetes and metabolic disease research. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
While this compound is not classified as an acutely hazardous substance, proper waste management protocols for chemical reagents should be strictly followed. The primary route of disposal will be as solid chemical waste, managed through your institution's Environmental Health and Safety (EHS) program.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₈OS | [1] |
| Formula Weight | 448.5 g/mol | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | Chloroform: 30 mg/ml | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures outline the recommended steps for the disposal of this compound in various forms encountered in a laboratory setting.
Unused or Expired Solid this compound
-
Waste Collection:
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container provided by your institution's EHS department.
-
If the original container is compromised, transfer the solid waste to a new, compatible container. Ensure the container is appropriate for solid chemical waste.
-
Label the waste container clearly as "Hazardous Waste" and list the chemical name "this compound". Include the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never dispose of solid chemical waste in the regular trash.
-
This compound Solutions
-
Waste Segregation:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealable liquid waste container.
-
Do not mix with incompatible waste streams. It is best practice to maintain separate waste containers for halogenated and non-halogenated solvents.
-
-
Labeling:
-
Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including the solvents and "this compound," with their approximate concentrations or percentages.
-
-
Storage and Disposal:
-
Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Schedule a pickup for disposal through your institution's EHS department. Do not pour chemical solutions down the drain.
-
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste:
-
Dispose of grossly contaminated items such as gloves, bench paper, and plasticware as solid chemical waste.
-
Place these items in a designated, sealed waste bag or container labeled "Hazardous Waste" and listing "this compound contaminated debris."
-
-
Sharps:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Once the sharps container is full, it should be sealed and disposed of through the appropriate biohazardous or chemical sharps waste stream as directed by your EHS office.
-
-
Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.
-
After thorough cleaning, the glassware can be returned to general use. Broken, contaminated glassware should be disposed of in a designated broken glass container for hazardous waste.
-
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific Environmental Health and Safety guidelines for detailed protocols and requirements.
References
Essential Safety and Logistical Information for Handling MBX-2982
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of MBX-2982, a potent and selective orally-active GPR119 agonist. The information is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS). An official SDS for this compound was not directly accessible in a web-based format at the time of this writing; therefore, this guidance is based on information from chemical suppliers and general laboratory safety principles for handling potent pharmaceutical compounds. It is imperative to consult the official SDS from your supplier before commencing any work with this substance.
Immediate Safety and Handling Precautions
This compound is intended for research use only and should not be used in humans or animals outside of approved protocols.[1] As a potent bioactive molecule, it should be handled with care to avoid accidental exposure.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory | A fit-tested N95 respirator or higher should be used when handling the powdered form to prevent inhalation. |
Engineering Controls
-
Ventilation: All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure.
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked.
Operational Plans: From Receipt to Disposal
A structured workflow is essential to ensure safety and maintain the integrity of the compound.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage Conditions:
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.
Preparation of Solutions
This compound is a crystalline solid that is soluble in Dimethyl Sulfoxide (DMSO).
-
Weighing: Weigh the solid compound in a fume hood. Use appropriate tools to minimize the generation of dust.
-
Dissolving: Add the solvent to the solid this compound slowly. Gentle vortexing may be required to fully dissolve the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes, gloves, gowns) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste.
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spills
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, safety goggles, and a respirator if dealing with powder).
-
Cover the spill with an absorbent material.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a rinse with soap and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
